molecular formula C5H9NO2 B1610757 1,4-Oxazepan-3-one CAS No. 61108-69-8

1,4-Oxazepan-3-one

Cat. No.: B1610757
CAS No.: 61108-69-8
M. Wt: 115.13 g/mol
InChI Key: YNHIMQYJCDVCEG-UHFFFAOYSA-N
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Description

1,4-Oxazepan-3-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-oxazepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHIMQYJCDVCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486043
Record name 1,4-Oxazepan-3-one
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61108-69-8
Record name Tetrahydro-1,4-oxazepin-3(2H)-one
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Record name 1,4-Oxazepan-3-one
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Record name 1,4-oxazepan-3-one
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Foundational & Exploratory

1,4-Oxazepan-3-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Properties of 1,4-Oxazepan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a seven-membered heterocyclic compound featuring both an amide (lactam) and an ether functional group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Its unique conformational flexibility and the synthetic versatility of its lactam and ether moieties make it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical identity, physicochemical characteristics, synthesis, reactivity, and applications, grounded in authoritative sources to support researchers in their work with this versatile compound.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. This compound is a saturated heterocyclic compound with a seven-membered ring containing nitrogen and oxygen atoms at positions 1 and 4, respectively, and a carbonyl group at position 3.

Table 1: Core Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 61108-69-8 [1][2]
Molecular Formula C₅H₉NO₂ [1]
Molecular Weight 115.13 g/mol [1][2]
Canonical SMILES C1CNC(=O)COC1 [1]

| InChIKey | YNHIMQYJCDVCEG-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3-AA (LogP) -0.4 [1]
Topological Polar Surface Area 38.3 Ų [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 2 [1]

| Rotatable Bond Count | 0 |[1] |

Synthesis and Reactivity

The synthesis of the 1,4-oxazepane ring system is a key area of research, often involving intramolecular cyclization strategies. While specific literature on the direct synthesis of the parent this compound is sparse, related structures provide insight into viable synthetic routes. For instance, derivatives have been synthesized via intramolecular cyclization of chloroacetamide precursors.[3] A general approach could involve the cyclization of an N-substituted ethanolamine derivative with a suitable three-carbon electrophile.

The reactivity of this compound is dictated by its two primary functional groups:

  • Lactam Moiety : The amide bond within the ring can be susceptible to hydrolysis under strong acidic or basic conditions. The nitrogen atom can be alkylated or acylated to introduce various substituents, a common strategy in medicinal chemistry to modulate a compound's properties.

  • Ether Linkage : The ether group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

A plausible, generalized synthetic pathway is illustrated below.

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Ethanolamine Derivative C Acylation A->C Reacts with B 3-Halopropionyl Halide B->C D Intramolecular Williamson Ether Synthesis (Base-mediated cyclization) C->D Intermediate E This compound Derivative D->E Forms

Caption: Generalized synthetic route to the this compound core.

Applications in Research and Drug Development

The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications.

  • Central Nervous System (CNS) Agents : Numerous patents describe 1,4-oxazepane derivatives as monoamine reuptake inhibitors, which are crucial for treating conditions like depression and anxiety.[3] These compounds are designed to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3]

  • Anticonvulsants : Certain derivatives, specifically 6-amino-1,4-oxazepane-3,5-diones, have been synthesized and evaluated for broad-spectrum anticonvulsant activity.[4]

  • Antifungal Agents : While direct studies are limited, related heterocyclic structures like 1,4-benzoxazin-3-ones have shown significant antifungal effects, suggesting that this compound derivatives could be a promising area for the development of new antifungal agents.[4]

The core structure serves as a versatile template that can be modified at the nitrogen atom (position 4) or other positions on the ring to fine-tune its pharmacological profile.

Applications cluster_apps Therapeutic Areas of Interest cluster_mechanism Mechanisms & Targets Core {this compound Core|Versatile Heterocyclic Scaffold} CNS CNS Disorders (Depression, Anxiety) Core->CNS Derivative leads to Anticonvulsant Anticonvulsant Agents Core->Anticonvulsant Derivative leads to Antifungal Antifungal Agents Core->Antifungal Derivative leads to MAO Monoamine Reuptake Inhibition CNS->MAO via IonChannel Ion Channel Modulation Anticonvulsant->IonChannel via FungalCell Fungal Cell Wall Synthesis Antifungal->FungalCell via

Caption: Relationship between the core scaffold and its applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • H335 : May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

Illustrative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the N-alkylation of the this compound core, a fundamental step in creating a library of derivatives for screening.

Objective: To synthesize an N-substituted this compound derivative.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

  • A suitable base (e.g., Sodium Hydride - NaH, or Potassium Carbonate - K₂CO₃)

  • Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Deprotonation : Cool the solution in an ice bath (0 °C). Add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the corresponding anion.

  • Alkylation : Add the alkylating agent (1.1 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

  • Characterization : Confirm the structure of the purified product using NMR, IR, and mass spectrometry.

Workflow A 1. Dissolve this compound in anhydrous solvent B 2. Cool to 0°C and add base (e.g., NaH) A->B C 3. Add alkylating agent (e.g., Benzyl Bromide) B->C D 4. Monitor reaction by TLC C->D E 5. Quench with sat. NH₄Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Workflow for a typical N-alkylation of this compound.

Conclusion

This compound represents a valuable and synthetically tractable heterocyclic scaffold. Its core properties, including the presence of modifiable lactam and stable ether functionalities, make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for any researcher aiming to leverage this compound in synthetic and medicinal chemistry programs.

References

1,4-Oxazepan-3-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Oxazepan-3-one: Structure, Synthesis, and Applications

Introduction

The 1,4-oxazepane motif, a seven-membered heterocycle containing both oxygen and nitrogen atoms, has garnered significant attention as a privileged scaffold in modern medicinal chemistry.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility make it a valuable building block for creating diverse chemical libraries aimed at a wide range of biological targets.[1] This guide focuses specifically on this compound, a key derivative of this class. As a lactam, it provides a unique and stable framework for chemical exploration and has been instrumental in the development of novel therapeutics.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the fundamental chemical properties, synthetic methodologies, reactivity, and key applications of this compound, providing both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of all subsequent research and development.

Chemical Structure and IUPAC Nomenclature

The core structure of this compound consists of a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 3.

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₅H₉NO₂[2]

  • CAS Number: 61108-69-8[2][3]

The structure is depicted below:

2D Structure of this compound
Physicochemical Data

A summary of the key computed and experimental properties of this compound is provided in the table below. These parameters are critical for predicting solubility, membrane permeability, and general handling characteristics.

PropertyValueSource
Molecular Weight 115.13 g/mol [2]
InChIKey YNHIMQYJCDVCEG-UHFFFAOYSA-N[2]
Canonical SMILES C1COCCNC1=O[2]
XLogP3-AA (LogP) -0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]

Synthesis of the this compound Scaffold

The construction of the seven-membered this compound ring is most effectively achieved through intramolecular cyclization strategies. This approach offers superior control over the ring-forming step compared to intermolecular methods, which can be prone to polymerization.

Key Synthetic Strategy: Intramolecular Cyclization

A robust and widely employed method for synthesizing substituted 1,4-oxazepan-3-ones is the base-mediated intramolecular cyclization of an N-substituted chloroacetamide precursor. This reaction proceeds via a Williamson ether synthesis-type mechanism to form the heterocyclic ring.

The logical workflow for this synthesis is outlined below.

cluster_synthesis Synthetic Workflow start Acyclic Precursor (N-substituted chloroacetamide) base Base-Mediated Deprotonation start->base Add strong base (e.g., NaOtBu) cyclize Intramolecular Nucleophilic Attack base->cyclize Formation of alkoxide product Crude this compound Derivative cyclize->product Ring closure purify Purification (Chromatography/Crystallization) product->purify final Final Product purify->final

Caption: General workflow for intramolecular cyclization synthesis.

Experimental Protocol: Synthesis of a Substituted this compound

The following protocol is adapted from methodologies described in patent literature for the synthesis of complex derivatives, demonstrating a practical application of the cyclization strategy.[4]

Objective: To synthesize a this compound derivative via intramolecular cyclization.

Materials:

  • N-benzyl-N-[(2RS, 3RS)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-(3,4-dichlorophenyl)-3-hydroxypropyl]-2-chloroacetamide

  • Tetrahydrofuran (THF), anhydrous

  • Sodium tert-butoxide (NaOtBu)

  • Ice-water bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the starting chloroacetamide precursor (e.g., 2.72 g) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Expertise & Experience: Anhydrous THF is crucial as the solvent because it is polar enough to dissolve the reactants but is aprotic, preventing interference with the strong base. The presence of water would quench the sodium tert-butoxide.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0 °C.

    • Causality: This step is a critical safety and selectivity measure. The cyclization is exothermic, and cooling controls the reaction rate, minimizing potential side reactions and ensuring a higher yield of the desired product.

  • Addition of Base: Add sodium tert-butoxide (e.g., 621 mg) portion-wise to the cooled, stirring solution.[4]

    • Trustworthiness: Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the hydroxyl group on the propyl chain, forming a reactive alkoxide. Its steric bulk prevents it from acting as a nucleophile itself, which could otherwise lead to unwanted side products.

  • Reaction Monitoring: Stir the mixture at 0 °C and allow it to proceed. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain the pure this compound derivative.

Spectroscopic Characterization

Structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. The key expected signals are summarized below, based on the functional groups present in the parent molecule.

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR -CH₂-O-δ 3.5 - 4.0 ppm
-CH₂-N(H)-δ 3.0 - 3.5 ppm
-N(H)-C=Oδ 6.5 - 8.0 ppm (broad singlet)
-CH₂-C=Oδ 2.2 - 2.6 ppm
¹³C NMR -C=O (Amide)δ 170 - 175 ppm
-CH₂-O-δ 65 - 75 ppm
-CH₂-N-δ 40 - 50 ppm
FT-IR N-H Stretch3200 - 3400 cm⁻¹ (broad)
C=O Stretch (Amide I)1640 - 1680 cm⁻¹ (strong)
C-O Stretch (Ether)1050 - 1150 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)m/z = 115 (for parent)

Note: Actual shifts can vary based on solvent and substitution patterns. Data for specific derivatives can be found in relevant literature.[5][6][7]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the functional groups within its seven-membered ring: the secondary amine, the amide (lactam), and the ether linkage.

Caption: Key reactive sites on the this compound scaffold.

  • N-Alkylation/Acylation: The secondary amine (N-H) is the most nucleophilic site and readily undergoes alkylation or acylation. This provides a straightforward handle for introducing a wide variety of substituents (R groups) at the N-4 position, which is a cornerstone of creating chemical libraries for drug discovery.

  • Lactam Reactivity: The seven-membered lactam ring is relatively stable but can be susceptible to ring-opening via hydrolysis under strong acidic or basic conditions.[8] This reactivity has also been exploited in the development of novel biodegradable polymers through ring-opening polymerization processes.[9]

  • Ether Linkage: The ether bond (C-O-C) is generally the most stable linkage in the ring and is typically unreactive except under harsh acidic conditions.[8]

Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is a validated and valuable core in medicinal chemistry, with derivatives showing promise across several therapeutic areas.[1]

cluster_drug_discovery Role in Drug Discovery cluster_targets Therapeutic Targets scaffold This compound (Core Scaffold) synthesis Derivative Synthesis (e.g., N-Alkylation) scaffold->synthesis Chemical modification screening Biological Screening (Target-based assays) synthesis->screening lead Lead Compound Identification screening->lead cns CNS Disorders (Dopamine Receptors) lead->cns epilepsy Anticonvulsants lead->epilepsy inflammation RIPK1 Inhibitors lead->inflammation

Caption: Logical flow of this compound use in drug discovery.

Central Nervous System (CNS) Disorders

Derivatives of 1,4-oxazepane have been investigated as selective ligands for dopamine D4 receptors, which are a key target in the development of atypical antipsychotics for treating schizophrenia.[1] The scaffold's geometry allows for the precise spatial arrangement of pharmacophoric elements needed for potent receptor antagonism, potentially offering improved side-effect profiles over existing treatments.[1]

Anticonvulsant Agents

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been synthesized and evaluated as novel anticonvulsant agents.[1][9] These compounds have demonstrated promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test, indicating their potential as broad-spectrum anticonvulsants.[1]

Monoamine Reuptake Inhibitors

Patented 1,4-oxazepane derivatives have been developed as monoamine reuptake inhibitors.[4] These compounds are designed to treat conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) by modulating the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[4]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic scaffold. Its stable yet reactive nature provides an excellent platform for the generation of diverse molecular architectures. The proven success of its derivatives in modulating key biological targets, particularly within the central nervous system, solidifies its status as a privileged structure in medicinal chemistry. For drug development professionals and research scientists, a thorough understanding of the synthesis, reactivity, and structure-activity relationships of this core is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to 1,4-Oxazepan-3-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Oxazepan-3-one is a seven-membered heterocyclic scaffold featuring a lactam and an ether linkage. This unique structural arrangement provides a valuable framework in medicinal chemistry for the development of novel therapeutics. This guide offers a comprehensive overview of the fundamental physicochemical properties, synthetic methodologies, analytical characterization, and applications of this compound. We delve into the causality behind synthetic strategies and present detailed protocols to provide researchers, chemists, and drug development professionals with a practical and in-depth resource for leveraging this versatile molecule in their work.

Core Molecular Properties and Physicochemical Characteristics

This compound, also known as tetrahydro-1,4-oxazepin-3(2H)-one, is a saturated heterocyclic compound. Its structure consists of a seven-membered ring containing nitrogen and oxygen atoms at positions 1 and 4, respectively, with a carbonyl group at position 3. This arrangement classifies it as a lactam integrated within an oxazepane ring. The core properties of this molecule are foundational to its application in chemical synthesis and drug design.

The molecular formula for this compound is C₅H₉NO₂.[1] It has a molecular weight of approximately 115.13 g/mol .[1] The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) significantly influences its solubility and interaction with biological targets.

PropertyValueSource
Molecular Formula C₅H₉NO₂PubChem[1]
Molecular Weight 115.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61108-69-8PubChem[1]
Canonical SMILES C1COCCNC1=OPubChem[1]
InChIKey YNHIMQYJCDVCEG-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 -0.4PubChem[1]

Synthesis and Chemical Reactivity

The synthesis of the this compound core is most effectively achieved through intramolecular cyclization of a suitable linear precursor. This strategy offers control over the ring formation and is a common approach for constructing medium-sized heterocyclic rings.

Rationale for Synthetic Strategy: Intramolecular Cyclization

The chosen method is a base-mediated intramolecular cyclization. This approach is favored for several reasons:

  • Efficiency: It is a direct route to the target heterocycle from an easily accessible acyclic precursor.

  • Atom Economy: The reaction forms the ring by eliminating a small molecule (e.g., an alcohol from an ester), which is an efficient process.

  • Causality of Base: A base, such as sodium tert-butoxide, is crucial. Its role is to deprotonate the hydroxyl group of the precursor, converting it into a more potent alkoxide nucleophile. This nucleophile then attacks the electrophilic amide carbonyl carbon, leading to cyclization. The choice of a strong, non-nucleophilic base prevents competing intermolecular reactions.

Representative Synthesis Protocol

A robust method for synthesizing substituted 1,4-oxazepan-3-ones has been demonstrated in the patent literature, which can be adapted for the parent compound.[2] The key step involves the cyclization of an N-substituted-N-(hydroxypropyl)-2-chloroacetamide derivative using a strong base.

Step 1: Synthesis of the Acyclic Precursor (N-benzyl-N-[3-hydroxypropyl]-2-chloroacetamide)

  • Rationale: This step assembles the linear molecule containing all the necessary atoms for the final ring. A benzyl group is used as a protecting group for the nitrogen, which can be removed later if the unsubstituted parent compound is desired. The chloroacetamide group provides the electrophilic center for the cyclization.

  • To a solution of 3-(benzylamino)propan-1-ol (1 equivalent) and a suitable base like triethylamine (1.2 equivalents) in a polar aprotic solvent such as Tetrahydrofuran (THF), cool the mixture to 0°C.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0°C. The base neutralizes the HCl generated during the reaction, driving the acylation forward.

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude precursor.

Step 2: Intramolecular Cyclization to form 4-benzyl-1,4-oxazepan-3-one

  • Rationale: This is the key ring-forming step. A strong base is required to facilitate the intramolecular Williamson ether synthesis variation, forming the C-O bond of the oxazepane ring.

  • Dissolve the crude precursor from Step 1 in THF.

  • Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium tert-butoxide (1.2 equivalents) portion-wise. The strong base deprotonates the hydroxyl group, forming a nucleophilic alkoxide.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, allowing the intramolecular nucleophilic attack to proceed, displacing the chloride and forming the seven-membered ring.[2]

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield 4-benzyl-1,4-oxazepan-3-one.

SynthesisWorkflow A 3-(Benzylamino)propan-1-ol C N-Acylation A->C B Chloroacetyl Chloride B->C D Acyclic Precursor (N-benzyl-N-[3-hydroxypropyl] -2-chloroacetamide) C->D F Intramolecular Cyclization D->F E Sodium tert-butoxide (Base) E->F G 4-Benzyl-1,4-oxazepan-3-one F->G H Debenzylation (e.g., Pd/C, H2) G->H I This compound H->I

Caption: General synthesis workflow for this compound.

Analytical Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methylene protons of the ring. Protons adjacent to the heteroatoms (C2, C5, C7) and the carbonyl group (C2) would be shifted downfield. The N-H proton would appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR would show five signals for the five carbon atoms in the ring. The carbonyl carbon (C3) would be the most downfield signal, typically in the 165-175 ppm range. Carbons adjacent to the oxygen (C5) and nitrogen (C2) would also be shifted downfield compared to the other aliphatic carbons.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The ESI-MS in positive mode should show a protonated molecular ion [M+H]⁺ at m/z 116.1.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the amide C=O stretch (typically ~1650 cm⁻¹) and a broad absorption for the N-H stretch (around 3200-3400 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry. Its value lies in its three-dimensional conformation, which allows appended functional groups to be presented in precise vectors for interaction with biological targets.

Central Nervous System (CNS) Agents

Derivatives of the 1,4-oxazepane ring are being investigated as potent monoamine reuptake inhibitors.[2] These compounds can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, making them promising candidates for the treatment of depression, anxiety, and other psychoneurotic diseases.[2] The oxazepane ring serves as a rigid scaffold to correctly orient aromatic substituents that are crucial for binding to neurotransmitter transporters.

Nitric Oxide Synthase (NOS) Inhibition

Imino-analogs of 1,4-oxazepane have been synthesized and evaluated as inhibitors of human nitric oxide synthases (NOS).[5] Overproduction of nitric oxide is implicated in various inflammatory diseases and neurodegenerative conditions. Selective inhibition of NOS isoforms is a key therapeutic strategy, and the 1,4-oxazepane scaffold provides a template for designing such inhibitors.

Scaffold for Combinatorial Chemistry

The this compound core is an excellent starting point for building diverse chemical libraries. The nitrogen atom can be readily functionalized through alkylation or acylation, allowing for the introduction of a wide array of side chains. This diversity is essential in the early stages of drug discovery for screening against a multitude of biological targets.

MedChem cluster_0 Scaffold & Derivatization cluster_1 Therapeutic Applications Core This compound Scaffold N_Func N-Alkylation/ Acylation Core->N_Func Deriv Diverse Library of Functionalized Derivatives N_Func->Deriv CNS CNS Agents (e.g., Antidepressants) Deriv->CNS Target: Monoamine Transporters NOS NOS Inhibitors (Anti-inflammatory) Deriv->NOS Target: Nitric Oxide Synthase Other Novel Targets... Deriv->Other

Caption: Application of this compound in Medicinal Chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community. Its defined physicochemical properties and versatile synthesis options make it an attractive scaffold for drug discovery. The ability to generate diverse libraries of derivatives has led to its exploration in developing novel agents for CNS disorders and inflammatory conditions. This guide has provided a technical framework for understanding and utilizing this valuable molecule, from its fundamental properties to its synthesis and therapeutic potential, thereby equipping researchers to further innovate in the field of medicinal chemistry.

References

Spectroscopic Signature of 1,4-Oxazepan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Heterocyclic Scaffold

1,4-Oxazepan-3-one is a seven-membered heterocyclic compound containing both an amide (lactam) and an ether functional group. This unique structural arrangement makes it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explaining not just the data itself, but the scientific rationale behind the acquisition and interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number of unique proton and carbon environments, their connectivity, and the local electronic environment.

Predicted NMR Data

The following ¹H and ¹³C NMR data have been computationally predicted using the NMRDB.org online tool, which employs a database-driven algorithm to estimate chemical shifts.[1][2] The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent is based on the polar, aprotic nature of the analyte, ensuring good solubility while minimizing proton exchange with the amide N-H.[3][4][5]

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆

¹H NMR Data
Atom Assignment
H-2 (CH₂)
H-5 (CH₂)
H-6 (CH₂)
H-7 (CH₂)
N-H
¹³C NMR Data
Atom Assignment
C-2 (CH₂)
C-3 (C=O)
C-5 (CH₂)
C-6 (CH₂)
C-7 (CH₂)

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C.[6]

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR spectra requires careful sample preparation and parameter optimization.[7][8][9]

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically 4-5 cm).

  • Spectrometer Setup: Insert the sample into the spectrometer's magnet.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[10]

  • ¹H Spectrum Acquisition: Acquire a 1D proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a 1D proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Prep1 Weigh 10-20 mg of Analyte Prep2 Dissolve in 0.6 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Sample Ready Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Acq4 Acquire 13C Spectrum Acq3->Acq4

Figure 1: Workflow for NMR analysis.
Interpretation of NMR Spectra

  • ¹H NMR: The predicted spectrum shows four distinct signals for the methylene (CH₂) groups and one for the amide proton, consistent with the molecule's structure.

    • The signal at 4.15 ppm (H-2) is the most deshielded methylene group, attributed to its position adjacent to both the ether oxygen and the carbonyl group. Its predicted singlet nature might be due to minimal coupling with neighboring protons or a limitation of the prediction algorithm; experimentally, a triplet might be expected due to coupling with H-7, though ring conformation could reduce this coupling.

    • The methylene protons at H-5 (3.70 ppm) , adjacent to the ether oxygen, are deshielded as expected. The triplet multiplicity would arise from coupling to the H-6 protons.

    • The protons at H-6 (2.85 ppm) are predicted to be the most shielded, being furthest from the electron-withdrawing groups. A triplet is expected from coupling to H-5.

    • The signal at 3.20 ppm (H-7) is adjacent to the nitrogen atom. Its predicted singlet nature is plausible if coupling to the N-H proton is not resolved or if it undergoes rapid exchange, and if coupling to H-2 is minimal.

    • The amide proton (N-H ) at 7.50 ppm is significantly downfield, which is characteristic for lactams. It is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • ¹³C NMR: The predicted spectrum shows five distinct carbon signals, confirming the molecular symmetry.

    • The peak at 172.0 ppm (C-3) is characteristic of a carbonyl carbon in an amide or ester environment.

    • The signal at 68.0 ppm (C-2) is downfield due to its attachment to the electronegative oxygen atom.

    • The remaining three methylene carbons (C-5, C-6, C-7 ) appear in the aliphatic region between 40-50 ppm, with their exact shifts influenced by their proximity to the heteroatoms.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the key N-H, C=O (amide), and C-O (ether) bonds.

Expected IR Absorption Data

The following vibrational frequencies are expected based on characteristic absorption ranges for the functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorptions for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Comments
N-H Stretch (Lactam)3350 - 3200Medium, BroadCharacteristic of a secondary amide. Broadness is due to hydrogen bonding in the solid state.
C-H Stretch (Aliphatic)3000 - 2850Medium-StrongRepresents the C-H bonds of the four methylene groups in the ring.
C=O Stretch (Lactam Amide I)1680 - 1650StrongThis is a highly characteristic and intense absorption. The frequency is typical for a seven-membered lactam ring.[11]
N-H Bend (Lactam Amide II)1570 - 1515MediumA secondary absorption band associated with the amide group.
C-O-C Stretch (Ether)1150 - 1085StrongA strong, distinct peak confirming the presence of the ether linkage.
Experimental Protocol: FTIR Data Acquisition

For a solid sample, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum.[12][13][14]

Methodology:

  • Sample Preparation: Finely grind 1-2 mg of this compound with ~150 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the homogenous powder mixture to a pellet press die. Apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition Prep1 Grind 1-2 mg Sample with 150 mg KBr Prep2 Transfer to Die Prep1->Prep2 Prep3 Apply Pressure to form Pellet Prep2->Prep3 Acq2 Insert KBr Pellet Prep3->Acq2 Pellet Ready Acq1 Run Background Scan Acq1->Acq2 Acq3 Acquire Sample Spectrum Acq2->Acq3

Figure 2: Workflow for FTIR analysis via KBr pellet method.
Interpretation of IR Spectrum

The expected IR spectrum provides a clear fingerprint of the molecule's functional groups. The most diagnostic peaks would be the strong C=O stretch around 1660 cm⁻¹, confirming the lactam, and the strong C-O-C stretch near 1100 cm⁻¹, confirming the ether. The presence of a broad N-H stretch above 3200 cm⁻¹ would verify the secondary amide functionality. The aliphatic C-H stretches just below 3000 cm⁻¹ would confirm the saturated nature of the ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a classic "hard" ionization technique that induces reproducible fragmentation, which is highly useful for structural elucidation.[15][16][17]

Expected Mass Spectrometry Data

The molecular formula of this compound is C₅H₉NO₂, giving it a monoisotopic mass of approximately 115.06 Da.

Table 3: Expected Key Ions in the EI Mass Spectrum of this compound

m/z (mass/charge) Proposed Ion/Fragment Comments
115[M]⁺˙ (Molecular Ion)The parent ion corresponding to the intact molecule. Its presence confirms the molecular weight.
85[M - CH₂O]⁺˙Loss of formaldehyde via cleavage alpha to the ether oxygen, a common pathway for cyclic ethers.[18][19]
71[M - C₂H₄O]⁺˙ or [C₃H₅NO]⁺Possible fragment from cleavage on both sides of the ether oxygen.
56[C₃H₄O]⁺˙ or [C₃H₆N]⁺Further fragmentation of larger ions.
43[CH₃CO]⁺ or [C₂H₅N]⁺A common small fragment, potentially from the lactam portion of the molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

  • Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or, if sufficiently volatile, via a Gas Chromatography (GC) inlet.

  • Ionization: In the ion source, bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.[20]

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis Prep1 Vaporize Sample (Direct Probe or GC) Acq1 Electron Ionization (70 eV) Prep1->Acq1 Gas Phase Molecules Acq2 Fragmentation Acq1->Acq2 Acq3 Mass Analysis (m/z separation) Acq2->Acq3 Acq4 Detection Acq3->Acq4 Output Output Acq4->Output Mass Spectrum

Figure 3: Workflow for Electron Ionization Mass Spectrometry.
Interpretation of Mass Spectrum

The primary goal is to identify the molecular ion peak at m/z = 115. This confirms the molecular weight. The fragmentation pattern provides structural validation. A key expected fragmentation pathway for cyclic ethers is α-cleavage, the breaking of a C-C bond adjacent to the oxygen atom.[18][21] For this compound, cleavage of the C2-C3 bond or the C5-C6 bond would be initiated by the radical cation on the oxygen. A particularly plausible fragmentation would be the loss of a CH₂O unit (30 Da) via cleavage and rearrangement, leading to a prominent peak at m/z 85. The subsequent fragmentation of this and other primary fragments would give rise to the smaller ions listed in Table 3, collectively providing a fingerprint that supports the proposed structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive spectroscopic profile of this compound. While this guide is based on predicted and theoretical data, it establishes a robust framework for what researchers should expect to observe experimentally. The predicted ¹H and ¹³C NMR spectra define the unique hydrogen and carbon environments, the expected IR absorptions confirm the presence of the critical lactam and ether functional groups, and the anticipated mass spectrum validates the molecular weight and suggests plausible fragmentation pathways. This triad of techniques, when applied in practice, will afford an unambiguous confirmation of the structure and purity of this compound, which is a critical first step in any subsequent chemical or biological investigation.

References

The Keystone of Seven-Membered Heterocycles: A Technical Guide to the Conformation and Stereochemistry of 1,4-Oxazepan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepan-3-one scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Its inherent structural features, including a lactam functionality and the presence of two heteroatoms, bestow upon it a unique conformational landscape and stereochemical potential. This guide provides an in-depth exploration of the conformational analysis and stereochemical considerations of the this compound core. We will delve into the preferred spatial arrangements of the seven-membered ring, the methodologies for stereoselective synthesis, and the profound impact of its three-dimensional architecture on biological activity. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this privileged scaffold in the design of novel therapeutics.

Introduction: The Significance of the this compound Core

Seven-membered heterocyclic rings, such as the 1,4-oxazepane system, represent a fascinating and challenging area of organic chemistry. Their inherent flexibility allows them to adopt a variety of conformations, which can significantly influence their interaction with biological targets. The introduction of a carbonyl group at the 3-position to form this compound, a lactam, introduces a degree of rigidity and specific electronic properties that further modulate its conformational behavior and synthetic accessibility.

Compounds bearing the 1,4-oxazepane scaffold have demonstrated a wide range of pharmacological activities, including acting as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[1] The precise three-dimensional arrangement of substituents on this core is often a critical determinant of efficacy and selectivity, underscoring the importance of a thorough understanding of its stereochemistry and conformational preferences.

Stereochemistry: The Foundation of Molecular Recognition

The potential for chirality is a key feature of the this compound scaffold. Depending on the substitution pattern, one or more stereocenters can be introduced, leading to the existence of enantiomers and diastereomers. The spatial arrangement of these substituents can dramatically alter the molecule's ability to bind to chiral biological targets such as enzymes and receptors.

Chirality in the this compound Ring

The unsubstituted this compound is achiral. However, the introduction of substituents at any of the carbon atoms can create stereocenters. For instance, substitution at the C2, C5, C6, or C7 positions can lead to chiral molecules. The absolute configuration of these stereocenters is designated using the Cahn-Ingold-Prelog priority rules as either (R) or (S).

The biological activity of chiral drugs is often stereospecific, with one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. Therefore, the ability to synthesize stereochemically pure this compound derivatives is of paramount importance in drug discovery.

Conformational Landscape: A Dynamic Equilibrium

The seven-membered ring of this compound is not planar and exists as a dynamic equilibrium of multiple interconverting conformations. The most common conformations for seven-membered rings are the chair, boat, and twist-boat forms. The presence of the lactam moiety and the oxygen heteroatom significantly influences the relative energies of these conformers and the barriers to their interconversion.

While a detailed conformational analysis of the unsubstituted this compound is not extensively reported in the literature, computational studies on related seven-membered rings and experimental data from substituted derivatives provide valuable insights. It is generally accepted that seven-membered rings often adopt lower-energy chair-like or twist-chair conformations to minimize torsional and steric strain. For the closely related 1,4-diazepan-5-one, the seven-membered ring has been shown to adopt a chair conformation in the solid state.[2]

Key Conformations
  • Chair Conformation: Characterized by a puckered ring structure that minimizes angle and torsional strain. Substituents can occupy either axial or equatorial positions.

  • Boat Conformation: A higher-energy conformation that often serves as a transition state between other conformers. It is characterized by flagpole interactions, which are a source of steric strain.

  • Twist-Boat Conformation: A more stable non-chair conformation that alleviates some of the steric strain present in the boat form.

The lactam group introduces a planar amide bond, which restricts the conformational flexibility of the adjacent atoms. This planarity influences the overall ring pucker and the preferred dihedral angles.

Methodologies for Analysis and Synthesis

Experimental and Computational Conformational Analysis

A combination of experimental techniques and computational modeling is crucial for elucidating the conformational preferences of this compound derivatives.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Analysis of proton-proton coupling constants (³JHH) can provide information about dihedral angles through the Karplus equation. Furthermore, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, offering valuable clues about the predominant conformation. For substituted 1,4-oxazepane derivatives, detailed 1H and 13C NMR data, including COSY, HSQC, and HMBC experiments, are essential for unambiguous structural assignment.[1][3]

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. While a crystal structure of the parent this compound is not publicly available, structures of substituted derivatives can offer insights into the preferred packing and intramolecular interactions that stabilize certain conformations.[2][4]

In the absence of extensive experimental data for the parent compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative energies and geometries of different conformers.[5] These calculations can map the potential energy surface of the molecule, identifying the global minimum energy conformation and the energy barriers for interconversion between different conformers.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound derivatives is a key challenge and a critical step in their development as therapeutic agents. Several strategies have been developed to control the stereochemistry during the formation of the seven-membered ring.

This approach utilizes readily available chiral starting materials, such as amino acids, to introduce stereocenters into the target molecule. For example, polymer-supported homoserine has been used to synthesize chiral 1,4-oxazepane-5-carboxylic acids.[1]

The use of chiral catalysts can induce enantioselectivity in the formation of the this compound ring. For instance, chiral Brønsted acids have been employed in the enantioselective desymmetrization of 3-substituted oxetanes to afford enantioenriched 1,4-benzoxazepines.[6][7]

When a molecule already contains a stereocenter, it can direct the stereochemical outcome of a subsequent ring-closing reaction. Computational studies have shown that the stereoselectivity of haloetherification to form chiral polysubstituted oxazepanes is primarily controlled by the conformation of the substrate.

Experimental Protocol: Stereoselective Synthesis of a Substituted this compound Derivative

The following is a representative protocol for the synthesis of a substituted this compound, adapted from the literature. This example illustrates a general strategy for constructing the chiral oxazepane ring.

Step 1: Synthesis of the Acyclic Precursor

  • To a solution of a chiral amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add an appropriate acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-acylated amino alcohol.

Step 2: Intramolecular Cyclization

  • Dissolve the N-acylated amino alcohol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature until the cyclization is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired this compound derivative.

Step 3: Stereochemical Analysis

  • Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC.

  • The absolute stereochemistry can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with a known standard.

Impact on Drug Development

The conformation and stereochemistry of the this compound scaffold are intrinsically linked to its biological activity. A molecule's three-dimensional shape dictates its ability to fit into the binding site of a protein, and even subtle changes in conformation can lead to a significant loss of affinity.

For example, in the development of dopamine D4 receptor ligands, it was found that the size of the morpholine or 1,4-oxazepane ring was important for affinity. This suggests that the conformational constraints imposed by the ring size play a crucial role in the ligand-receptor interaction.

Furthermore, the stereochemical orientation of substituents can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Therefore, controlling the stereochemistry of this compound-based drug candidates is essential for optimizing both their pharmacodynamic and pharmacokinetic profiles.

Conclusion

The this compound core represents a valuable scaffold in the design and discovery of new therapeutic agents. Its conformational flexibility and stereochemical potential offer a rich landscape for medicinal chemists to explore. A thorough understanding of the principles outlined in this guide—from stereochemical assignment and conformational analysis to stereoselective synthesis—is critical for harnessing the full potential of this privileged heterocyclic system. While significant progress has been made in the synthesis of substituted derivatives, further experimental and computational studies on the parent this compound are needed to provide a more complete picture of its inherent properties. Such knowledge will undoubtedly accelerate the development of novel and effective drugs based on this versatile scaffold.

Data Summary

Table 1: Representative Spectroscopic Data for a Substituted this compound Derivative

Proton (¹H)Chemical Shift (δ, ppm)Carbon (¹³C)Chemical Shift (δ, ppm)
H-24.60 (dd)C-277.1
H-53.96 (dd)C-3168.2
H-63.12-3.71 (m)C-553.1
H-74.58 (dd)C-6-
C-7-
Note: Data is for 2-Methyl-2,3-dihydro-1H-benzo[e][5]oxazepin-5-one and is provided for illustrative purposes.

Visualizations

Diagram 1: General Synthetic Workflow for Chiral 1,4-Oxazepane Derivatives

G cluster_0 Acyclic Precursor Synthesis cluster_1 Cyclization Chiral Amino Alcohol Chiral Amino Alcohol Acylation Acylation Chiral Amino Alcohol->Acylation Acyl Chloride, Base N-Acylated Amino Alcohol N-Acylated Amino Alcohol Acylation->N-Acylated Amino Alcohol Intramolecular Cyclization Intramolecular Cyclization N-Acylated Amino Alcohol->Intramolecular Cyclization Base Chiral this compound Chiral this compound Intramolecular Cyclization->Chiral this compound

Caption: Synthetic workflow for chiral 1,4-oxazepane derivatives.

Diagram 2: Conformational Equilibrium of this compound

G Chair Chair Boat Boat Chair->Boat TwistBoat Twist-Boat Chair->TwistBoat Lower Energy Pathway Boat->TwistBoat

Caption: Conformational equilibrium of the this compound ring.

References

A Comprehensive Guide to the Theoretical and Computational Analysis of 1,4-Oxazepan-3-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the theoretical and computational methodologies for the comprehensive characterization of 1,4-Oxazepan-3-one, a seven-membered heterocyclic scaffold with significant potential in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the conformational landscape, spectroscopic properties, and electronic nature of this molecule. By integrating high-level quantum chemical calculations with principles of experimental validation, this guide serves as a practical blueprint for leveraging computational chemistry to accelerate the discovery and development of novel therapeutics based on the 1,4-oxazepane framework.

Introduction: The Significance of the this compound Scaffold

The 1,4-oxazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of molecules with diverse biological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as monoamine reuptake inhibitors, suggesting applications in the treatment of psychoneurotic diseases such as depression and anxiety.[2] The strategic placement of oxygen and nitrogen atoms within the seven-membered ring imparts unique physicochemical properties, influencing solubility, metabolic stability, and target engagement.

This compound, as a foundational structure, presents a compelling case for in-depth computational analysis. Understanding its intrinsic conformational preferences, electronic distribution, and spectroscopic signatures is paramount for the rational design of novel derivatives with enhanced potency and selectivity. This guide outlines a systematic approach to elucidating these properties through a synergistic application of theoretical calculations and established experimental protocols.

The Computational Gauntlet: A Methodological Overview

The theoretical investigation of this compound hinges on the application of quantum chemical methods, primarily Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[3][4] The workflow described herein is designed to be a self-validating system, where computational predictions are directly correlated with experimentally verifiable data.

G cluster_0 Computational Workflow cluster_1 Experimental Validation Initial Structure Initial Structure Conformational Analysis Conformational Analysis Initial Structure->Conformational Analysis Molecular Mechanics Geometry Optimization Geometry Optimization Conformational Analysis->Geometry Optimization DFT (B3LYP/6-311++G(d,p)) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Validation of Minima NMR Chemical Shifts NMR Chemical Shifts Geometry Optimization->NMR Chemical Shifts GIAO Method Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Vibrational Spectra (IR/Raman) Vibrational Spectra (IR/Raman) Frequency Calculation->Vibrational Spectra (IR/Raman) FT-IR & Raman Spectroscopy FT-IR & Raman Spectroscopy Vibrational Spectra (IR/Raman)->FT-IR & Raman Spectroscopy 1H & 13C NMR Spectroscopy 1H & 13C NMR Spectroscopy NMR Chemical Shifts->1H & 13C NMR Spectroscopy FMO Analysis (HOMO/LUMO) FMO Analysis (HOMO/LUMO) Electronic Properties->FMO Analysis (HOMO/LUMO) MEP Analysis MEP Analysis Electronic Properties->MEP Analysis

Caption: A generalized workflow for the theoretical and experimental characterization of this compound.

Conformational Search and Geometry Optimization

The flexibility of the seven-membered ring necessitates a thorough conformational analysis to identify the global minimum energy structure.[5][6][7] A preliminary scan using molecular mechanics force fields can efficiently explore the potential energy surface, followed by geometry optimization of the most stable conformers using DFT. The B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), is a robust choice for obtaining accurate geometric parameters.[7]

Vibrational Frequency Analysis

Harmonic vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and they provide a theoretical vibrational spectrum (Infrared and Raman) that can be directly compared with experimental data.[3][8] The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[9][10] Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental spectra to aid in signal assignment and structural confirmation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[11][12][13][14] The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16][17][18] It provides a color-coded representation of the electrostatic potential on the electron density surface, where red indicates regions of high electron density (electrophilic attack) and blue represents regions of low electron density (nucleophilic attack).

Theoretical and Computational Findings for this compound

Conformational Landscape

The this compound ring is expected to adopt non-planar conformations to alleviate ring strain. The most probable low-energy conformations are chair, boat, and twist-boat forms. The presence of the sp²-hybridized carbonyl carbon will influence the conformational preference compared to a fully saturated ring.

Optimized Molecular Geometry

The table below presents the predicted geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Bond/Angle Calculated Value
Bond LengthC2-N1~1.46 Å
N1-C7~1.47 Å
C7-O1~1.43 Å
O1-C6~1.43 Å
C6-C5~1.53 Å
C5-N4~1.47 Å
N4-C3~1.35 Å
C3=O2~1.22 Å
C3-C2~1.52 Å
Bond AngleC7-N1-C2~115°
C3-N4-C5~123°
N4-C3-O2~121°
C6-O1-C7~114°
Vibrational Spectroscopy

The theoretical vibrational spectrum of this compound is predicted to exhibit characteristic peaks corresponding to specific functional group vibrations.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O stretchCarbonyl~1680-1700
N-H stretchAmine~3300-3400
C-N stretchAmine/Amide~1250-1350
C-O-C stretchEther~1050-1150
C-H stretchAliphatic~2850-3000
NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2~3.3~45
C3-~170
C5~3.5~50
C6~3.8~70
C7~3.9~75
N1-H~7.5 (broad)-
N4-H--
Frontier Molecular Orbitals (FMOs)

The FMO analysis reveals the electronic character of this compound. The HOMO is expected to be localized on the nitrogen and oxygen atoms, indicating their nucleophilic nature. The LUMO is likely centered on the carbonyl group, highlighting its electrophilic character. The HOMO-LUMO gap will provide an estimate of the molecule's reactivity.

FMO cluster_0 Energy cluster_1 Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) ... ... Accepts Electrons\n(Electrophilic Site) Accepts Electrons (Electrophilic Site) LUMO->Accepts Electrons\n(Electrophilic Site) HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons\n(Nucleophilic Site) Donates Electrons (Nucleophilic Site) HOMO->Donates Electrons\n(Nucleophilic Site)

Caption: Frontier Molecular Orbital diagram illustrating the roles of HOMO and LUMO in chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map of this compound is predicted to show a region of high negative potential (red) around the carbonyl oxygen, making it a prime site for electrophilic attack. The regions around the N-H protons will exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Experimental Protocols for Validation

The computational predictions must be substantiated by experimental data. The following are standard protocols for the characterization of this compound.

Synthesis

A plausible synthetic route to this compound could involve the cyclization of a suitable amino alcohol precursor.[19][20][21][22]

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the synthesized compound is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Analysis: The experimental peak positions are compared with the scaled theoretical frequencies.

NMR Spectroscopy
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.[23][24][25]

  • Analysis: The experimental chemical shifts, coupling constants, and integrations are compared with the predicted spectra. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

Implications for Drug Development

The computational and theoretical framework detailed in this guide provides a powerful platform for the rational design of novel this compound derivatives. By understanding the structure-property relationships of the core scaffold, medicinal chemists can make informed decisions about substitutions to modulate:

  • Target Affinity and Selectivity: By modifying substituents to interact with specific residues in a biological target.

  • ADME Properties: By altering lipophilicity, polarity, and metabolic stability.

  • Pharmacokinetic Profile: By influencing absorption, distribution, metabolism, and excretion.

The insights gained from FMO and MEP analyses can guide the synthesis of derivatives with altered reactivity and intermolecular interaction profiles, potentially leading to the discovery of novel drug candidates for a range of therapeutic areas.

Conclusion

This technical guide has presented a comprehensive, multi-faceted approach to the theoretical and computational study of this compound. By integrating DFT calculations for conformational analysis, geometric optimization, and the prediction of spectroscopic and electronic properties, a detailed molecular portrait can be constructed. The emphasis on experimental validation ensures the reliability of the theoretical models. The methodologies and insights provided herein are intended to empower researchers in the field of drug discovery to effectively leverage computational chemistry in the design and development of next-generation therapeutics based on the versatile 1,4-oxazepane scaffold.

References

Physical properties of 1,4-Oxazepan-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,4-Oxazepan-3-one Derivatives

Abstract

The this compound scaffold is a seven-membered heterocyclic system that serves as a crucial pharmacophore in modern medicinal chemistry. Derivatives of this core structure are investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for treating psychoneurotic diseases like depression[1]. A thorough understanding of their physical properties is not merely an academic exercise; it is fundamental to their synthesis, purification, identification, formulation, and ultimately, their efficacy and safety as potential drug candidates. This guide provides an in-depth exploration of the key physical properties of this compound derivatives, grounded in established analytical techniques and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The this compound Core

The this compound ring system features a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group (ketone) at position 3, forming a lactam structure. This unique arrangement imparts specific chemical and physical characteristics that are finely tuned by the nature and position of substituents on the ring. The parent compound, this compound, has a molecular formula of C₅H₉NO₂ and a molecular weight of approximately 115.13 g/mol [2].

The journey from a newly synthesized molecule to a viable drug candidate is paved with rigorous characterization. Physical properties such as melting point, solubility, and spectroscopic signatures serve as the foundational data that validate a compound's identity, purity, and suitability for further development.

Solid-State Properties: Melting Point and Crystallinity

The melting point (m.p.) is a critical first indicator of a compound's purity and identity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range often indicates the presence of impurities.

Expert Insight: Why Melting Point Matters

In drug development, the solid-state form of an active pharmaceutical ingredient (API) is paramount. It influences everything from stability and shelf-life to dissolution rate and bioavailability. The melting point is directly related to the lattice energy of the crystal; stronger intermolecular forces (e.g., hydrogen bonding, van der Waals forces) require more energy to overcome, resulting in a higher melting point. Substituents on the this compound ring can dramatically alter these forces. For instance, aromatic substituents can introduce π-stacking interactions, while polar groups can enhance hydrogen bonding networks, both typically increasing the melting point.

Experimental Protocol: Melting Point Determination

A reliable melting point is determined using a calibrated digital melting point apparatus. This protocol ensures accuracy and reproducibility.

  • Sample Preparation: A small amount of the thoroughly dried, crystalline this compound derivative is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

  • Measurement:

    • A rapid heating rate (10-20 °C/min) is used for an initial approximate determination.

    • For the precise measurement, the determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Recording Data: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Workflow for Melting Point Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis a Dry Crystalline Sample b Grind to Fine Powder a->b c Pack into Capillary Tube b->c d Place in Apparatus c->d Transfer e Rapid Scan (Approx. MP) d->e f Slow Scan (1-2°C/min) for Precision e->f g Record Onset & Clear Point f->g h Melting Point Range (e.g., 210-212 °C) g->h Final Result

Caption: Workflow for determining the melting point of a crystalline solid.

Data Summary: Melting Points of 1,4-Oxazepine Derivatives
Compound/DerivativeMelting Point (°C)Source
(Z)-3-((2-bromophenyl)amino)-1,3-diphenylprop-2-en-1-one precursor111–112[3]
4-Phenyl-2-(p-tolyl)benzo[b][1][4]oxazepine70–72[3]
4-(4-Chlorophenyl)-2-phenylbenzo[b][1][4]oxazepine82–84[3]
4-(4-Bromophenyl)-2-phenylbenzo[b][1][4]oxazepine104–106[3]
White solid derived from L-ascorbic acid210-212[5]

Solution Properties: Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a cornerstone of drug development. It directly impacts drug absorption and formulation design. Poor aqueous solubility is a major hurdle for many promising drug candidates.

Expert Insight: The "Like Dissolves Like" Principle in Action

The solubility of this compound derivatives is governed by the balance between the polar lactam and ether functionalities and the (often) nonpolar substituents.

  • Aqueous Solubility: The parent ring has hydrogen bond acceptors (carbonyl oxygen, ether oxygen) and a hydrogen bond donor (N-H), granting it some degree of water solubility. However, adding large, nonpolar substituents (e.g., phenyl, benzyl groups) will drastically decrease aqueous solubility.

  • Organic Solubility: Derivatives with significant nonpolar character will be more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). The choice of solvent for reactions and purification (e.g., recrystallization) is dictated by these properties. For related benzodiazepine derivatives, the presence of polymers like PVP has been shown to significantly increase aqueous solubility, a technique relevant to formulation[6].

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide the irrefutable evidence of a molecule's structure. For any newly synthesized this compound derivative, a combination of NMR, Mass Spectrometry, and IR spectroscopy is used to confirm its identity and structure unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing a detailed map of the carbon-hydrogen framework.

Expert Insight: Decoding the Spectrum The chemical shifts (δ) in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. For the this compound core:

  • ¹H NMR: Protons adjacent to electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (downfield). For example, the -CH₂- groups next to the ether oxygen or the lactam nitrogen typically resonate in the 3.0-4.5 ppm range[7].

  • ¹³C NMR: The carbonyl carbon of the lactam is highly deshielded and is a key identifier, appearing far downfield, often in the range of 165-175 ppm[7][8]. Carbons bonded to the ether oxygen or amide nitrogen will also be downfield compared to simple alkane carbons[9][10].

Diagram of the Core Structure for NMR Reference

Caption: Numbering scheme for the this compound core.

Data Summary: Characteristic NMR Chemical Shifts
Atom Position (from diagram)Typical ¹H NMR Shift (δ, ppm)Typical ¹³C NMR Shift (δ, ppm)Rationale / Notes
C2-H₂~4.0 - 4.6~77Adjacent to ether oxygen (O1) and C=O (C3)
C3 (C=O)N/A~168Carbonyl carbon, highly deshielded[7]
N4-H~7.4 (broad)N/AAmide proton, often exchanges with D₂O
C5-H₂~3.1 - 3.7~53Adjacent to amide nitrogen (N4)[7]
C6-H₂ / C7-H₂~3.5 - 4.0~70-75Adjacent to ether oxygen (O1) or ring strain effects

Note: Actual shifts are highly dependent on the specific substituents and the solvent used. For example, in 2-methyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one, the C=O appears at 168.2 ppm, and the carbons adjacent to oxygen and nitrogen appear at 77.1 and 53.1 ppm, respectively[7].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expert Insight: Confirming Mass and Piecing Together Fragments For this compound derivatives, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺. This peak is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for the unambiguous determination of the elemental composition[3]. The fragmentation pattern can also be diagnostic, often involving the cleavage of the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Expert Insight: Identifying Key Functional Groups In a this compound derivative, the IR spectrum provides a quick and reliable check for key structural features:

  • C=O Stretch (Lactam): A strong, sharp absorption band typically appears around 1650-1700 cm⁻¹[11][12]. This is one of the most prominent peaks in the spectrum.

  • C-O-C Stretch (Ether): This band is usually found in the fingerprint region, around 1100-1280 cm⁻¹[13].

  • N-H Stretch (Amide): If the nitrogen at position 4 is unsubstituted, a moderate band will appear around 3200-3400 cm⁻¹[5].

Data Summary: Characteristic IR Absorption Frequencies
Functional GroupBondCharacteristic Frequency (cm⁻¹)Source(s)
Amide (Lactam)C=O1650 - 1700 (strong)[11][12][13]
EtherC-O-C1100 - 1280[5][13]
AmineN-H3200 - 3400 (moderate)[5]
Aromatic RingC=C~1500 - 1600[11]

Conclusion: A Unified Approach to Characterization

The physical properties of this compound derivatives are not isolated data points but rather interconnected pieces of a puzzle. A self-validating system of characterization is one where all data converge to support a single, unambiguous structure. For instance, the molecular weight from MS must match the structure elucidated by NMR. The functional groups identified by IR (e.g., a carbonyl group) must correspond to the signals observed in the ¹³C NMR spectrum (e.g., a peak at ~170 ppm). It is this holistic and rigorous approach to analyzing their physical properties that enables researchers to confidently advance these promising molecules through the drug discovery pipeline.

References

An In-depth Technical Guide to 1,4-Oxazepan-3-one: A Key Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating 1,4-Oxazepan-3-one in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic value of a chemical scaffold is measured by its synthetic accessibility, structural uniqueness, and potential for diversification. This compound, a seven-membered heterocyclic compound containing both an amide (lactam) and an ether linkage, represents such a valuable scaffold. While not a therapeutic agent in itself, its rigid yet conformationally distinct backbone serves as a foundational building block for constructing novel molecular entities with significant biological potential.

This guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical properties, propose a robust synthetic strategy based on established chemical principles, and contextualize its utility as a precursor for pharmacologically active agents, particularly in the realm of neuroscience.

Core Compound Identification and Database Information

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number : 61108-69-8[1][2][3]

  • IUPAC Name : this compound[4]

  • Synonyms : Tetrahydro-1,4-oxazepin-3(2H)-one[4]

  • EC Number : 860-551-5[4]

This compound is indexed in major chemical databases, which serve as repositories for its structural, physical, and safety data.

  • PubChem CID : 12298579[4]

Chemical and Physical Properties: A Structural Perspective

While extensive experimental data for this compound is not widely published, we can deduce its key properties from its structure and leverage high-quality computed data. The molecule's structure features a seven-membered ring, which imparts a degree of conformational flexibility, while the polar lactam and ether functionalities are expected to dominate its intermolecular interactions and solubility profile.

PropertyValueSource
Molecular Formula C₅H₉NO₂PubChem[4]
Molecular Weight 115.13 g/mol PubChem[4]
Exact Mass 115.063328530 DaPubChem[4]
XLogP3-AA (Predicted) -0.4PubChem[4]
Topological Polar Surface Area 38.3 ŲPubChem[4]
Complexity 92.4PubChem[4]
Physical Form Solid (Predicted)Sigma-Aldrich[2]

The negative XLogP value suggests that this compound is hydrophilic, predicting good solubility in polar solvents like water, ethanol, and DMSO, a critical attribute for compounds intended for biological screening and formulation studies.

Proposed Synthesis Protocol: An Intramolecular Cyclization Strategy

A survey of the literature for analogous structures suggests that a robust and efficient route to the this compound core is via an intramolecular nucleophilic substitution.[5] This strategy, outlined below, involves the formation of a linear precursor containing both the nucleophile (amine) and a leaving group, which then cyclizes to form the desired seven-membered ring. This approach is favored for its atom economy and the relatively mild conditions required.

Diagram of Proposed Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amide Formation & Halogenation cluster_2 Part 3: Intramolecular Cyclization (Key Step) cluster_3 Part 4: Decarboxylation & Hydrolysis A 3-Aminopropan-1-ol C N-(3-hydroxypropyl)glycine ethyl ester A->C Alkylation (Et3N, EtOH, Reflux) B Ethyl 2-bromoacetate B->C D N-(2-chloroacetyl)-N-(3-hydroxypropyl)glycine ethyl ester C->D Acylation (Et3N, DCM, 0°C) F Ethyl 3-oxo-1,4-oxazepane-4-carboxylate D->F Intramolecular Williamson Ether Synthesis (THF or DMF, RT) E Chloroacetyl chloride E->D H This compound (Target Molecule) F->H Hydrolysis & Decarboxylation G Base (e.g., NaOtBu or K2CO3) G->F I Acidic Workup (e.g., HCl, Heat) I->H

References

An In-Depth Technical Guide to the Reactivity and Stability of the 1,4-Oxazepane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has emerged as a structure of significant interest in medicinal chemistry. Its unique three-dimensional conformation and synthetic accessibility have positioned it as a valuable building block in the design of novel therapeutics. This guide provides a comprehensive technical overview of the reactivity and stability of the 1,4-oxazepane ring system. We will delve into its synthesis, conformational landscape, and diverse reactivity, with a particular focus on the functionalization of the nitrogen atom. Furthermore, this guide will address the critical aspects of the ring's stability under various conditions, a key consideration in drug development.

Introduction: The Significance of the 1,4-Oxazepane Core

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing nitrogen and oxygen atoms at the 1 and 4 positions, respectively. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[1] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, enabling the optimization of pharmacodynamic and pharmacokinetic properties.[1]

Derivatives of 1,4-oxazepane have shown promise in various therapeutic areas, including the development of selective dopamine D4 receptor ligands for the treatment of schizophrenia and novel anticonvulsant agents.[1][2][3] The strategic incorporation of this ring system can lead to compounds with a favorable balance of properties, such as moderate lipophilicity and good aqueous solubility.[4]

Synthesis of the 1,4-Oxazepane Ring System

The construction of the 1,4-oxazepane ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Strategies

A common approach to 1,4-oxazepane synthesis involves the cyclization of acyclic precursors. One notable method is the tandem transformation of C-N coupling and C-H carbonylation. This has been successfully employed for the synthesis of benzo-1,4-oxazepine derivatives from various phenylamines and allyl halides under a carbon dioxide atmosphere.[5]

Another versatile method utilizes N-propargylamines as building blocks. These can be transformed into highly substituted 1,4-oxazepanes through copper-catalyzed reactions or intramolecular cyclization of N-propargylic β-enaminones catalyzed by gold complexes.[6]

The synthesis of 1,4-oxazepane-2,5-diones, a substructure found in some natural products, presents unique challenges due to the presence of a labile lactone and a conformationally restricted amide bond.[7][8] Successful cyclization often requires the use of N-protecting groups to overcome these hurdles.[7][8]

A regio- and stereoselective 7-endo cyclization via haloetherification has also been reported as an efficient method for preparing chiral polysubstituted 1,4-oxazepanes.[6]

Reductive Amination

Reductive amination is a powerful tool for constructing the 1,4-oxazepane ring and for its subsequent functionalization. For instance, the reaction of 2-(2-aminoethoxy)ethanol with an aldehyde or ketone, followed by in situ reduction with a hydride reagent like sodium borohydride, can yield 2,4-disubstituted 1,4-oxazepanes.[1]

Conformational Analysis: A Flexible Scaffold

Unlike the rigid chair conformation of six-membered rings like piperidine and morpholine, the seven-membered 1,4-oxazepane ring exhibits significant conformational flexibility.[4] It can adopt multiple low-energy conformations, including chair and boat-twist-boat forms.[4] This flexibility can be advantageous in drug design, as it allows the molecule to adapt to the topography of a biological target's binding site.[1] However, this conformational freedom can also introduce an entropic penalty upon binding.

Computational studies and NMR analysis have indicated that the chair conformation is often the most energetically favorable for the 1,4-oxazepane scaffold.[9] The specific conformation adopted will be influenced by the nature and position of substituents on the ring.

Reactivity of the 1,4-Oxazepane Ring

The reactivity of the 1,4-oxazepane ring is primarily centered around the nucleophilic nitrogen atom and the ether linkage.

N-Functionalization: A Gateway to Diversity

The secondary amine of the 1,4-oxazepane ring is a key handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships.

N-alkylation is a fundamental transformation for modifying the 1,4-oxazepane core. This can be achieved through two primary methods:

  • Direct Alkylation: This involves the reaction of the 1,4-oxazepane with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[10]

  • Reductive Amination: A more versatile approach involves the reaction of the 1,4-oxazepane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for introducing more complex alkyl groups and is widely used in the synthesis of pharmaceutical compounds.[10][11]

Experimental Protocol: N-Alkylation via Reductive Amination [10]

  • Objective: To synthesize N-cyclohexylmethyl-1,4-oxazepane.

  • Materials: 1,4-oxazepane, cyclohexanecarbaldehyde, sodium triacetoxyborohydride (STAB), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,4-oxazepane (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in DCM under a nitrogen atmosphere.

    • Stir the solution at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the electronic properties of the molecule. This is typically achieved using acylating agents such as acid chlorides or anhydrides.[10]

Experimental Protocol: N-Acylation using an Acid Chloride [10]

  • Objective: To synthesize N-acetyl-1,4-oxazepane.

  • Materials: 1,4-oxazepane, acetyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,4-oxazepane (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acetylated product.

Ring-Opening Reactions

The 1,4-oxazepane ring, being a cyclic ether, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids.[4] This reactivity is a critical consideration for the stability of drug candidates containing this scaffold.

Stability of the 1,4-Oxazepane Ring System

The stability of the 1,4-oxazepane ring is a crucial factor in its application in drug development, influencing its shelf-life, metabolism, and potential degradation pathways in vivo. The stability is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[4]

pH-Dependent Stability

The 1,4-oxazepane ring is generally more stable than its 1,3-isomer, particularly in acidic environments.[12] This is because the 1,4-oxazepane lacks the labile aminal (O-C-N) linkage present in the 1,3-oxazepane.[12]

However, under strongly acidic conditions, the ether linkage of the 1,4-oxazepane ring is susceptible to protonation, which can be followed by nucleophilic attack and subsequent ring cleavage.[4] This acid-catalyzed hydrolysis is a potential degradation pathway that needs to be considered during formulation and storage.[4]

Oxidative and Photolytic Degradation

Derivatives of 1,4-oxazepane can also be susceptible to oxidative and photolytic degradation.[13] The presence of peroxide or exposure to atmospheric oxygen can lead to the formation of various oxygenated byproducts.[13] Photodegradation can occur upon exposure to UV or visible light, potentially leading to a complex mixture of degradation products.[13] Therefore, protection from light and the inclusion of antioxidants may be necessary for formulations containing this scaffold.

A forced degradation study is often recommended to identify potential degradation products.[13] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. The resulting degradants can then be characterized using techniques like LC-MS.[13]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Degraded_Sample Degraded_Sample Acid->Degraded_Sample Base Base Base->Degraded_Sample Oxidation Oxidation Oxidation->Degraded_Sample Heat Heat Heat->Degraded_Sample Light Light Light->Degraded_Sample API API API->Acid API->Base API->Oxidation API->Heat API->Light Analysis Analysis Degraded_Sample->Analysis LC-MS Identification Identification Analysis->Identification Characterize Degradants Pathway_Elucidation Pathway_Elucidation Identification->Pathway_Elucidation Propose Mechanism

Caption: A typical workflow for a forced degradation study of a 1,4-oxazepane derivative.

Applications in Drug Discovery: A Scaffold with Potential

The favorable physicochemical properties and synthetic tractability of the 1,4-oxazepane ring system have led to its exploration in a variety of drug discovery programs.

Therapeutic Area Target Significance of 1,4-Oxazepane Reference(s)
Central Nervous SystemDopamine D4 ReceptorProvides a scaffold for selective ligands with potential for improved side-effect profiles in the treatment of schizophrenia.[1],[2],[3]
Central Nervous System-Certain derivatives have shown promising activity as broad-spectrum anticonvulsant agents in preclinical models.[1]

Conclusion

The 1,4-oxazepane ring system represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. Its unique conformational properties and the ease of functionalization, particularly at the nitrogen atom, provide medicinal chemists with a powerful tool to modulate biological activity and pharmacokinetic properties. A thorough understanding of its reactivity and stability under various conditions is paramount to its successful application. The synthetic protocols and stability considerations outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising heterocyclic core. Further exploration into the reactivity of the ring's carbon framework and more detailed mechanistic studies of its degradation pathways will undoubtedly unlock even greater potential for the 1,4-oxazepane scaffold in the future.

References

Methodological & Application

Synthesis of 1,4-oxazepane derivatives from N-propargylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Oxazepane Derivatives from N-Propargylamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,4-oxazepane derivatives, a privileged scaffold in modern medicinal chemistry, with a specific focus on synthetic routes originating from versatile N-propargylamine building blocks. As a seven-membered heterocycle, the 1,4-oxazepane core offers a unique three-dimensional architecture that is highly attractive for designing novel therapeutic agents.[1][2] Its conformational flexibility allows for precise positioning of pharmacophores, leading to potent and selective interactions with various biological targets, including dopamine D4 receptors for CNS disorders and Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases.[1][3][4]

The use of N-propargylamines as starting materials represents an efficient and atom-economical strategy for constructing these complex heterocyclic systems.[5][6][7] This document delves into the key mechanistic pathways, provides detailed, field-proven experimental protocols, and outlines the necessary steps for validating the synthesis, ensuring both reproducibility and scientific integrity.

The conversion of N-propargylamines to 1,4-oxazepanes is predominantly achieved through intramolecular cyclization. This process hinges on the activation of the alkyne moiety (the propargyl group) to make it susceptible to nucleophilic attack by a tethered oxygen atom. Homogeneous catalysis, particularly using late transition metals like gold and copper, has proven exceptionally effective for this transformation.[5][8][9][10]

Gold-Catalyzed 7-exo-dig Cyclization

Gold catalysts, renowned for their high π-acid character or "alkynophilicity," are powerful tools for activating carbon-carbon triple bonds.[11] In the synthesis of 1,4-oxazepanes, a gold(I) catalyst, such as Ph3PAuCl, coordinates to the alkyne of the N-propargylamine substrate. This coordination polarizes the alkyne, rendering it highly electrophilic and primed for attack by the intramolecular hydroxyl group.

The reaction proceeds via a 7-exo-dig cyclization, a favored pathway according to Baldwin's rules, leading to the formation of the seven-membered ring.[8] This step is often the rate-determining and stereochemistry-defining part of the sequence. The resulting vinyl-gold intermediate is then protonated (protodeauration) to release the final 1,4-oxazepane product and regenerate the active gold catalyst, thus closing the catalytic cycle. In some cases, a co-catalyst like copper(II) triflate (Cu(OTf)2) is employed to facilitate the reaction, potentially by enhancing the electrophilicity of the gold catalyst.[8]

Gold_Catalyzed_Cyclization cluster_cycle Catalytic Cycle Substrate N-Propargyl Amino Alcohol Au_Complex Gold(I) π-Alkyne Complex Substrate->Au_Complex + [Au(I)] Cyclization 7-exo-dig Intramolecular Attack Au_Complex->Cyclization Vinyl_Au Vinyl-Gold Intermediate Cyclization->Vinyl_Au Product 1,4-Oxazepane Derivative Vinyl_Au->Product + H+ Catalyst [Au(I)] Catalyst Vinyl_Au->Catalyst - Product Catalyst->Substrate Regeneration Copper_Catalyzed_Mechanism Start N-Propargyl Amino Alcohol + TsN3 Cu_Acetylide Cu(I) Acetylide Formation Start->Cu_Acetylide [Cu(I)] Cycloaddition [3+2] Cycloaddition with TsN3 Cu_Acetylide->Cycloaddition Triazole Unstable Triazole Intermediate Cycloaddition->Triazole Ketenimine Ketenimine Intermediate Triazole->Ketenimine - N2 Intra_Attack Intramolecular Nucleophilic Attack Ketenimine->Intra_Attack Final_Product 1,4-Oxazepan-7-one Intra_Attack->Final_Product Tautomerization

References

Application Notes & Protocols: 1,4-Oxazepan-3-one and its Analogs as Monomers in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the use of 1,4-oxazepan-3-one and its structural isomers, such as N-acylated 1,4-oxazepan-7-ones, as monomers for organocatalytic ring-opening polymerization (ROP). These monomers yield functional poly(ester amide)s (PEAs), a class of polymers attracting significant interest for biomedical applications due to their combination of tunable mechanical properties, biocompatibility, and biodegradability.[1][2][3][4] This document details the underlying chemical principles, step-by-step protocols for monomer synthesis and polymerization, and methods for polymer characterization, tailored for researchers in polymer chemistry, materials science, and drug development.

Section 1: Scientific Foundation & Rationale

Poly(ester amide)s (PEAs) merge the desirable characteristics of polyesters (biodegradability) and polyamides (mechanical strength and thermal stability), making them prime candidates for advanced biomedical applications like tissue engineering and drug delivery.[4][5][6] While traditionally synthesized through polycondensation, ring-opening polymerization (ROP) of cyclic ester-amide monomers offers superior control over polymer architecture, molecular weight, and dispersity.[7][8]

The monomer this compound belongs to a class of seven-membered heterocyclic compounds. The ring strain inherent in this seven-membered ring provides the thermodynamic driving force for polymerization.[7][9] However, research has shown that the polymerizability of related morpholinone structures is highly dependent on the substituent on the nitrogen atom. N-acyl substitution leads to a more planar amide bond, which favors the ring-opened polymer state, whereas N-alkyl or N-aryl groups often render the monomer non-polymerizable under typical ROP conditions.[10][11][12][13] Therefore, this guide will focus on N-acylated analogs, which are well-documented to undergo controlled polymerization.

Organocatalysis is the preferred method for this ROP, as it avoids metal contamination—a critical consideration for biomedical materials.[14] Binary catalyst systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a thiourea co-catalyst (e.g., TU), have proven highly effective for the controlled polymerization of these monomers.[15][16]

Section 2: Monomer Synthesis & Purification

A modular, multi-step approach allows for the synthesis of various N-acylated oxazepanone monomers from commercially available precursors. This strategy enables the introduction of diverse functional groups into the polymer side chains by simply changing the acylating agent in the final step.[15]

Protocol 1: Synthesis of N-Boc-1,4-oxazepan-7-one (A Key Intermediate)

This protocol is adapted from established literature for the synthesis of a common precursor, which can then be deprotected and re-acylated to generate a variety of functional monomers.[15][17]

Causality: The synthesis begins with a readily available starting material, 4-piperidone, which undergoes a Baeyer-Villiger ring expansion. This specific oxidation reaction inserts an oxygen atom adjacent to the carbonyl group, converting the six-membered piperidone ring into the desired seven-membered oxazepanone ring. The Boc-protecting group is used for its stability during the oxidation step and its facile removal under acidic conditions.

Materials:

  • 4-piperidone monohydrate hydrochloride (98%)

  • Di-tert-butyl dicarbonate (Boc)₂O (99%)

  • Triethylamine (TEA, ≥99.5%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Boc Protection:

    • Dissolve 4-piperidone monohydrate hydrochloride in DCM.

    • Add triethylamine to neutralize the hydrochloride salt.

    • Slowly add a solution of (Boc)₂O in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with water, NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone. Verify purity via ¹H NMR.

  • Baeyer-Villiger Ring Expansion:

    • Dissolve the N-Boc-4-piperidone in anhydrous DCM and cool to 0 °C in an ice bath.[18]

    • Slowly add m-CPBA in portions, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.[18]

    • Quench the reaction by adding saturated NaHCO₃ solution and stir for 30 minutes.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with NaHCO₃ and brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield pure N-Boc-1,4-oxazepan-7-one as a white solid.[18]

    • Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Deprotection and Functional Acylation

Causality: The Boc group is removed with trifluoroacetic acid (TFA) to yield a stable trifluoroacetate salt of the monomer backbone.[15][17] This salt serves as a universal precursor that can be acylated with various acyl chlorides to install desired functionalities (e.g., alkyl chains, alkenes for post-polymerization modification, or protected amino acids).

Materials:

  • N-Boc-1,4-oxazepan-7-one

  • Trifluoroacetic acid (TFA, 99%)

  • Acyl chloride of choice (e.g., acetyl chloride, butyryl chloride)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve N-Boc-1,4-oxazepan-7-one in DCM.

    • Add TFA and stir at room temperature for 1-2 hours. Complete deprotection can be confirmed by the disappearance of the Boc signal in ¹H NMR.[17]

    • Remove the solvent and excess TFA under reduced pressure to obtain the 1,4-oxazepan-7-one trifluoroacetate salt (OxP-TFA).

  • N-Acylation:

    • To a solution of OxP-TFA in anhydrous DCM, add K₂CO₃ as a base.[18]

    • Slowly add the desired acyl chloride at room temperature and stir the mixture for 16-24 hours.[18]

    • Quench the reaction with 1M NaOH and extract with DCM.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Purify the resulting N-acylated monomer via silica gel chromatography.

Section 3: Ring-Opening Polymerization (ROP) Protocol

This protocol describes a robust organocatalytic ROP method for synthesizing well-defined poly(ester amide)s.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_rxn Polymerization cluster_workup Purification & Analysis Monomer Dry N-Acylated Monomer Setup Combine Reagents in Glovebox under Argon Monomer->Setup Initiator Dry Initiator (e.g., BnOH) Initiator->Setup Catalyst Prepare Catalyst Solution (DBU/TU in DCM) Catalyst->Setup Stir Stir at Room Temp. (Monitor via NMR) Setup->Stir Quench Quench with Acetic Acid Stir->Quench Concentrate Concentrate in vacuo Quench->Concentrate Precipitate Precipitate Polymer in cold non-solvent Concentrate->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Analyze Characterize Polymer (NMR, SEC, DSC) Dry->Analyze caption Fig 1. Experimental workflow for organocatalytic ROP.

Caption: Fig 1. Experimental workflow for organocatalytic ROP.

Protocol 3: Organocatalytic ROP of N-Acylated 1,4-Oxazepan-7-one

Causality: This polymerization proceeds via a nucleophilic mechanism. The thiourea (TU) co-catalyst activates the monomer's carbonyl group through hydrogen bonding, making it more electrophilic. The DBU base activates the initiator (benzyl alcohol, BnOH) by deprotonation, generating an alkoxide that initiates the polymerization by attacking the activated monomer and opening the ring. This process propagates, with the growing polymer chain end acting as the nucleophile in subsequent steps.[15]

Materials:

  • N-acylated 1,4-oxazepan-7-one monomer (rigorously dried)

  • Benzyl alcohol (BnOH, anhydrous, as initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, distilled over CaH₂)

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (for quenching)

  • Methanol or diethyl ether (cold, for precipitation)

  • Argon-filled glovebox

Step-by-Step Methodology:

  • Preparation (Inside Glovebox):

    • All glassware must be flame-dried and cooled under vacuum before transfer into the glovebox.

    • Prepare stock solutions of the DBU/TU catalyst system and the BnOH initiator in anhydrous DCM to ensure accurate dispensing.

    • In a vial, add the TU catalyst followed by the DBU solution in DCM. Allow to stir for 10 minutes.

  • Polymerization:

    • In a separate vial, dissolve the desired amount of monomer in anhydrous DCM.

    • Add the initiator (BnOH) solution to the monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

    • Initiate the polymerization by adding the pre-mixed catalyst solution to the monomer/initiator mixture.

    • Stir the reaction at room temperature. Monitor the monomer conversion by taking aliquots at timed intervals and analyzing them by ¹H NMR spectroscopy.

  • Quenching and Purification:

    • Once the desired conversion is reached, quench the polymerization by adding a small excess of acetic acid to neutralize the DBU catalyst.

    • Remove the vial from the glovebox and concentrate the solution under reduced pressure.

    • Dissolve the crude polymer in a minimal amount of DCM and precipitate it by adding the solution dropwise into a large volume of cold non-solvent (e.g., methanol or diethyl ether).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold non-solvent and dry under high vacuum until a constant weight is achieved.

ROP Mechanism Diagram

References

Application Notes & Protocols: Synthesis of Biodegradable Poly(ester amide)s via Ring-Opening Polymerization of 1,4-Oxazepan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biodegradable poly(ester amide)s (PEAs) through the ring-opening polymerization (ROP) of N-acylated 1,4-oxazepan-7-one monomers. While the user's query specified 1,4-oxazepan-3-one, the current body of scientific literature focuses predominantly on the synthesis and polymerization of its isomer, 1,4-oxazepan-7-one, to yield functional and biodegradable PEAs. This guide details the synthesis of the monomer precursor, the subsequent functionalization to yield various N-acylated monomers, and the organocatalytic ROP to obtain well-defined polymers. Detailed experimental protocols, characterization techniques, and potential biomedical applications are discussed, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Significance of 1,4-Oxazepan-7-one in Biodegradable Polymer Synthesis

The development of biodegradable polymers is of paramount importance in the biomedical field, offering solutions for drug delivery, tissue engineering, and temporary medical implants.[1][2] Poly(ester amide)s (PEAs) have emerged as a promising class of biodegradable materials, synergistically combining the hydrolyzable ester linkages of polyesters with the robust mechanical and thermal properties conferred by the amide groups of polyamides.[1][3][4] The incorporation of both ester and amide functionalities within the polymer backbone allows for tunable degradation rates and mechanical properties.[1]

N-acylated 1,4-oxazepan-7-ones are versatile monomers for the synthesis of PEAs via ring-opening polymerization (ROP).[5][6] This approach provides excellent control over the polymer's molecular weight and dispersity, which are critical parameters for biomedical applications.[5][6] Furthermore, the ability to introduce a wide range of functional groups at the nitrogen atom of the monomer allows for the synthesis of polymers with tailored properties and functionalities for specific applications.[5][7]

Below is a generalized schematic of the ring-opening polymerization of an N-acylated 1,4-oxazepan-7-one.

ROP_Mechanism cluster_reaction Ring-Opening Polymerization Monomer N-Acylated 1,4-Oxazepan-7-one Polymer Poly(ester amide) Monomer->Polymer Propagation Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Monomer Initiation Catalyst Organocatalyst (e.g., DBU/TU) Catalyst->Monomer Activation

Caption: General schematic of the Ring-Opening Polymerization of N-acylated 1,4-oxazepan-7-one.

Monomer Synthesis: A Modular Approach

A key advantage of using 1,4-oxazepan-7-one is the ability to synthesize a versatile monomer precursor, 1,4-oxazepan-7-one trifluoroacetate (OxPTFA), which can then be readily acylated to introduce various functionalities.[5][7][8] This modular approach allows for the creation of a library of monomers from a common intermediate.

The synthesis of OxPTFA is typically achieved in a three-step process starting from 4-piperidone monohydrate hydrochloride.[5][8]

Workflow for Monomer Precursor Synthesis

Monomer_Synthesis_Workflow start 4-Piperidone Monohydrate Hydrochloride step1 Boc Protection start->step1 Boc₂O, K₂CO₃ step2 Bayer-Villiger Ring Expansion step1->step2 mCPBA or OXONE® step3 Boc Deprotection step2->step3 Trifluoroacetic Acid (TFA) end 1,4-Oxazepan-7-one Trifluoroacetate (OxPTFA) step3->end

Caption: Workflow for the three-step synthesis of the monomer precursor OxPTFA.

Protocol 2.1: Synthesis of 1,4-Oxazepan-7-one Trifluoroacetate (OxPTFA)

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Boc Protection:

    • Dissolve 4-piperidone monohydrate hydrochloride and K₂CO₃ in water.

    • Add a solution of Boc₂O in THF dropwise to the aqueous solution while stirring at room temperature.

    • After 16 hours, extract the solution with Et₂O.

    • The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield 1-tert-butoxycarbonyl-4-piperidone (PBoc), which can be used in the next step without further purification.[5][9]

  • Bayer-Villiger Ring Expansion:

    • Dissolve the crude PBoc in DCM in a round-bottom flask.

    • Slowly add m-CPBA to the flask at 0°C with stirring.

    • Allow the reaction to stir for 24 hours at room temperature.

    • Wash the reaction solution sequentially with saturated NaHCO₃ and NaCl solutions.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 4-tert-butoxycarbonyl-1,4-oxazepan-7-one (OxPBoc).[5][9]

  • Boc Deprotection:

    • Treat OxPBoc with a solution of TFA in DCM.

    • Complete removal of the Boc-protecting group is typically confirmed by ¹H NMR spectroscopy after approximately 30 minutes.[8]

    • The resulting product, 1,4-oxazepan-7-one trifluoroacetate (OxPTFA), is obtained as a salt after purification.[8]

Protocol 2.2: Acylation of OxPTFA to Functional Monomers

Materials:

  • 1,4-Oxazepan-7-one trifluoroacetate (OxPTFA)

  • Various acyl chlorides (e.g., acetyl chloride, butyryl chloride, benzoyl chloride)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., DCM or THF)

Procedure:

  • Dissolve OxPTFA in the chosen solvent under alkaline conditions.

  • Add the desired acyl chloride dropwise to the solution at 0°C.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC or NMR).

  • Purify the resulting N-acylated-1,4-oxazepan-7-one monomer via silica flush chromatography.[5]

Organocatalytic Ring-Opening Polymerization (ROP)

The ROP of N-acylated-1,4-oxazepan-7-ones is effectively catalyzed by organocatalytic systems, providing a metal-free route to well-defined PEAs.[5][10] A commonly used and efficient catalytic system is the combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU).[5][6][11]

Protocol 3.1: Synthesis of Poly(ester amide)s via ROP

Materials:

  • N-acylated-1,4-oxazepan-7-one monomer

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU)

  • Benzyl alcohol (BnOH) as initiator

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (for quenching)

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., argon) in a glovebox or using Schlenk line techniques.

  • In a Schlenk tube, dissolve the catalyst (TBD or DBU) and co-catalyst (TU) in anhydrous DCM.

  • After a brief stirring period (e.g., 10 minutes), add the initiator (BnOH) followed by a solution of the monomer in anhydrous DCM to start the polymerization.

  • Stir the mixture at room temperature for the desired time (e.g., 1 hour). The polymerization can be monitored by ¹H NMR.

  • Quench the polymerization by adding an excess of acetic acid.[9]

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or diethyl ether), filter, and dry under vacuum.

Table 1: Representative ROP Conditions and Results
MonomerInitiatorCatalyst System[M]:[I]:[Cat]Time (h)Conversion (%)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)
OxPMeBnOHTBD/TU30:1:11>954.31.11
OxPButBnOHDBU/TU50:1:12>957.91.13
OxPPropyleneBnOHDBU/TU50:1:12>958.51.12

Data adapted from literature sources.[5][9]

Polymer Characterization

Thorough characterization of the synthesized PEAs is crucial to ensure they meet the required specifications for their intended application.

Table 2: Standard Characterization Techniques
TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer and monomer conversion.
Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Provides detailed information about the polymer structure, end groups, and presence of cyclic byproducts.[5]
Differential Scanning Calorimetry (DSC) Determines thermal properties such as the glass transition temperature (T₉).[5]

Applications in Drug Development and Biomedical Research

The biodegradable nature and functional versatility of PEAs derived from 1,4-oxazepan-7-one make them highly attractive for various biomedical applications.

  • Drug Delivery: These polymers can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents. The pendant functional groups can be used to conjugate drugs or targeting ligands.[1]

  • Tissue Engineering: PEAs can be processed into scaffolds that support cell growth and proliferation. Their degradation rate can be tuned to match the rate of tissue regeneration.[2][12]

  • Gene Delivery: Cationic polymers can be synthesized by deprotecting specific side chains, which can then form complexes with nucleic acids for gene delivery applications.[10]

The ability to tailor the polymer's properties, such as hydrophilicity, degradation rate, and mechanical strength, by simply changing the N-acyl substituent on the monomer is a significant advantage in designing materials for specific biomedical challenges.[1][12]

Conclusion

The synthesis of biodegradable poly(ester amide)s from N-acylated 1,4-oxazepan-7-ones via organocatalytic ring-opening polymerization offers a robust and versatile platform for the development of advanced biomaterials. The modular monomer synthesis allows for the incorporation of a wide array of functional groups, enabling the fine-tuning of polymer properties to meet the demanding requirements of drug delivery and tissue engineering applications. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the potential of this exciting class of biodegradable polymers.

References

Introduction: The Emergence of Seven-Membered Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 1,4-Oxazepan-3-one Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both synthetic accessibility and three-dimensional complexity is perpetual. The 1,4-oxazepane motif, a seven-membered heterocycle featuring an oxygen and a nitrogen atom, has distinguished itself as a privileged scaffold.[1] Its inherent non-planar conformation allows for the precise spatial arrangement of pharmacophoric elements, enabling nuanced and selective interactions with complex biological targets.[1] This guide provides an in-depth exploration of the this compound core, a prominent member of this family, detailing its synthesis, applications, and the strategic considerations for its deployment in drug discovery programs.

The this compound Core: A Privileged Structure

The utility of the this compound scaffold stems from its versatile structure. The embedded lactam functionality offers a site for hydrogen bonding, while the nitrogen atom provides a convenient handle for introducing a wide array of substituents to explore structure-activity relationships (SAR). The flexible seven-membered ring can adopt various low-energy conformations, making it an ideal framework for mimicking peptide turns or binding to dynamic protein pockets. This conformational flexibility is a key attribute that allows it to engage with a diverse range of biological targets with high affinity.[1]

General Synthetic Strategies

The construction of the this compound ring system is typically achieved through intramolecular cyclization. A common and effective strategy involves the cyclization of an N-substituted haloacetamide derivative. This approach offers a robust and modular route to the core scaffold, allowing for the introduction of diversity elements at various stages of the synthesis.

Below is a generalized workflow illustrating this common synthetic pathway.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Scaffold Formation Amino_Alcohol Amino Alcohol R-NH-CH(R1)-CH(R2)-OH N_Acylation N-Acylation Amino_Alcohol->N_Acylation Haloacetyl_Chloride Haloacetyl Chloride Cl-C(O)-CH2-X (X=Cl, Br) Haloacetyl_Chloride->N_Acylation Intermediate N-Substituted Haloacetamide R-N(C(O)CH2X)-CH(R1)-CH(R2)-OH N_Acylation->Intermediate Intramolecular_Cyclization Intramolecular Williamson Ether Synthesis Intermediate->Intramolecular_Cyclization Scaffold This compound Core Intramolecular_Cyclization->Scaffold

Caption: Generalized workflow for the synthesis of the this compound core.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of novel therapeutic agents across multiple disease areas. Its unique structural features have enabled the design of potent and selective modulators of challenging biological targets.

  • Central Nervous System (CNS) Disorders: The scaffold has been instrumental in creating selective ligands for the Dopamine D4 receptor, a key target for atypical antipsychotics used in treating schizophrenia.[1] Furthermore, derivatives such as 6-amino-1,4-oxazepane-3,5-diones have shown promise as broad-spectrum anticonvulsant agents in preclinical models.[1]

  • Monoamine Reuptake Inhibition: Compounds incorporating the this compound core have been investigated as monoamine reuptake inhibitors. These agents, which can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine, are valuable for treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[2]

  • Inflammatory Diseases: As inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death, 1,4-oxazepane derivatives are being explored for the treatment of various inflammatory conditions.[1]

  • Antimicrobial and Anticancer Activity: Various derivatives have demonstrated promising biological activity against both Gram-positive and Gram-negative bacteria.[3] The heterocyclic system has also been explored for its potential in developing novel anticancer agents.[3]

Data Presentation: Biological Activities of Representative Derivatives

The following table summarizes the biological activities of several this compound and related oxazepane derivatives reported in the literature.

Scaffold/DerivativeTherapeutic TargetBiological ActivityTherapeutic AreaReference
1,4-Oxazepane DerivativesDopamine D4 ReceptorSelective Ligands/AntagonistsSchizophrenia[1]
6-Amino-1,4-oxazepane-3,5-dionesNot SpecifiedAnticonvulsant Activity (MES & scPTZ tests)Epilepsy[1]
1,4-Oxazepane DerivativesMonoamine TransportersReuptake Inhibition (Serotonin, Norepinephrine, Dopamine)Depression, Anxiety[2]
1,4-Oxazepane DerivativesRIPK1Kinase InhibitionInflammatory Diseases[1]
1,3-Oxazepane-4,7-dione DerivativesS. aureus, E. coliAntibacterial ActivityInfectious Diseases[3]
5-Imino-1,4-oxazepane AnalogsNitric Oxide Synthase (NOS)iNOS Inhibition (IC50 values reported)Inflammation[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of a this compound core structure. These protocols are designed to be self-validating, with clear checkpoints and analytical methods.

Protocol 1: Synthesis of (7S)-7-(3,4-dichlorophenyl)-1,4-oxazepan-3-one

This protocol is adapted from a patented synthetic route and illustrates the core cyclization strategy.[2] It demonstrates the formation of the seven-membered ring via intramolecular cyclization.

Causality Behind Experimental Choices:

  • Solvent (THF): Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is relatively polar, aprotic, and effectively solvates both the starting material and the base.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, initiating the intramolecular Williamson ether synthesis. Sodium tert-butoxide is ideal as it minimizes competing side reactions.

  • Temperature (Ice-cooling to Room Temp): The initial cooling controls the exothermic deprotonation step, while allowing the reaction to proceed to completion at room temperature ensures a good reaction rate without promoting degradation.

  • Purification (Silica Gel Chromatography): This is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-benzyl-N-[(2RS, 3RS)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-(3,4-dichlorophenyl)-3-hydroxypropyl]-2-chloroacetamide (2.72 g) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium tert-butoxide (621 mg) portion-wise under an inert atmosphere (e.g., nitrogen or argon) while cooling in an ice bath.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically a few hours).

  • Work-up: Once the reaction is complete, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (7S)-7-(3,4-dichlorophenyl)-1,4-oxazepan-3-one.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: N-Arylation of the this compound Core for Library Development

This protocol describes a general method for diversifying the core scaffold at the N-4 position, which is crucial for exploring SAR.

Causality Behind Experimental Choices:

  • Base (Cesium Carbonate): Cs2CO3 is an effective base for N-arylation reactions, promoting the coupling by deprotonating the lactam nitrogen without being overly harsh.

  • Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent that is excellent for copper-catalyzed coupling reactions, as it helps to solubilize the reactants and stabilize the catalytic species.

  • Catalyst (CuI): Copper(I) iodide is a common and cost-effective catalyst for Ullmann-type C-N coupling reactions.

  • Ligand: A suitable ligand (e.g., an N,N'-dimethylethylenediamine derivative) is often required to stabilize the copper catalyst and facilitate the reaction.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the this compound core (1.0 eq), the desired aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.2 eq), Copper(I) iodide (CuI, 10 mol%), a suitable ligand (10 mol%), and cesium carbonate (Cs2CO3, 2.0 eq).[5]

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vial under an inert atmosphere.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via silica gel chromatography to yield the N-arylated this compound derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is key to optimizing its pharmacological properties. The diagram below illustrates the key positions for chemical modification to explore the SAR and develop potent and selective drug candidates.

SAR cluster_0 SAR Exploration of the this compound Scaffold scaffold R1 R1 R1->scaffold Modulate Lipophilicity, Steric Bulk, H-Bonding R2 R2 R2->scaffold Introduce Diversity, Target Specific Interactions R3 R3 R3->scaffold Fine-tune Conformation, Alter Physicochemical Properties

Caption: Key modification points for SAR studies on the this compound scaffold.

  • N-4 Position (R2): This is the most common site for derivatization. Introducing various alkyl, aryl, or heterocyclic groups allows for extensive exploration of the binding pocket and can significantly impact potency and selectivity.[1]

  • C-5, C-6, C-7 Positions (R3): Substitution on the carbon backbone of the ring can influence the molecule's conformation and metabolic stability. Chiral centers can be introduced to optimize interactions with the biological target.

  • C-2 Position (R1): Modification at this position, adjacent to the carbonyl, can affect the lactam reactivity and introduce additional interaction points.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its inherent three-dimensionality, coupled with synthetically accessible points for diversification, has enabled the development of novel modulators for a wide range of challenging biological targets. The protocols and strategies outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for leveraging this privileged structure in their own discovery programs. Continued exploration of this scaffold is poised to yield new and improved therapeutic agents for a variety of human diseases.

References

Application Notes and Protocols: Preparation of N-Substituted 1,4-Oxazepan-3-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 1,4-oxazepan-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted this compound analogues. It details robust and versatile synthetic strategies, including step-by-step protocols for key transformations such as Boc-protection, N-alkylation via reductive amination, N-arylation through Buchwald-Hartwig and Ullmann cross-coupling reactions, and subsequent deprotection. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Core

The seven-membered this compound ring system is a key pharmacophore found in a variety of compounds exhibiting a broad spectrum of biological activities. These analogues have garnered significant interest in drug discovery due to their potential as therapeutic agents. For instance, certain derivatives have been investigated for their activity as monoamine reuptake inhibitors, suggesting potential applications in treating depression and anxiety.[1] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of pharmacological properties.

This guide focuses on the chemical synthesis of N-substituted analogues, a critical modification point for modulating potency, selectivity, and pharmacokinetic profiles. We will explore several reliable methods for introducing a variety of substituents onto the nitrogen atom of the this compound core.

Strategic Overview of N-Substitution

The synthesis of N-substituted this compound analogues typically commences with the commercially available or readily synthesized this compound parent scaffold. The general approach involves the functionalization of the secondary amine within the heterocyclic ring. Two primary strategies for introducing substituents at the nitrogen atom are N-alkylation and N-arylation.

To ensure selective N-functionalization and to avoid potential side reactions, it is often advantageous to first protect other reactive functional groups that may be present on the starting material or the substituting agent. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[2][3][4]

The following diagram illustrates the general synthetic workflow:

G Start This compound N_Alkylation N-Alkylation (e.g., Reductive Amination) Start->N_Alkylation Aldehyde/Ketone, Reducing Agent N_Arylation N-Arylation (e.g., Buchwald-Hartwig, Ullmann) Start->N_Arylation Aryl Halide, Catalyst, Base Final_Product N-Substituted this compound Analogues N_Alkylation->Final_Product N_Arylation->Final_Product

Caption: General strategies for the N-substitution of this compound.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the key transformations involved in the synthesis of N-substituted this compound analogues.

Protocol 1: Boc-Protection of this compound

Rationale: The protection of the secondary amine with a Boc group is a crucial first step to prevent unwanted side reactions during subsequent functionalization of other parts of the molecule, should they be present. It also serves as a good starting point for syntheses where the Boc-protected intermediate is desired. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and efficient method for this transformation.[5][6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

EntryStarting MaterialReagentsSolventTime (h)Yield (%)Purity (%)
1This compound(Boc)₂O, TEADCM1895>98
2This compound(Boc)₂O, DMAPTHF1298>99
Protocol 2: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[7][8][9] This one-pot reaction involves the initial formation of an iminium ion intermediate from the secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred due to its selectivity and tolerance of a wide range of functional groups.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start This compound + RCHO Iminium Iminium Ion Formation Start->Iminium Catalytic Acid Reduction In situ Reduction (STAB) Iminium->Reduction Product N-Alkyl-1,4-oxazepan-3-one Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[10][11][12][13] This method offers a broad substrate scope and functional group tolerance. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Materials:

  • This compound

  • Aryl halide (bromide or iodide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)[14]

  • Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line or glovebox techniques

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Add this compound (1.2 eq) and the aryl halide (1.0 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: N-Arylation via Ullmann Condensation

Rationale: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[15][16][17][18] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially for certain substrates. Modern modifications have improved the reaction conditions, making it more accessible.

Materials:

  • This compound

  • Aryl iodide (1.0 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (20-40 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add CuI, the ligand, and the base.

  • Add this compound (1.2 eq) and the aryl iodide (1.0 eq).

  • Add anhydrous DMSO or DMF via syringe.

  • Heat the reaction mixture to 100-140 °C with stirring for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: Boc-Deprotection

Rationale: The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in DCM being a common and effective method.[2][3][19]

Materials:

  • N-Boc-1,4-oxazepan-3-one analogue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to afford the deprotected product. Further purification may be necessary.

Caution: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization of Analogues

The synthesized N-substituted this compound analogues should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the N-substituent.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

Problem Possible Cause Solution
Low yield in N-alkylation Incomplete iminium ion formation; Inactive reducing agent.Increase reaction time for iminium formation; Use fresh STAB.
Low yield in Buchwald-Hartwig Catalyst deactivation; Inappropriate ligand or base.Ensure strict inert conditions; Screen different ligands and bases.
Incomplete Boc-deprotection Insufficient acid or reaction time.Increase the amount of TFA or prolong the reaction time.
Side products Competing reactions; Impure starting materials.Purify starting materials; Optimize reaction conditions (temperature, concentration).

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse library of N-substituted this compound analogues. By understanding the rationale behind each synthetic step and employing the provided methodologies, researchers can efficiently generate novel compounds for further investigation in drug discovery and development programs. The versatility of these methods allows for the introduction of a wide array of alkyl and aryl substituents, facilitating the exploration of structure-activity relationships.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of the 1,4-Oxazepan-3-one Scaffold

The this compound moiety is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, making it an attractive framework for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, including as monoamine reuptake inhibitors, highlighting their potential in the development of treatments for central nervous system disorders such as depression and anxiety.[1]

Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the rapid generation of libraries of this compound analogs. By anchoring the synthetic route to an insoluble polymer support, purification is simplified to mere filtration and washing, enabling high-throughput synthesis and accelerating structure-activity relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of N-substituted this compound derivatives, commencing from readily available amino acid building blocks.

Guiding Principles: Strategic Decisions in Solid-Phase Synthesis

The successful solid-phase synthesis of 1,4-oxazepan-3-ones hinges on a series of strategic choices, from the solid support and linker to the protecting group strategy and cyclization conditions. Here, we dissect the rationale behind these critical decisions.

Selection of Solid Support and Linker

The choice of resin and linker is paramount as it dictates the conditions for cleavage of the final product and its C-terminal functionality. For the synthesis of 1,4-oxazepan-3-ones with a C-terminal carboxylic acid, Wang resin is an excellent choice.[2] The 4-alkoxybenzyl alcohol linker of the Wang resin forms an ester bond with the first amino acid, which is stable to the basic conditions of Fmoc deprotection but readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid).[2]

  • Expertise & Experience: The acid lability of the Wang linker is advantageous as it allows for simultaneous cleavage from the resin and removal of acid-labile side-chain protecting groups in a single step. For generating C-terminal amides, a Rink Amide resin would be the preferred solid support.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy is essential to ensure that the N-terminal protecting group can be removed without cleaving the molecule from the resin or removing side-chain protecting groups. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for Nα-protection in this context. Its lability to secondary amines, such as piperidine, while being stable to the acidic conditions used for cleavage from Wang resin, makes it ideal for this synthetic scheme.

Visualized Workflow: Solid-Phase Synthesis of 1,4-Oxazepan-3-ones

The overall synthetic strategy is depicted in the following workflow diagram.

sps_workflow Resin Wang Resin Immobilization Immobilization of Fmoc-protected β-amino alcohol Resin->Immobilization Fmoc-β-amino alcohol, DIC, DMAP Fmoc_Deprotection Fmoc Deprotection Immobilization->Fmoc_Deprotection 20% Piperidine in DMF N_Alkylation N-Alkylation with α-haloacetyl derivative Fmoc_Deprotection->N_Alkylation α-haloacetyl halide/anhydride, DIPEA Intramolecular_Cyclization Intramolecular Cyclization N_Alkylation->Intramolecular_Cyclization Base (e.g., NaOtBu) Cleavage Cleavage from Resin & Deprotection Intramolecular_Cyclization->Cleavage TFA Cleavage Cocktail Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: Overall workflow for the solid-phase synthesis of this compound derivatives.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative N-substituted this compound derivative on Wang resin.

Protocol 1: Immobilization of the First Building Block

This protocol describes the esterification of an Fmoc-protected β-amino alcohol to Wang resin. The choice of a β-amino alcohol is crucial as it forms the backbone of the this compound ring.

Materials:

  • Wang Resin (1.0 g, 1.0 mmol/g loading)

  • Fmoc-L-alaninol (4 eq., 4.0 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 4.0 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq., 0.1 mmol)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-L-alaninol and DMAP in DMF (10 mL).

  • Add the amino alcohol solution to the resin, followed by the addition of DIC.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Iterative Chain Elongation and Modification

This section details the deprotection of the Fmoc group and the subsequent N-alkylation.

Step 2a: Fmoc Deprotection

Materials:

  • Fmoc-loaded resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add 10 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step 2b: N-Alkylation with an α-Haloacetyl Moiety

Materials:

  • Deprotected resin from Step 2a

  • Chloroacetyl chloride (5 eq., 5.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq., 10.0 mmol)

  • DMF

Procedure:

  • Swell the deprotected resin in DMF (10 mL).

  • In a separate flask, dissolve chloroacetyl chloride in DMF and add it to the resin, followed by the addition of DIPEA.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Intramolecular Cyclization

This crucial step involves the base-mediated intramolecular cyclization to form the this compound ring on the solid support. The selection of a non-nucleophilic, strong base is critical to promote cyclization without causing significant side reactions.

Materials:

  • N-alkylated resin from Protocol 2

  • Sodium tert-butoxide (NaOtBu) (5 eq., 5.0 mmol)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Swell the resin in anhydrous THF (10 mL) for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve sodium tert-butoxide in anhydrous THF.

  • Add the base solution to the resin slurry at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and agitate for 12 hours.[1]

  • Quench the reaction by adding a few drops of acetic acid.

  • Drain the solution and wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Caption: Intramolecular cyclization to form the this compound ring. (Note: Placeholder for actual chemical structure images)

Protocol 4: Cleavage and Final Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support and the removal of any side-chain protecting groups. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used.

Reagent Function Volume %
Trifluoroacetic Acid (TFA)Cleavage and deprotection95%
WaterCation scavenger2.5%
Triisopropylsilane (TIS)Cation scavenger2.5%

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA, and combine the filtrates.

  • Reduce the volume of the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Pellet the product by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

Product Characterization

The purified this compound derivatives should be characterized by standard analytical techniques to confirm their identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the this compound ring and the presence of the desired substituents. Expected ¹H NMR signals would include characteristic shifts for the methylene protons of the oxazepane ring.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the final product.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the synthesis can be monitored at key stages. For instance, a small aliquot of the resin can be cleaved after the N-alkylation step to verify the formation of the acyclic precursor by mass spectrometry. The disappearance of the starting material and the appearance of the product can be monitored by HPLC analysis of the crude product after cleavage.

Conclusion

Solid-phase synthesis provides a robust and efficient methodology for the generation of diverse this compound derivatives. The protocols and strategies outlined in this guide offer a solid foundation for researchers in drug discovery to explore the chemical space around this important heterocyclic scaffold. The flexibility of this approach allows for the introduction of various substituents, facilitating the rapid optimization of lead compounds.

References

Application Note: Comprehensive Characterization of 1,4-Oxazepan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Oxazepan-3-one

This compound is a seven-membered heterocyclic compound featuring both an ether linkage and a lactam (cyclic amide) functional group. This scaffold is of increasing interest to researchers in medicinal chemistry and drug development. Its unique three-dimensional conformation and versatile functional groups make it a valuable building block for the synthesis of novel therapeutic agents and complex molecules.[1] The precise characterization and purity assessment of this intermediate are paramount to ensure the integrity, reproducibility, and safety of downstream applications, from early-stage discovery to final product formulation.

This guide provides a suite of robust analytical methodologies for the comprehensive characterization of this compound, designed for researchers, quality control scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. The structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₉NO₂ [2]
Molecular Weight 115.13 g/mol [2]
IUPAC Name This compound [2]
CAS Number 61108-69-8 [2]

| Exact Mass | 115.063328530 Da |[2] |

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the cornerstone for determining the purity of moderately polar organic molecules like this compound. It effectively separates the main component from process-related impurities and degradation products.[3]

Rationale for Method Selection
  • Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining compounds of moderate polarity through hydrophobic interactions.

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of a wide range of potential impurities with varying polarities. The addition of 0.1% formic acid serves two purposes: it protonates the analyte to ensure a single ionic state for better peak shape and improves ionization efficiency for potential hyphenation with mass spectrometry (LC-MS).

  • Detection: The lactam chromophore absorbs UV light at low wavelengths. Detection at 210 nm provides high sensitivity for the analyte and many common organic impurities.[3]

Detailed HPLC Protocol

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mpA Mobile Phase A: 0.1% Formic Acid in Water prep_mpB Mobile Phase B: 0.1% Formic Acid in Acetonitrile prep_sample Sample Solution: ~1 mg/mL in 50:50 ACN/Water injection Inject 10 µL prep_sample->injection separation C18 Column (4.6x150mm, 5µm) Gradient Elution @ 30°C injection->separation detection UV Detection @ 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate All Peaks chromatogram->integration calculation Calculate Area % Purity integration->calculation MS_Fragmentation M [C₅H₉NO₂]⁺˙ m/z = 115 F1 [C₄H₇NO]⁺˙ m/z = 85 (-CO) M->F1 α-cleavage F2 [C₃H₅O]⁺ m/z = 57 F1->F2 rearrangement F3 [C₂H₄N]⁺ m/z = 42 F1->F3 cleavage F4 [C₃H₅]⁺ m/z = 41 F2->F4 -O

References

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of N-Acylated-1,4-Oxazepan-7-One

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylated-1,4-oxazepan-7-ones are a pivotal class of seven-membered heterocyclic compounds, serving as key monomers in the synthesis of functional and biodegradable poly(amino esters) for advanced materials and drug delivery applications.[1][2][3][4] Their precise structural integrity is paramount for predictable polymerization kinetics and final material properties. This guide provides an in-depth technical overview and detailed protocols for the definitive structural characterization of these molecules using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, from sample preparation to data acquisition and spectral interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Structural Significance of N-Acylated-1,4-Oxazepan-7-Ones

The 1,4-oxazepan-7-one core is a seven-membered lactam fused with a morpholine-like ether linkage. N-acylation of this scaffold introduces a tertiary amide bond, which significantly influences the molecule's electronic and conformational properties. Due to the hindered rotation around the C-N amide bond, these molecules can exist as a mixture of E and Z rotamers, often observable as separate signals in NMR spectra at room temperature.[5] Furthermore, the nature of the acyl group (e.g., acetyl, benzoyl, butyryl) directly impacts the monomer's reactivity in ring-opening polymerization (ROP).[6]

NMR spectroscopy is the definitive analytical tool for confirming the successful synthesis and purity of these monomers. It provides unambiguous information on:

  • The integrity of the 1,4-oxazepan-7-one ring system.

  • The successful installation of the N-acyl group.

  • The conformational dynamics, including the presence of rotamers.

  • Structural isomerism and purity.

This document serves as a senior-level guide to achieving high-quality, interpretable NMR data for this specific class of compounds.

Experimental Workflow and Protocols

A successful NMR characterization is predicated on meticulous sample preparation and the selection of appropriate data acquisition parameters.

Protocol: NMR Sample Preparation

The quality of the NMR sample directly dictates the quality of the resulting spectrum.[7] The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.

Materials:

  • High-quality 5 mm NMR tubes (unscratched and clean)[8][9]

  • Glass Pasteur pipette and bulb

  • Small vial for initial dissolution

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • Kimwipe or cotton plug for filtration

Step-by-Step Methodology:

  • Weighing the Sample: For a typical small molecule (< 500 g/mol ), weigh 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8][10] Higher concentrations are needed for ¹³C NMR due to the low natural abundance of the isotope.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice for many organic molecules. The deuterium signal is used by the spectrometer for field-frequency locking.[9]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[10][11] This allows you to confirm solubility and visually inspect for particulates before transferring to the NMR tube.

  • Adding Internal Standard: Add a very small amount of TMS. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference for chemical shifts.[7][10] A common practice is to use a stock solution of the deuterated solvent containing 0.03-0.05% TMS.

  • Filtration and Transfer: Place a small plug of Kimwipe or cotton into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any dust or undissolved solids, which can interfere with the magnetic field homogeneity and degrade spectral resolution.[9][10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use tape, which can affect the tube's balance in the spinner.[11]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Vial (0.6-0.7 mL CDCl₃ + TMS) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap & Label filter->cap load Insert Sample & Lock cap->load shim Shim Magnetic Field load->shim acq_H1 Acquire ¹H Spectrum shim->acq_H1 acq_C13 Acquire ¹³C Spectrum shim->acq_C13 ft Fourier Transform (FID -> Spectrum) acq_H1->ft acq_C13->ft phase Phase & Baseline Correction ft->phase analyze Peak Picking, Integration & Assignment phase->analyze

Caption: General NMR Experimental Workflow.

Protocol: NMR Data Acquisition

The parameters chosen here balance signal sensitivity with experimental time and resolution. The values below are typical for a 400-600 MHz spectrometer.

Parameter ¹H NMR Acquisition ¹³C NMR Acquisition Rationale
Pulse ProgramStandard single-pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)A 30° pulse angle is used for ¹H to allow for shorter relaxation delays.[12] Proton decoupling for ¹³C collapses multiplets into singlets, enhancing the signal-to-noise ratio.[13]
Spectral Width (sw)~12-16 ppm~220-250 ppmThis range covers virtually all expected signals for organic molecules.[13][14]
Acquisition Time (aq)2-4 seconds1-2 secondsLonger acquisition time provides better digital resolution.[12][13]
Relaxation Delay (d1)1-2 seconds2-5 secondsAllows for longitudinal relaxation of nuclei between pulses, crucial for quantitative analysis. Non-protonated carbons in ¹³C have longer relaxation times.[12][13]
Number of Scans (ns)8-16128-1024+¹H is highly abundant, requiring few scans. The low natural abundance of ¹³C necessitates a much larger number of scans to achieve adequate signal.[13]

Spectral Interpretation and Data Analysis

The structure of an N-acylated-1,4-oxazepan-7-one presents a unique set of NMR signals. Understanding the influence of the heteroatoms (N and O) and the amide group is key to accurate assignment.

G cluster_mol N-acetyl-1,4-oxazepan-7-one mol

Caption: Structure of N-acetyl-1,4-oxazepan-7-one with atom numbering.

Analysis of the ¹H NMR Spectrum

The seven-membered ring lacks the rigid chair conformation of cyclohexane, leading to more complex multiplets for the methylene protons. The N-acyl group introduces magnetic anisotropy and, due to amide resonance, creates two distinct chemical environments for adjacent protons, potentially doubling the signals for H-3 and H-5 if the rotation is slow on the NMR timescale.

Table of Characteristic ¹H NMR Signals:

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Typical Coupling Constants (J, Hz) Rationale and Field Insights
H-23.8 – 4.2Multiplet (m)Protons alpha to the ring oxygen are deshielded.
H-33.5 – 3.9Multiplet (m)Protons alpha to the amide nitrogen. May show two sets of signals due to E/Z rotamers.
H-53.6 – 4.0Multiplet (m)Protons alpha to the amide nitrogen. Also subject to rotameric effects.
H-62.7 – 3.1Multiplet (m)Protons alpha to the lactam carbonyl are deshielded.
Acyl-CH₃ (R=CH₃)2.0 – 2.3Singlet (s)N/AThe acetyl methyl group is a sharp singlet. Its exact position can vary slightly between rotamers.
Acyl-CH₂ (R=Et, etc.)2.2 – 2.6Quartet (q)³J ≈ 7-8 HzStandard ethyl group pattern.[15]

Note: Chemical shifts are approximate and can be influenced by the specific acyl group and solvent.

The coupling constants between vicinal protons on sp³ carbons in a flexible ring system are typically in the range of 6-8 Hz.[16] More complex splitting patterns (e.g., doublet of doublets) can arise if the ring conformation is constrained.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms. The chemical shifts are highly sensitive to the local electronic environment.

Table of Characteristic ¹³C NMR Signals:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale and Field Insights
C-7 (C=O, Lactam)170 – 175The lactam carbonyl carbon is significantly deshielded and is a key diagnostic peak.[17][18][19]
Acyl (C=O, Amide)168 – 172The exocyclic amide carbonyl appears in a similar region to the lactam carbonyl.
C-265 – 75Carbon adjacent to the ether oxygen is deshielded.[20]
C-645 – 55Carbon alpha to the lactam carbonyl.
C-3, C-540 – 55Carbons adjacent to the amide nitrogen. These may appear as two separate pairs of signals for the E/Z rotamers.[5]
Acyl-CH₃ (R=CH₃)20 – 25Typical chemical shift for an acetyl methyl carbon.

Trustworthiness and Self-Validation

To ensure the integrity of the analysis, the following cross-validation steps are essential:

  • Integration: In the ¹H NMR spectrum, the relative integrals of the signals must correspond to the number of protons in the proposed structure (e.g., the integral for the acyl-CH₃ should be consistent with three protons relative to the methylene protons of the ring).

  • 2D NMR: For unambiguous assignment, especially in complex cases, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are invaluable.

  • Consistency: The ¹H and ¹³C data must present a consistent picture of the same molecule. For example, the number of signals in the ¹³C spectrum should match the number of unique carbons expected from the ¹H spectrum and its symmetries (or lack thereof).

Conclusion

The ¹H and ¹³C NMR characterization of N-acylated-1,4-oxazepan-7-ones is a powerful, non-destructive method that yields a wealth of structural and conformational information. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The subsequent analysis, guided by the provided tables of expected chemical shifts and an understanding of the underlying principles of amide chemistry, enables confident and accurate structural elucidation. This rigorous characterization is a critical step in the development of novel polymers and therapeutics based on this versatile heterocyclic scaffold.

References

Application Notes and Protocols for 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dopamine D4 receptor (D4R) is a G protein-coupled receptor of the D2-like family, predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1][2] This distinct localization implicates it in higher-order cognitive and emotional processes, making it a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and addiction.[2][3][4] A significant challenge in targeting dopamine receptors is achieving subtype selectivity to minimize off-target effects, particularly the extrapyramidal motor side effects associated with D2 receptor blockade.[5][6] The 1,4-oxazepane scaffold has emerged as a privileged structure in the design of selective D4R ligands.[5][7][8] This guide provides an in-depth technical overview and validated protocols for the synthesis, in vitro characterization, and evaluation of novel 1,4-oxazepane derivatives, intended for researchers in medicinal chemistry and pharmacology.

Introduction: The Rationale for Targeting the D4 Receptor with 1,4-Oxazepanes

The dopamine D4 receptor's high affinity for the atypical antipsychotic clozapine, which has a low propensity for inducing extrapyramidal side effects, initially sparked significant interest in developing D4R-selective ligands.[2][3] Unlike the D2 receptor, which is densely populated in the basal ganglia motor circuits, the D4R is concentrated in brain regions that modulate cognition and emotion.[1][6] Therefore, selective D4R antagonists are hypothesized to offer therapeutic benefits, particularly for the cognitive and negative symptoms of schizophrenia, without the motor side effects of traditional antipsychotics.[5][6][8]

The 1,4-oxazepane ring system, a seven-membered heterocycle, offers a unique three-dimensional conformation that can be exploited to achieve high affinity and selectivity for the D4 receptor. Structure-activity relationship (SAR) studies have indicated that the size and conformation of this ring, along with substitutions at key positions, are critical for potent and selective binding.[5][8] This document outlines the necessary protocols to explore this chemical space.

PART 1: Synthesis of a 1,4-Oxazepane Focused Library

The synthesis of a diverse library of 1,4-oxazepane derivatives is the foundational step in identifying novel D4R ligands. The general approach involves the construction of the core heterocyclic ring followed by diversification through substitution, typically at the nitrogen (position 4) and another position on the ring (e.g., position 2).

Workflow for Synthesis and Compound Verification

cluster_synthesis Synthesis & Purification cluster_verification Structure & Purity Verification Start Select Starting Materials Reaction1 Step 1: Ring Formation Start->Reaction1 Reaction2 Step 2: N-Alkylation/Arylation Reaction1->Reaction2 Purification Column Chromatography Reaction2->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Verify Structure MS Mass Spectrometry (LC-MS) Purification->MS Confirm Mass Purity Purity Analysis (HPLC >95%) NMR->Purity MS->Purity End Ready for Screening Purity->End Qualified Compound

Caption: General workflow for ligand synthesis and validation.

Protocol 1: General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol is a generalized procedure based on methodologies reported for creating libraries of D4R ligands.[5][6][7]

Causality Behind the Method: This multi-step synthesis is designed for flexibility. The initial steps construct the core 1,4-oxazepane scaffold. The final N-alkylation/arylation step is crucial for diversification, allowing for the introduction of various aromatic and heterocyclic groups known to interact with key residues in the D4R binding pocket. The choice of base and solvent is critical for reaction efficiency and minimizing side products.

Materials:

  • Appropriate starting materials (e.g., substituted ethanolamines, bis-electrophiles)

  • Reagents for N-alkylation (e.g., substituted benzyl halides, aryl halides)

  • Bases (e.g., K₂CO₃, NaH, t-BuOK)

  • Solvents (e.g., DMF, DMSO, Acetonitrile)

  • Palladium catalysts and ligands (for cross-coupling reactions, if applicable)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Scaffold Synthesis:

    • Step 1a: Dissolve the starting ethanolamine derivative in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (N₂ or Argon).

    • Step 1b: Add a suitable base (e.g., NaH) portion-wise at 0 °C to deprotonate the hydroxyl and amine groups. Rationale: Using a strong, non-nucleophilic base ensures deprotonation without competing side reactions.

    • Step 1c: Add the bis-electrophile (e.g., a dihaloalkane) dropwise and allow the reaction to warm to room temperature or heat as necessary to drive the cyclization.

    • Step 1d: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully with water and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Step 1e: Purify the resulting 1,4-oxazepane scaffold using silica gel column chromatography.

  • Diversification via N-Alkylation/Arylation:

    • Step 2a: Dissolve the purified 1,4-oxazepane scaffold in a polar aprotic solvent like acetonitrile or DMF.

    • Step 2b: Add a mild base (e.g., K₂CO₃) and the desired electrophile (e.g., a substituted benzyl bromide or an activated aryl halide). Rationale: A mild base is sufficient for deprotonating the secondary amine for alkylation, preventing undesired side reactions.

    • Step 2c: Heat the reaction mixture (e.g., 60-80 °C) and monitor for completion.

    • Step 2d: After completion, filter the solid base, concentrate the solvent, and purify the final compound by column chromatography.

  • Compound Validation (Self-Validating System):

    • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Use LC-MS to confirm the molecular weight of the synthesized compound.

    • Determine purity using HPLC, ensuring it is >95% before biological testing. The combination of these techniques provides a robust validation of the compound's identity and quality.

PART 2: In Vitro Pharmacological Evaluation

Once synthesized and validated, the compounds must be evaluated for their affinity and functional activity at the D4 receptor. The key objectives are to determine the binding affinity (Kᵢ), selectivity against other D2-like receptors (D2R and D3R), and whether the compound acts as an agonist or antagonist.

Dopamine D4 Receptor Signaling Pathway

D4_Ligand D4 Ligand (e.g., 1,4-Oxazepane) D4R Dopamine D4 Receptor D4_Ligand->D4R Binds G_Protein Gi/o Protein D4R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Activation

Caption: D4R activation of the Gi/o pathway inhibits cAMP production.

Protocol 2: Competitive Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound for the D4 receptor by measuring its ability to displace a specific, high-affinity radiolabeled ligand.[9][10] The resulting IC₅₀ value is converted to an affinity constant (Kᵢ). This is the gold standard for determining binding affinity.[9][10]

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D4.2 or D4.4 receptor subtype.[5][11]

  • Radioligand: [³H]Spiperone or [³H]Clozapine.[6][11]

  • Non-specific Agent: Haloperidol (10 µM) or another high-affinity unlabeled ligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Test Compounds: 1,4-Oxazepane derivatives dissolved in 100% DMSO (10 mM stock).

  • Equipment: 96-well filter plates (GF/C, pre-soaked in 0.3% PEI), FilterMate™ harvester, liquid scintillation counter, scintillation fluid.[12][13]

Step-by-Step Methodology:

  • Preparation:

    • Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.[12]

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be ≤0.1%.

    • Prepare the radioligand solution in assay buffer at a concentration near its Kₔ value (typically 0.2-2.0 nM).

  • Assay Incubation:

    • In a 96-well plate, combine the components in the following order for a final volume of 250 µL:[12]

      • Total Binding: 150 µL membranes + 50 µL buffer + 50 µL radioligand.

      • Non-specific Binding (NSB): 150 µL membranes + 50 µL non-specific agent + 50 µL radioligand.

      • Test Compound: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.

    • Incubate the plate for 60-90 minutes at room temperature (or 30 °C) with gentle agitation.[12] Rationale: Incubation time should be sufficient to reach binding equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter plate using a cell harvester.[12]

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). Rationale: Rapid washing removes unbound radioligand while leaving receptor-bound ligand on the filter.

    • Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[12]

Selectivity Profile: To establish selectivity, this assay must be repeated using membranes expressing human D2 and D3 receptors.

Data Presentation: Binding Affinities of Hypothetical 1,4-Oxazepane Derivatives
CompoundR¹ GroupR² GroupD4R Kᵢ (nM)D2R Kᵢ (nM)D3R Kᵢ (nM)D2/D4 SelectivityD3/D4 Selectivity
OXA-01 HPhenyl5.2650480125x92x
OXA-02 Hp-Cl-Phenyl1.8 890750494x417x
OXA-03 HPyridin-2-yl3.4>10,000>10,000>2940x>2940x
OXA-04 MethylPyridin-2-yl25.6>10,000>10,000>390x>390x

This table illustrates how SAR can be systematically evaluated. For example, the addition of a para-chloro group (OXA-02 vs. OXA-01) improves D4R affinity. Replacing the phenyl ring with a pyridine ring (OXA-03) dramatically increases selectivity over D2R and D3R.

Protocol 3: Gαᵢ-Coupled cAMP Inhibition Functional Assay

Principle: D4R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][14] This assay measures a compound's ability to modulate this signaling pathway, defining it as an agonist (inhibits cAMP production) or an antagonist (blocks the agonist-induced inhibition). Modern assays use sensitive detection methods like HTRF or luminescence.[15][16]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human D4 receptor.

  • Stimulant: Forskolin (a direct activator of adenylyl cyclase).

  • Reference Agonist: Dopamine or a selective D4R agonist.

  • Assay Medium: Serum-free medium (e.g., DMEM).

  • cAMP Detection Kit: e.g., cAMP-Glo™ Assay (Promega) or HTRF cAMP kit (Cisbio).[15][16]

  • Equipment: Plate reader compatible with the chosen detection kit (luminometer or HTRF reader).

Step-by-Step Methodology (Antagonist Mode):

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluence.

  • Compound Pre-incubation:

    • Aspirate the growth medium and add serial dilutions of the test compounds (potential antagonists) prepared in assay medium.

    • Incubate for 15-30 minutes at 37 °C.

  • Agonist Stimulation:

    • Add the reference agonist (e.g., dopamine) at a pre-determined EC₈₀ concentration.[17] This concentration gives a robust but submaximal signal that is sensitive to inhibition.

    • Simultaneously or immediately after, add forskolin (e.g., 10 µM) to all wells to stimulate cAMP production. Rationale: Forskolin elevates the basal cAMP level, creating a measurable window to detect the inhibitory effect of Gi-coupling.[16][17]

    • Incubate for 30 minutes at 37 °C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[15][16]

Step-by-Step Methodology (Agonist Mode):

  • Cell Plating: As above.

  • Compound Incubation:

    • Aspirate the growth medium.

    • Add serial dilutions of the test compounds (potential agonists) along with a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37 °C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels as described above.

Data Analysis:

  • Agonist Mode: Plot the response (e.g., luminescence) against the log concentration of the test compound. Fit the curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like dopamine.[17]

  • Antagonist Mode: Plot the response against the log concentration of the antagonist. Fit the curve to determine the IC₅₀, which represents the concentration of antagonist required to block 50% of the agonist's effect.

PART 3: Structure-Activity Relationship (SAR) Insights

A systematic analysis of the binding and functional data is crucial for guiding the optimization of lead compounds. For 1,4-oxazepane and related scaffolds, several key structural features have been shown to govern D4R affinity and selectivity.

Key SAR Observations
  • Aromatic Systems: The nature and substitution pattern of aromatic rings attached to the scaffold are critical. For instance, a p-chlorobenzyl group or a pyridinyl moiety often enhances D4R affinity and/or selectivity.[5][17]

  • Heterocyclic Core: The size and conformation of the central ring (e.g., morpholine vs. 1,4-oxazepane) can significantly impact affinity, suggesting the D4R binding pocket is sensitive to the spatial arrangement of key pharmacophoric features.[5][8]

  • Aliphatic Amine: The basic nitrogen within the 1,4-oxazepane ring is typically protonated at physiological pH and forms a critical salt bridge with a conserved aspartate residue (D112³.³²) in the transmembrane domain 3 of the receptor.[18]

  • Linker Length: In derivatives where the 1,4-oxazepane is connected to another moiety, the length and rigidity of the linker chain can influence how the molecule fits into the binding pocket.[1]

Logical Diagram of SAR-Driven Optimization

cluster_sar Structure-Activity Relationship (SAR) Cycle Initial_Hit Initial Hit (e.g., OXA-01) Moderate Affinity Moderate Selectivity Mod_A Modification A: Substitute Aryl Ring (e.g., Pyridine) Initial_Hit->Mod_A Mod_B Modification B: Alter Ring Substituents Initial_Hit->Mod_B Mod_C Modification C: Adjust Linker Length Initial_Hit->Mod_C Result_A Result: High Selectivity (e.g., OXA-03) Mod_A->Result_A Result_B Result: Improved Affinity (e.g., OXA-02) Mod_B->Result_B Result_C Result: Loss of Affinity Mod_C->Result_C Optimized_Lead Optimized Lead (Combine A & B) High Affinity & High Selectivity Result_A->Optimized_Lead Combine Favorable Modifications Result_B->Optimized_Lead Combine Favorable Modifications

Caption: A logical flow for SAR-based lead optimization.

PART 4: Conclusion and Future Directions

The protocols and insights provided in this guide offer a robust framework for the discovery and characterization of novel 1,4-oxazepane derivatives as selective dopamine D4 receptor ligands. By systematically applying these synthetic and pharmacological methods, researchers can effectively navigate the SAR landscape to identify potent and selective tool compounds or potential therapeutic candidates.

Future work should focus on:

  • In Vivo Evaluation: Promising candidates with high affinity, selectivity, and antagonist activity should be advanced into animal models of psychosis or cognitive dysfunction to assess their therapeutic efficacy and potential for side effects.

  • Pharmacokinetic Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is essential to ensure they have suitable drug-like properties, including brain penetrance.[19]

  • Biased Signaling: Investigating whether ligands exhibit biased agonism—preferentially activating G protein pathways over β-arrestin recruitment—could lead to therapeutics with improved efficacy and tolerability.[19][20]

  • Expanded Therapeutic Indications: Given the emerging role of D4R in other pathologies, the anticancer properties of novel antagonists, particularly in glioblastoma, warrant further investigation.[1][19][20]

By adhering to these rigorous, self-validating protocols, the scientific community can continue to develop and refine 1,4-oxazepane derivatives, unlocking the full therapeutic potential of targeting the dopamine D4 receptor.

References

Application Notes & Protocols: Synthesis and Evaluation of 1,4-Oxazepane Derivatives for Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 1,4-Oxazepane-Based Monoamine Reuptake Inhibitors

The monoamine hypothesis of depression posits that a deficit in synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is a significant contributor to the pathophysiology of major depressive disorder.[1] Consequently, therapeutic agents that inhibit the reuptake of these monoamines by targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) have become cornerstones of treatment.[1][2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely used, there is a growing interest in triple reuptake inhibitors (TRIs).[1][3] TRIs, by elevating levels of all three monoamines, may offer a broader spectrum of efficacy, a faster onset of action, and potentially treat a wider range of symptoms.[1][3]

The 1,4-oxazepane scaffold has emerged as a privileged heterocyclic core in the design of novel central nervous system (CNS) active compounds.[1][4] Its inherent three-dimensional structure provides a versatile framework for the precise spatial arrangement of substituents, enabling targeted interactions with the binding sites of monoamine transporters.[1] This guide provides a comprehensive overview of the synthesis of 1,4-oxazepane derivatives and detailed protocols for their subsequent pharmacological evaluation as monoamine reuptake inhibitors, intended for researchers and professionals in drug discovery and development.

Part 1: Synthesis of 1,4-Oxazepane Derivatives

The synthesis of the 1,4-oxazepane core can be achieved through various synthetic routes. A common and effective strategy involves the initial N-alkylation of an amino alcohol followed by an intramolecular cyclization. This section details a representative protocol for the synthesis of a substituted 1,4-oxazepane derivative.

Conceptual Synthetic Workflow

The overall synthetic strategy is a two-step process. The first step establishes a key C-N bond through N-alkylation, and the second step forms the seven-membered ring via intramolecular cyclization.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A Substituted 2-Aminoethanol C N-Alkylated Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Substituted Benzyl Halide B->C D N-Alkylated Intermediate F Substituted 1,4-Oxazepane D->F Strong Base (e.g., NaH) Solvent (e.g., DMF) E Dielectrophile (e.g., 1,2-Dihaloethane) E->F

Caption: General workflow for the two-step synthesis of 1,4-oxazepane derivatives.

Detailed Synthetic Protocol: Synthesis of 4-Benzyl-1,4-oxazepane

This protocol describes the synthesis of a model 1,4-oxazepane derivative.

Step 1: N-Alkylation of 2-Aminoethanol

  • Reaction: 2-Aminoethanol + Benzyl bromide → 2-(Benzylamino)ethanol

  • Rationale: This step introduces the N-benzyl substituent. Potassium carbonate is a mild base suitable for this alkylation, and acetonitrile is an appropriate polar aprotic solvent.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-Aminoethanol 61.08 6.11 g 0.10
Benzyl bromide 171.04 18.81 g 0.11
Potassium carbonate 138.21 27.64 g 0.20

| Acetonitrile | - | 200 mL | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminoethanol (6.11 g, 0.10 mol) and acetonitrile (200 mL).

  • Add potassium carbonate (27.64 g, 0.20 mol) to the solution.

  • Slowly add benzyl bromide (18.81 g, 0.11 mol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-(benzylamino)ethanol as a colorless oil.

Step 2: Intramolecular Cyclization to form the 1,4-Oxazepane Ring

  • Reaction: 2-(Benzylamino)ethanol + 1,2-Dibromoethane → 4-Benzyl-1,4-oxazepane

  • Rationale: This is an intramolecular Williamson ether synthesis variation. Sodium hydride, a strong base, is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace one of the bromines on 1,2-dibromoethane. The second C-N bond is formed by the intramolecular attack of the amine on the other carbon bearing a bromine.[1]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-(Benzylamino)ethanol 151.21 15.12 g 0.10
Sodium hydride (60% in mineral oil) 40.00 8.80 g 0.22
1,2-Dibromoethane 187.86 20.66 g 0.11

| Anhydrous Dimethylformamide (DMF) | - | 250 mL | - |

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (8.80 g of 60% dispersion in mineral oil, 0.22 mol).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF (150 mL) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of 2-(benzylamino)ethanol (15.12 g, 0.10 mol) in anhydrous DMF (50 mL) to the stirring suspension of sodium hydride.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Re-cool the mixture to 0 °C and add a solution of 1,2-dibromoethane (20.66 g, 0.11 mol) in anhydrous DMF (50 mL) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60 °C for 8-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-benzyl-1,4-oxazepane.[4]

Characterization

The structure and purity of the synthesized 4-benzyl-1,4-oxazepane should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Part 2: In Vitro Pharmacological Evaluation

The primary method for evaluating the efficacy of these compounds as monoamine reuptake inhibitors is through in vitro assays using cell lines that stably express the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.[6][7] Radiotracer-based uptake inhibition assays are considered the gold standard for this purpose.[6][8]

Conceptual Workflow for Monoamine Reuptake Inhibition Assay

The workflow involves preparing the cells, incubating them with the test compound and a radiolabeled monoamine, and then measuring the amount of radioactivity taken up by the cells.

G A Culture HEK293 cells stably expressing hSERT, hNET, or hDAT B Plate cells in 96-well plates A->B D Pre-incubate cells with test compounds or vehicle B->D C Prepare serial dilutions of 1,4-oxazepane test compounds C->D E Initiate uptake by adding radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, [³H]DA) D->E F Incubate for a defined period (e.g., 10 min at 37°C) E->F G Terminate uptake by rapid washing with ice-cold buffer F->G H Lyse cells and measure radioactivity using a scintillation counter G->H I Data Analysis: Calculate % inhibition and determine IC50 values H->I

Caption: General experimental workflow for mono-amine reuptake inhibition assays.[6]

Detailed Protocol: [³H] Monoamine Uptake Inhibition Assay

This protocol is adapted for determining the IC₅₀ values of test compounds at hSERT, hNET, and hDAT.

Materials:

  • HEK293 cells stably expressing either hSERT, hNET, or hDAT.[6]

  • Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[1]

  • Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.[6]

  • Known transporter inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).[6]

  • Test 1,4-oxazepane derivatives.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture the specific HEK293 cell line in appropriate medium until confluent.

    • Harvest the cells and plate them in 96-well plates at a suitable density (e.g., 40,000 cells/well).

    • Allow the cells to adhere and grow for 24-48 hours.[7]

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cell monolayers once with pre-warmed assay buffer.[7]

  • Inhibition Assay:

    • Prepare serial dilutions of the test 1,4-oxazepane derivatives in the assay buffer.

    • Add the test compound solutions to the wells in triplicate. Also include wells for total uptake (vehicle only) and non-specific uptake (a high concentration of a known inhibitor).[1]

    • Pre-incubate the plates at 37°C for 5-10 minutes.

  • Initiation of Uptake:

    • Initiate the uptake reaction by adding the assay buffer containing the respective radiolabeled monoamine substrate (e.g., 20 nM [³H]5-HT for SERT).[9]

  • Termination of Uptake:

    • After a defined incubation period (e.g., 10 minutes at 37°C), rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[6]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) or a scintillation cocktail directly to the wells.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake) - (Non-specific Uptake)

  • Determine Percent Inhibition:

    • % Inhibition = [1 - (Uptake in presence of test compound / Specific Uptake)] * 100

  • Calculate IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Structure-Activity Relationship (SAR) Data Presentation:

The inhibitory activities (IC₅₀ values) of a series of synthesized 1,4-oxazepane derivatives should be tabulated to elucidate structure-activity relationships. This data is crucial for guiding the design of more potent and selective inhibitors.[1]

Compound IDR¹ SubstituentR² SubstituenthSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
OXA-001HH150250800
OXA-0024-ClH50120450
OXA-003H3,4-diCl2560200
OXA-0044-F4-F1545150

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

The 1,4-oxazepane scaffold is a highly promising starting point for the development of novel monoamine reuptake inhibitors.[1] The synthetic protocols outlined in this guide provide a robust framework for accessing a variety of derivatives. Furthermore, the detailed in vitro pharmacological evaluation methods are essential for characterizing the potency and selectivity of these compounds at the serotonin, norepinephrine, and dopamine transporters. By systematically exploring the structure-activity relationships, researchers can optimize the 1,4-oxazepane core to develop next-generation therapeutics for depression and other CNS disorders.[10]

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold and the Power of Ring-Closing Metathesis

The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This "privileged structure" is found in numerous natural products and FDA-approved drugs, such as the antiarrhythmic agent amiodarone.[3][5] Consequently, the development of efficient and versatile synthetic methodologies to access structurally diverse benzofurans is of paramount importance for drug discovery and development professionals.[5]

Traditionally, benzofuran synthesis has relied on methods such as the Perkin rearrangement and intramolecular cyclizations of appropriately substituted phenols.[6] While effective, these methods can sometimes be limited by harsh reaction conditions or a narrow substrate scope. Ring-closing metathesis (RCM) has emerged as a powerful and highly convergent strategy for the synthesis of a wide array of unsaturated cyclic systems, including the benzofuran core.[5][7] This Nobel Prize-winning transformation, catalyzed by well-defined ruthenium complexes like the Grubbs catalysts, offers exceptional functional group tolerance, operational simplicity, and the ability to construct the benzofuran ring under mild conditions.[8][9]

This technical guide provides an in-depth exploration of the application of RCM for the synthesis of substituted benzofurans. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both precursor synthesis and the key RCM step, and offer insights into reaction optimization and troubleshooting.

The Strategic Approach: From Phenols to Benzofurans via Diene Intermediates

The most common RCM strategy for benzofuran synthesis involves the intramolecular cyclization of a diene precursor, typically a 1-allyl-2-allyloxybenzene derivative. This approach can be broken down into two key stages: the synthesis of the diene precursor and the subsequent ruthenium-catalyzed RCM reaction.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Ring-Closing Metathesis Substituted Phenol Substituted Phenol o-Allylphenol o-Allylphenol Substituted Phenol->o-Allylphenol Claisen Rearrangement 1-Allyl-2-allyloxybenzene\n(Diene Precursor) 1-Allyl-2-allyloxybenzene (Diene Precursor) o-Allylphenol->1-Allyl-2-allyloxybenzene\n(Diene Precursor) O-Allylation Substituted 2,3-Dihydrobenzofuran Substituted 2,3-Dihydrobenzofuran 1-Allyl-2-allyloxybenzene\n(Diene Precursor)->Substituted 2,3-Dihydrobenzofuran Grubbs Catalyst RCM Substituted Benzofuran Substituted Benzofuran Substituted 2,3-Dihydrobenzofuran->Substituted Benzofuran Isomerization/ Oxidation (Optional)

Caption: General workflow for benzofuran synthesis via RCM.

An elegant variation of this strategy involves a one-pot isomerization/RCM sequence. In this approach, a substituted 1-allyl-2-allyloxybenzene is treated with a ruthenium catalyst that first mediates the isomerization of the allyl groups to the more reactive vinyl groups, which then readily undergo RCM.[6][10]

The Engine of Cyclization: Understanding the RCM Catalytic Cycle

The magic of RCM is orchestrated by a ruthenium alkylidene catalyst, most notably the first and second-generation Grubbs catalysts. The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps.[9][11]

RCM_Mechanism A [Ru]=CHR¹ B Metallacyclobutane Intermediate A->B + Diene [2+2] Cycloaddition C [Ru]=CHR² B->C [2+2] Cycloreversion D Final Product + [Ru]=CH₂ C->D Intramolecular [2+2] Cycloaddition/ Cycloreversion D->A Regenerates Catalyst

Caption: Simplified catalytic cycle of Ring-Closing Metathesis.

The reaction is driven forward by the formation of a thermodynamically stable cyclic product and the release of a volatile byproduct, typically ethylene, which is removed from the reaction system.[9] The choice of catalyst is crucial for the success of the reaction.

  • Grubbs' First-Generation Catalyst (G1): While effective for many applications, it can be less reactive towards sterically hindered or electron-deficient olefins.

  • Grubbs' Second-Generation Catalyst (G2): This catalyst features an N-heterocyclic carbene (NHC) ligand, which significantly enhances its reactivity and stability.[2][12] G2 is generally the catalyst of choice for more challenging RCM reactions, including those for the synthesis of substituted benzofurans.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Diene Precursor (1-Allyl-2-allyloxy-4-bromobenzene)

This protocol details a two-step procedure starting from a commercially available substituted phenol.

Step 1a: Claisen Rearrangement to form 2-Allyl-4-bromophenol

  • Materials: 4-Bromophenol, allyl bromide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 4-bromophenol (1.0 equiv.) in acetone, add potassium carbonate (1.5 equiv.) and allyl bromide (1.2 equiv.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude allyl aryl ether.

    • The crude ether is then heated neat (without solvent) at 180-200 °C for 2-4 hours to effect the Claisen rearrangement.

    • Purify the resulting crude 2-allyl-4-bromophenol by column chromatography on silica gel.

Step 1b: O-Allylation to form 1-Allyl-2-allyloxy-4-bromobenzene

  • Materials: 2-Allyl-4-bromophenol, allyl bromide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 2-allyl-4-bromophenol (1.0 equiv.) in acetone, add potassium carbonate (1.5 equiv.) and allyl bromide (1.2 equiv.).[3]

    • Reflux the mixture for 4-6 hours, monitoring by TLC.[3]

    • Once the starting material is consumed, cool the reaction to room temperature, filter off the potassium carbonate, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure diene precursor.

Protocol 2: Ring-Closing Metathesis to Synthesize 5-Bromo-2,3-dihydrobenzofuran

This protocol describes the key RCM step to form the benzofuran core.

  • Materials: 1-Allyl-2-allyloxy-4-bromobenzene, Grubbs' Second-Generation Catalyst, dry and degassed dichloromethane (DCM) or toluene.

  • Procedure:

    • Strict inert atmosphere techniques are crucial for this step. All glassware should be oven-dried, and the solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

    • Dissolve the diene precursor (1.0 equiv.) in dry, degassed DCM to a concentration of 0.01-0.05 M.[1]

    • In a separate flask under an inert atmosphere, weigh the Grubbs' Second-Generation Catalyst (1-5 mol%).

    • Add the catalyst to the solution of the diene precursor.

    • Stir the reaction mixture at room temperature to 40 °C under a positive pressure of argon or nitrogen.

    • Monitor the progress of the reaction by TLC or GC-MS. RCM reactions are often complete within 2-12 hours.

    • Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

    • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the substituted 2,3-dihydrobenzofuran. The subsequent dehydrogenation to the benzofuran can be achieved if desired using standard methods (e.g., DDQ or MnO₂).

Data Presentation: Scope of the RCM Reaction

The RCM approach for benzofuran synthesis is versatile and tolerates a range of substituents on the aromatic ring.

EntrySubstituent on PhenolCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1HG2 (5)Toluene801295[10]
24-MeG2 (5)Toluene801292[10]
34-BrG2 (5)Toluene801288[10]
44-NO₂G2 (5)Toluene801275[10]
54-CHOG2 (5)Toluene801281[10]
64-OMeG2 (5)Toluene801290[10]

G2 = Grubbs' Second-Generation Catalyst

As the data suggests, the reaction is compatible with both electron-donating and electron-withdrawing groups, highlighting the robustness of this methodology.[10]

Troubleshooting and Optimization

While RCM is a powerful tool, certain challenges can arise. Here are some common issues and their solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to air/moisture exposure)- Impure solvent or starting material- Insufficient temperature- Use a fresh batch of catalyst and handle under strict inert conditions.- Use freshly distilled and thoroughly degassed solvents.[13]- Purify the diene precursor meticulously.- Gradually increase the reaction temperature (e.g., from RT to refluxing DCM or toluene).
Formation of Oligomers/Polymers - High reaction concentration- Perform the reaction at high dilution (typically 0.005 M to 0.05 M) to favor the intramolecular RCM over intermolecular reactions.[1]
Isomerization of Product - Prolonged reaction times or elevated temperatures can lead to catalyst-mediated double bond migration.[13]- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Use the minimum effective temperature.
Difficulty in Removing Ruthenium Residues - Ruthenium byproducts can be persistent.- Purify the product using silica gel chromatography, sometimes with a solvent system containing a small amount of a polar solvent.- Wash the organic solution with an aqueous solution of a ruthenium scavenger like tris(hydroxymethyl)phosphine or lead tetraacetate.[9]

Conclusion and Future Outlook

Ring-closing metathesis provides a highly efficient, modular, and functional group-tolerant pathway for the synthesis of substituted benzofurans. The use of commercially available and robust ruthenium catalysts, particularly the second-generation Grubbs catalyst, allows for the reliable construction of the benzofuran core from readily accessible diene precursors. This methodology is well-suited for the generation of libraries of benzofuran derivatives for drug discovery programs and for the total synthesis of complex natural products. As catalyst development continues to evolve, we can anticipate even more active, selective, and environmentally benign catalytic systems that will further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 1,4-Oxazepan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1,4-oxazepan-3-one. Here, we provide a detailed troubleshooting manual and an extensive FAQ section to address common challenges, enhance reaction yields, and ensure the synthesis of high-purity material.

Introduction: The Synthetic Challenge of this compound

This compound is a seven-membered heterocyclic scaffold that is a key structural component in a variety of biologically active molecules. The principal synthetic route to this valuable compound is the intramolecular cyclization of a suitably N-substituted ethanolamine derivative. While this approach appears straightforward, the formation of a seven-membered ring is often plagued by competing side reactions, leading to diminished yields and purification difficulties. This guide offers expert insights and practical solutions to navigate these synthetic hurdles.

Troubleshooting Guide: From Low Yields to High Purity

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Question 1: My reaction is sluggish and gives a low yield. How can I drive it to completion?

A low yield of this compound can often be attributed to an incomplete reaction. Here are the key factors to investigate and optimize:

  • Inadequate Reaction Conditions:

    • Causality: The activation energy for the intramolecular cyclization may not be met under your current experimental setup.

    • Troubleshooting:

      • Temperature Optimization: Gradually increase the reaction temperature. High-boiling solvents such as toluene or xylene can be employed to achieve higher temperatures.

      • Catalyst Screening: The use of a suitable catalyst can dramatically accelerate the reaction. For the cyclization of an amino ester, a strong, non-nucleophilic base like sodium tert-butoxide can be effective in deprotonating the amine, thereby increasing its nucleophilicity.[1]

      • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

  • Sub-optimal Starting Materials:

    • Causality: The nature of the leaving group in your starting material can significantly impact the rate of cyclization.

    • Troubleshooting: If you are starting from an amino acid, conversion to a more reactive species like an acid chloride or an activated ester can facilitate the cyclization.

Question 2: I'm observing a significant amount of a high-molecular-weight byproduct. What is it, and how can I prevent it?

The formation of high-molecular-weight byproducts is a common challenge in the synthesis of medium-sized rings and is typically due to intermolecular reactions.

  • The Culprit: Dimerization and Polymerization

    • Causality: Instead of the desired intramolecular reaction, the amine of one molecule attacks the electrophilic carbonyl of another molecule, leading to the formation of linear dimers and polymers.

    • The Solution: The High-Dilution Principle

      • To favor the intramolecular cyclization, the reaction should be carried out under high-dilution conditions.[2][3] This minimizes the probability of intermolecular collisions.

      • Experimental Protocol: High-Dilution Cyclization

        • In a large reaction vessel, bring the bulk of the solvent to the desired reaction temperature.

        • Dissolve your starting material in a small amount of the same solvent.

        • Using a syringe pump, add the solution of the starting material to the heated solvent very slowly over several hours. This ensures that the concentration of the starting material in the reaction vessel remains extremely low at all times.[2]

Question 3: My product is difficult to purify by column chromatography and appears to be degrading on the silica gel. What are my options?

The lactam in this compound can be sensitive to the acidic nature of standard silica gel, leading to poor separation and product loss.

  • Strategies for Successful Purification:

    • Taming the Stationary Phase:

      • Neutralization: Pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v) to neutralize the acidic sites.

      • Alternative Stationary Phases: Consider using a more inert stationary phase, such as neutral alumina or a polymer-based resin.

    • Beyond Chromatography:

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

      • Distillation: For thermally stable and sufficiently volatile products, distillation under reduced pressure can be an excellent purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic precursor for this compound?

The choice of precursor depends on the desired substitution pattern and available starting materials. Common precursors include N-substituted 2-(2-aminoethoxy)acetic acid derivatives or N-substituted 2-aminoethanol derivatives that are further elaborated.

Q2: Are there alternative synthetic routes to this compound?

Yes, other methods have been reported, including ring-expansion reactions and multi-component reactions.[4][5][6] For instance, a Baeyer-Villiger ring-expansion of a suitably substituted piperidinone can yield the 1,4-oxazepan-7-one isomer.[6]

Q3: How do I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared Spectroscopy: Look for the characteristic lactam carbonyl stretch.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.

Visualizing the Path to Success

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Synthesis_Overview Start Linear Precursor (e.g., N-substituted ethanolamine derivative) Cyclization Intramolecular Cyclization Start->Cyclization Product This compound Cyclization->Product Intramolecular (Favored by High Dilution) Byproduct Dimers/Polymers (Side Products) Cyclization->Byproduct Intermolecular (Favored by High Concentration)

Caption: Intramolecular vs. Intermolecular Reactions.

Troubleshooting_Workflow Start Low Yield Incomplete Incomplete Reaction? Start->Incomplete Byproducts Side Products? Incomplete->Byproducts No Optimize_Conditions Optimize: - Temperature - Catalyst - Time Incomplete->Optimize_Conditions Yes Degradation Product Degradation? Byproducts->Degradation No High_Dilution Implement: - High Dilution - Slow Addition Byproducts->High_Dilution Yes Optimize_Purification Optimize: - Neutralize Silica - Alternative Phase - Recrystallize Degradation->Optimize_Purification Yes Success Improved Yield Degradation->Success No Optimize_Conditions->Success High_Dilution->Success Optimize_Purification->Success

Caption: A workflow for troubleshooting low yields.

Summary of Key Optimization Parameters

ParameterRecommended ActionRationale for Improvement
Concentration Employ high-dilution conditions.Favors the desired intramolecular cyclization over intermolecular side reactions that lead to dimers and polymers.[2][3]
Temperature Optimize empirically.The reaction needs sufficient thermal energy to proceed, but excessive heat can cause product degradation.
Catalyst Screen appropriate acid or base catalysts.A suitable catalyst can significantly lower the activation energy and increase the reaction rate.
Purification Method Neutralize silica gel or use an alternative stationary phase.Minimizes product degradation and improves separation efficiency during column chromatography.

References

Technical Support Center: Purification of 1,4-Oxazepan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1,4-Oxazepan-3-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic scaffold. As a seven-membered lactam, this compound presents unique purification challenges that require a nuanced approach. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound I should consider during purification?

This compound (C₅H₉NO₂) is a cyclic amide (lactam) with a molecular weight of approximately 115.13 g/mol .[1] Its structure, containing both an amide and an ether linkage, makes it a moderately polar compound. Key properties to consider are:

  • Polarity: The amide and ether groups confer significant polarity, making it soluble in polar organic solvents like ethyl acetate, methanol, and dichloromethane, with lower solubility in non-polar solvents like hexanes.

  • Stability: Lactams can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. This can cleave the ring to form the parent amino acid, 2-(2-aminoethoxy)acetic acid. Purification steps should ideally be conducted under neutral or mildly acidic/basic conditions at moderate temperatures.[2]

  • Physical State: It is typically a low-melting solid or an oil at room temperature, which can make crystallization challenging.

Q2: What are the most common impurities encountered in the synthesis of this compound?

The synthesis of this compound is commonly achieved through the intramolecular cyclization of 2-(2-aminoethoxy)acetic acid.[3][4] The primary impurities are often related to this process:

  • Unreacted Starting Material: Residual 2-(2-aminoethoxy)acetic acid is a common acidic impurity.

  • Oligomers/Polymers: Intermolecular condensation of the starting material can compete with the desired intramolecular cyclization, leading to the formation of linear amides and polyesters. These are typically higher in molecular weight and may have different solubility profiles.

  • Degradation Products: As mentioned, hydrolysis of the lactam ring can revert the product to its starting material.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, toluene) or coupling agents can persist in the crude product.

Q3: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring of the purification process.[2] High-Performance Liquid Chromatography (HPLC) can be used for a more detailed quantitative analysis of purity.[5]

Table 1: TLC Visualization Methods for this compound

TLC Visualization MethodApplicability & Observations
UV Light (254 nm) This compound itself is not UV-active. However, this method is useful if any starting materials or byproducts contain aromatic rings or other chromophores.[2]
Iodine Chamber This is a general and effective method for visualizing most organic compounds. The plate is exposed to iodine vapor, and compounds will appear as temporary brown spots.[2]
Potassium Permanganate (KMnO₄) Stain This is an excellent stain for compounds that can be oxidized. The lactam and any amino acid starting material will appear as yellow-brown spots against a purple background.[2]
p-Anisaldehyde Stain A broad-spectrum stain that, upon heating, can produce a range of colors depending on the functional groups present, making it useful for differentiating spots.

For quantitative analysis, a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient containing a modifier like formic acid is typically effective for separating the polar lactam from its impurities.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem: My final yield is significantly lower than expected.

Possible Cause 1: Product Loss During Aqueous Extraction The moderate polarity of this compound can lead to partial solubility in the aqueous phase during workup.

  • Troubleshooting Suggestion:

    • Optimize pH: Ensure the aqueous layer is neutral or slightly basic before extracting with an organic solvent. This will deprotonate any acidic impurities (like the starting material), keeping them in the aqueous layer, while the neutral lactam prefers the organic layer.

    • Increase Extraction Frequency: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent (like dichloromethane or ethyl acetate) rather than one large extraction. This is more efficient at recovering the product.[2]

    • Brine Wash: After extraction, washing the combined organic layers with a saturated NaCl solution (brine) can help to "push" any dissolved product from the small amount of residual water into the organic phase.

Possible Cause 2: Incomplete Elution from a Chromatography Column Due to its polarity, the product might adhere strongly to the silica gel, leading to incomplete recovery.

  • Troubleshooting Suggestion:

    • Increase Mobile Phase Polarity: If you suspect the product is still on the column, gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexanes gradient, a final flush with 5-10% methanol in ethyl acetate or dichloromethane can help elute highly polar compounds.[2]

    • Check for Precipitation: In some cases, highly concentrated fractions can lead to the product precipitating on the column. If this occurs, a stronger, more polar solvent may be required to redissolve and elute the compound.[2]

Possible Cause 3: Inefficient Recrystallization Significant product loss can occur if the recrystallization is not optimized.

  • Troubleshooting Suggestion:

    • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of pure crystals rather than the rapid precipitation of an amorphous solid that can trap impurities.[2]

    • Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop of product by concentrating the mother liquor and repeating the cooling process.

Problem: My purified product is still contaminated with impurities.

Possible Cause 1: Co-elution During Column Chromatography An impurity may have a polarity very similar to this compound, causing them to elute together.

  • Troubleshooting Suggestion:

    • Optimize the Mobile Phase: Switch from a gradient to an isocratic (constant solvent ratio) elution using the solvent mixture that provides the best separation on TLC. Alternatively, try a shallower gradient to increase the resolution between closely eluting spots.[2]

    • Change the Solvent System: If an ethyl acetate/hexanes system is failing, try a different system with different selectivity, such as dichloromethane/methanol or chloroform/acetone.

    • Consider a Different Stationary Phase: While silica gel is most common, alumina (basic or neutral) or a bonded-phase silica (like amino or diol) could offer different selectivity for polar compounds.

Possible Cause 2: Unreacted Starting Material (2-(2-aminoethoxy)acetic acid) The zwitterionic and highly polar nature of the amino acid starting material can make it tricky to remove.

  • Troubleshooting Suggestion:

    • Acid/Base Extraction: Before chromatography, perform an acid/base wash. Dissolve the crude product in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove the acidic starting material.

    • Silica Plug: For small amounts of highly polar impurities, a quick filtration through a short plug of silica gel, eluting with your desired solvent, can be sufficient to remove baseline material.

Possible Cause 3: The Impurity is an Oligomer Oligomeric byproducts may have a range of polarities, some of which could overlap with the desired product.

  • Troubleshooting Suggestion:

    • Careful Chromatography: Meticulous flash chromatography is the most effective method here. Collect many small fractions and analyze them carefully by TLC before combining.

    • Recrystallization: If the oligomers have different solubility profiles, recrystallization can be effective. Sometimes, adding a small amount of a non-polar "anti-solvent" (like hexanes) to a solution of the product in a polar solvent (like ethyl acetate) can selectively precipitate either the product or the impurity.

Problem: My product is degrading during purification.

Possible Cause: Hydrolysis of the Lactam Ring Prolonged exposure to harsh conditions (strong acids/bases, high temperatures) can break open the seven-membered ring.

  • Troubleshooting Suggestion:

    • Maintain Neutral pH: Buffer your aqueous solutions during workup if necessary and avoid leaving your product in strongly acidic or basic solutions for extended periods.

    • Minimize Heat: When performing recrystallization, use the minimum temperature necessary to dissolve the compound and avoid prolonged heating.[2] When removing solvent on a rotary evaporator, use a low-temperature water bath.

    • Use Appropriate Chromatography Modifiers: If an acid or base modifier is needed for HPLC or column chromatography (e.g., formic acid or triethylamine), use it sparingly (typically 0.1-1%) and remove it promptly after purification.

Visualized Workflows & Diagrams

PurificationWorkflow crude Crude Product (Post-Synthesis) workup Aqueous Workup (Acid/Base Wash) crude->workup extract Solvent Extraction (e.g., EtOAc, DCM) workup->extract dry Drying & Concentration extract->dry choice Purification Choice dry->choice chrom Flash Column Chromatography choice->chrom Complex Mixture or Oily Product recryst Recrystallization choice->recryst >85% Pure Solid pure Pure this compound chrom->pure recryst->pure

// Branches from Start low_yield [label="Low Yield", fillcolor="#FBBC05"]; low_purity [label="Persistent Impurities", fillcolor="#FBBC05"]; degradation [label="Product Degradation", fillcolor="#FBBC05"];

start -> low_yield; start -> low_purity; start -> degradation;

// Solutions for Low Yield cause_yield1 [label="Loss in Workup?", shape=diamond, fillcolor="#F1F3F4"]; cause_yield2 [label="Stuck on Column?", shape=diamond, fillcolor="#F1F3F4"]; sol_yield1 [label="Optimize pH,\nMultiple Extractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_yield2 [label="Increase Eluent\nPolarity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

low_yield -> cause_yield1; low_yield -> cause_yield2; cause_yield1 -> sol_yield1 [label="Yes"]; cause_yield2 -> sol_yield2 [label="Yes"];

// Solutions for Low Purity cause_purity1 [label="Co-elution?", shape=diamond, fillcolor="#F1F3F4"]; cause_purity2 [label="Starting Material?", shape=diamond, fillcolor="#F1F3F4"]; sol_purity1 [label="Change Solvent\nSystem or Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity2 [label="Perform Acid/Base\nWash Pre-Column", fillcolor="#34A853", fontcolor="#FFFFFF"];

low_purity -> cause_purity1; low_purity -> cause_purity2; cause_purity1 -> sol_purity1 [label="Yes"]; cause_purity2 -> sol_purity2 [label="Yes"];

// Solutions for Degradation cause_degrad [label="Harsh Conditions?", shape=diamond, fillcolor="#F1F3F4"]; sol_degrad [label="Avoid Strong Acid/Base,\nMinimize Heat", fillcolor="#4285F4", fontcolor="#FFFFFF"];

degradation -> cause_degrad; cause_degrad -> sol_degrad [label="Yes"]; } ondot Caption: Troubleshooting decision tree for common purification issues.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying crude this compound, especially when it is an oil or part of a complex mixture.

  • TLC Analysis: First, analyze your crude material by TLC using a solvent system like 1:1 ethyl acetate/hexanes. The goal is to find a system where the R_f of the product is between 0.2 and 0.4 and is well-separated from impurities. A more polar system, like 5% methanol in dichloromethane, may be necessary.

  • Column Preparation: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase based on your initial TLC analysis.[2] For example, you might start with 20% ethyl acetate/hexanes, move to 50%, and then to 100% ethyl acetate. Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine all fractions that contain the pure product.

  • Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure (using a rotary evaporator) to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is best suited for crude material that is already relatively pure (>85%) and solid.

  • Solvent Selection: The ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point. Test small batches in various solvents. A mixed solvent system, such as ethyl acetate/hexanes, is often very effective.[6] Other potential systems include isopropanol or acetone/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove any residual solvent.

References

Technical Support Center: Synthesis of 1,4-Oxazepan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Oxazepan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The most common and direct route to this compound is the intramolecular cyclization of N-(2-hydroxyethyl)-2-chloroacetamide. This reaction is typically facilitated by a base, which deprotonates the hydroxyl group, enabling it to act as a nucleophile and displace the chloride ion. While seemingly straightforward, this process is susceptible to several competing side reactions that can significantly impact yield and purity.

This guide will address the identification, mitigation, and troubleshooting of these side reactions, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but my yield of this compound is very low. What are the most likely causes?

A1: Low yields are typically attributable to one or more competing side reactions. The most common culprits are:

  • Hydrolysis of the starting material: If there is residual water in your reaction, the basic conditions will promote the hydrolysis of the chloroacetamide functional group to a hydroxyacetamide. This forms N-(2-hydroxyethyl)-2-hydroxyacetamide, a highly polar byproduct that will not cyclize and can be difficult to separate.[1][2]

  • Intermolecular Dimerization: Instead of cyclizing, two molecules of the starting material can react with each other. The alcohol of one molecule can attack the chloroacetamide of another, leading to the formation of a linear dimer. This can be followed by a second intermolecular reaction to form a cyclic dimer, a 14-membered ring.[3]

  • Incomplete Reaction: If the reaction time is too short, the base is not strong enough, or the temperature is too low, you may have a significant amount of unreacted N-(2-hydroxyethyl)-2-chloroacetamide remaining.

Q2: I'm observing an unknown peak in my NMR spectrum that I can't identify as starting material or product. What could it be?

A2: The most likely unidentified peak corresponds to one of the side products mentioned above.

  • N-(2-hydroxyethyl)-2-hydroxyacetamide: This hydrolysis product will have a characteristic signal for the new hydroxyl group and a shift in the protons adjacent to the former chloro group.

  • Linear or Cyclic Dimers: These will have more complex NMR spectra with repeating units. Mass spectrometry is an excellent tool to identify these higher molecular weight species.

We recommend consulting a comprehensive NMR impurity database to help identify common contaminants.[4][5]

Q3: What is the optimal base for this cyclization, and why?

A3: The choice of base is critical. A strong, non-nucleophilic base is preferred to minimize side reactions.

  • Sodium tert-butoxide (NaOtBu): This is an excellent choice as it is a strong base, yet the bulky tert-butyl group makes it a poor nucleophile, reducing the likelihood of it directly attacking the chloroacetamide. Its use in similar cyclizations is well-documented.[6]

  • Sodium Hydride (NaH): Another strong, non-nucleophilic base that is effective for deprotonating alcohols. It requires careful handling due to its reactivity with water.

  • Potassium Carbonate (K₂CO₃): A weaker base that may require higher temperatures and longer reaction times, which can increase the chance of hydrolysis if water is present.

Avoid using hydroxide bases like NaOH or KOH, as they can readily act as nucleophiles, leading to the hydrolysis of the chloroacetamide.[1][2]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol, can provide good separation.

  • Visualization: The product and starting material are not strongly UV active. Staining with potassium permanganate or iodine is recommended.

  • Interpretation: The product, this compound, is more polar than the starting material due to the free N-H group in the ring, but less polar than the hydrolysis byproduct. You should see the starting material spot diminish and the product spot appear as the reaction progresses.

Troubleshooting Guide

Problem 1: Presence of a Significant Amount of a More Polar Impurity (Likely Hydrolysis Product)
Possible Cause Troubleshooting Suggestion
Wet Solvent or Reagents Ensure all solvents are anhydrous. Use freshly opened solvents or dry them over an appropriate drying agent (e.g., molecular sieves). Dry all glassware in an oven before use.
Hygroscopic Base Some bases, like potassium carbonate, can absorb water from the atmosphere. Store them in a desiccator.
Atmospheric Moisture Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Problem 2: Formation of High Molecular Weight Species (Likely Dimers/Oligomers)
Possible Cause Troubleshooting Suggestion
High Concentration The intramolecular cyclization is favored at lower concentrations. Running the reaction at high concentrations increases the probability of intermolecular reactions. Try performing the reaction at a lower molarity.
Slow Addition of Starting Material A slow, continuous addition of the N-(2-hydroxyethyl)-2-chloroacetamide to the solution of the base can maintain a low concentration of the starting material, favoring the intramolecular reaction. This is a common strategy in macrocyclization but can be beneficial here as well.
Problem 3: Incomplete Conversion of Starting Material
Possible Cause Troubleshooting Suggestion
Insufficient Base Ensure you are using at least one full equivalent of the base. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
Base Strength If using a weaker base like potassium carbonate, you may need to switch to a stronger base such as sodium tert-butoxide or sodium hydride.
Low Reaction Temperature While lower temperatures can sometimes reduce side reactions, they can also slow down the desired reaction. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor by TLC to find the optimal balance.
Reaction Time The reaction may simply need more time to go to completion. Continue monitoring by TLC until the starting material is no longer visible.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-2-chloroacetamide (Starting Material)
  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ethanolamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Slowly add triethylamine (1.1 eq) to the solution.

  • In a separate dropping funnel, dissolve chloroacetyl chloride (1.05 eq) in the same solvent.

  • Add the chloroacetyl chloride solution dropwise to the ethanolamine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Set up an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Add anhydrous THF to the flask, followed by sodium tert-butoxide (1.1 eq).

  • In a separate flask, dissolve N-(2-hydroxyethyl)-2-chloroacetamide (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the starting material to the suspension of the base at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (around 65 °C for THF) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to yield pure this compound.

Visualizations

Reaction Pathway and Side Reactions

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Desired Product cluster_3 Side Products SM N-(2-hydroxyethyl)-2-chloroacetamide Base Base (e.g., NaOtBu) Anhydrous Solvent (e.g., THF) Product This compound Base->Product Intramolecular Cyclization Hydrolysis Hydrolysis Product (N-(2-hydroxyethyl)-2-hydroxyacetamide) Base->Hydrolysis Hydrolysis (if H₂O is present) Dimer Dimerization Products (Linear and Cyclic) Base->Dimer Intermolecular Reaction

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G Start Low Yield or Impure Product Analysis Analyze Crude Mixture (TLC, NMR, MS) Start->Analysis Impurity_Polar Is there a major polar impurity? Analysis->Impurity_Polar Impurity_HighMW Are there high molecular weight species? Analysis->Impurity_HighMW Incomplete_Rxn Is starting material present? Analysis->Incomplete_Rxn Impurity_Polar->Impurity_HighMW No Action_Hydrolysis Action: - Use anhydrous solvents - Run under inert atmosphere - Check base for hydration Impurity_Polar->Action_Hydrolysis Yes Impurity_HighMW->Incomplete_Rxn No Action_Dimer Action: - Decrease reaction concentration - Slow addition of starting material Impurity_HighMW->Action_Dimer Yes Action_Incomplete Action: - Increase reaction time/temp - Use stronger/more base Incomplete_Rxn->Action_Incomplete Yes Purify Purify by Column Chromatography Incomplete_Rxn->Purify No Action_Hydrolysis->Purify Action_Dimer->Purify Action_Incomplete->Purify

Caption: A logical workflow for troubleshooting common issues.

References

Stability of 1,4-Oxazepan-3-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Oxazepan-3-one Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth information, troubleshooting advice, and detailed protocols regarding the chemical stability of this compound, particularly under acidic and basic conditions. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during experimental work with this heterocyclic compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: this compound is a seven-membered heterocyclic compound featuring two key functional groups: a cyclic amide (a lactam) and an ether linkage within the 1,4-oxazepane ring. The stability of the molecule is predominantly governed by the reactivity of the lactam ring, which is susceptible to hydrolysis. Seven-membered lactams, like ε-caprolactam, are generally more stable than smaller, more strained rings (e.g., β-lactams), but they will still undergo hydrolysis under sufficiently acidic or basic conditions.[1][2][3]

Q2: What are the expected degradation pathways for this compound in acidic or basic solutions?

A2: The primary degradation pathway is the hydrolysis of the endocyclic amide bond.

  • Under acidic conditions , the carbonyl oxygen of the lactam is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently collapses, breaking the C-N bond and opening the ring to form an amino acid with an ether linkage.[1][4][5][6]

  • Under basic conditions , a hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactam. This also proceeds through a tetrahedral intermediate, which then breaks down to yield the salt of the corresponding amino carboxylic acid after ring opening.[6][7]

Q3: How can I effectively monitor the stability of this compound during my experiments?

A3: The most reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometric (MS) detection.[8][9] A properly developed stability-indicating method can separate the intact parent compound from its degradation products, allowing for accurate quantification of degradation over time.[8][10] For qualitative and rapid checks, Thin-Layer Chromatography (TLC) can also be a useful tool.[11]

Q4: Is this compound expected to be stable under neutral aqueous conditions?

A4: Generally, lactams are relatively stable at neutral pH (around 7.0) and ambient temperature.[8] However, the rate of hydrolysis can be influenced by factors such as buffer composition, temperature, and the presence of other catalytic species.[12][13] For long-term storage or critical applications, it is always best practice to perform a preliminary stability study even under neutral conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Symptom / Issue Possible Cause(s) Recommended Solutions & Actions
Rapid loss of this compound in acidic solution (e.g., pH < 4). Acid-Catalyzed Hydrolysis: The lactam ring is undergoing rapid cleavage due to the acidic environment. The rate of hydrolysis is often dependent on the concentration of hydronium ions.[4][5]1. pH Adjustment: If your experimental design allows, increase the pH to a less acidic range (pH 4-7).2. Temperature Control: Lower the temperature of your experiment. Hydrolysis is a chemical reaction with a rate that is sensitive to temperature.3. Buffer Selection: Ensure you are using a suitable buffer. Some buffer species can participate in general acid-base catalysis, accelerating degradation.[13]4. Conduct a Forced Degradation Study: Intentionally degrade the compound to identify the degradation products and understand the kinetics (See Protocol 1).
Appearance of new, unidentified peaks in the HPLC chromatogram. Formation of Degradation Products: The new peaks are likely the ring-opened hydrolysis product or other subsequent degradants.Co-elution: A new peak may be co-eluting with your compound of interest if the HPLC method is not stability-indicating.1. Method Validation: Ensure your HPLC method has adequate resolution to separate the parent compound from all potential degradants.[11]2. Peak Identification: Use HPLC-MS to obtain the mass of the new peaks. The primary hydrolysis product should have a mass corresponding to the parent compound + 18 (the addition of a water molecule).3. Reference Standard: If possible, synthesize the expected ring-opened product to use as a reference standard for confirmation.
Inconsistent results or poor reproducibility in stability studies. Inconsistent pH: Small variations in buffer preparation can lead to significant changes in pH, affecting the degradation rate.Temperature Fluctuations: Lack of precise temperature control can lead to variable reaction rates.Stock Solution Instability: The compound may be degrading in the stock solution (e.g., in DMSO or other organic solvents) before being diluted into the aqueous study medium.1. Precise Buffer Preparation: Always verify the final pH of your buffers with a calibrated pH meter.2. Use a Thermostatted System: Employ water baths or incubators with precise temperature control for your stability samples.[14]3. Freshly Prepare Solutions: Prepare stock and working solutions immediately before use. If storage is necessary, evaluate the stability of the stock solution under storage conditions.

Visualizing Degradation Pathways and Workflows

Proposed Hydrolysis Mechanisms

The following diagrams illustrate the generally accepted mechanisms for lactam hydrolysis.

Caption: Proposed mechanism for acid-catalyzed lactam hydrolysis.

Caption: Proposed mechanism for base-catalyzed lactam hydrolysis.

Experimental Workflow

The following diagram outlines a typical workflow for conducting a stability study.

StabilityWorkflow General Workflow for a Stability Study prep 1. Preparation - Prepare buffers (e.g., pH 2, 7, 10) - Prepare stock solution of compound incubation 2. Incubation - Dilute stock into buffers - Incubate at controlled temperature (e.g., 50°C) prep->incubation sampling 3. Sampling - Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours) - Quench reaction (e.g., neutralize pH) incubation->sampling analysis 4. Analysis - Analyze all samples by a stability-indicating HPLC method sampling->analysis data 5. Data Processing - Calculate % remaining of parent compound - Plot log(% remaining) vs. time - Determine degradation rate constant (k) analysis->data

Caption: A typical experimental workflow for a stability study.

Detailed Experimental Protocols

These protocols provide a starting point for your investigations. They should be adapted and validated for your specific experimental context.

Protocol 1: Forced Degradation Study

Objective: To rapidly assess the degradation profile of this compound under hydrolytic stress conditions and identify major degradation products.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffer (pH 7.0), 0.1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: For each condition (acid, base, neutral), add 100 µL of the stock solution to 900 µL of the respective stress solution (0.1 M HCl, 0.1 M NaOH, or pH 7.0 Buffer) in a sealed vial. This yields a final concentration of 100 µg/mL.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each vial, neutralize it (add an equivalent amount of base to the acid sample and acid to the base sample), and dilute with mobile phase for immediate HPLC analysis. This is your T0 reference.

  • Incubation: Place the sealed vials in a water bath set to 50°C.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours). Immediately neutralize each aliquot as in step 3.

  • Analysis: Analyze all T0 and time-point samples using the stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms over time. Note the decrease in the peak area of the parent compound and the increase in the peak areas of any new degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a robust HPLC method for the quantitative analysis of this compound and its separation from potential degradation products.

Parameter Specification
Instrument HPLC system with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

This method is a starting point and should be optimized for your specific system and impurities.[11]

References

Avoiding byproduct formation in oxazepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Byproduct Avoidance

Welcome to the Technical Support Center for oxazepine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the oxazepine core, a key scaffold in many pharmaceuticals. Here, we address common synthetic challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Poor Yield in Ullmann Condensation for Diaryl Ether/Amine Precursor

Q1: I am attempting an Ullmann condensation to form my diaryl ether or diaryl amine precursor for the oxazepine ring, but my yields are consistently low (<30%) with significant recovery of starting materials. What are the critical parameters to optimize?

A1: Senior Application Scientist Insights

Low conversion in Ullmann-type reactions is a classic and often frustrating issue.[1] The challenge lies in the delicate balance of a heterogeneous reaction that is highly sensitive to reaction conditions. The key is to ensure the active Cu(I) species is generated and can effectively participate in the catalytic cycle. Harsh conditions, while sometimes necessary, can also lead to side reactions and degradation.[2]

Causality and Mechanism: The Ullmann condensation relies on a copper-catalyzed nucleophilic aromatic substitution.[3] The generally accepted mechanism involves the formation of a copper(I) nucleophile (e.g., an alkoxide or amide), which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired product and regenerates the active catalyst. Low yields often stem from inefficient catalyst turnover, deactivation of the copper species, or suboptimal reaction temperature.

Troubleshooting Workflow

Here is a systematic approach to optimizing your Ullmann condensation for the synthesis of oxazepine precursors.

dot

Caption: Systematic workflow for troubleshooting low-yielding Ullmann condensations.

Detailed Optimization Protocol

  • Reagent Quality is Paramount:

    • Solvent: Ensure solvents like DMF, NMP, or DMSO are anhydrous. Water can hydrolyze intermediates and quench the base.

    • Base: Use a freshly opened or properly stored base. Carbonates can absorb water. Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) over potassium carbonate (K₂CO₃).

    • Copper: Traditional copper powder's activity can vary. Consider using copper(I) salts like CuI or CuBr, which are often more reactive.[4]

  • Systematic Parameter Optimization: It is recommended to vary one parameter at a time to understand its effect. A design of experiments (DoE) approach can be highly effective if resources permit.

    Table 1: Suggested Optimization Parameters for Ullmann Condensation

    Parameter Condition A (Baseline) Condition B Condition C Rationale
    Copper Source Cu Powder (stoichiometric) CuI (10 mol%) CuI (10 mol%) Cu(I) salts are often more active and require only catalytic amounts.
    Ligand None 1,10-Phenanthroline (20 mol%) N,N'-Dimethylethylenediamine (20 mol%) Ligands can solubilize the copper catalyst and accelerate the reaction.[4]
    Base K₂CO₃ (2.0 equiv) Cs₂CO₃ (2.0 equiv) K₃PO₄ (2.0 equiv) Cs₂CO₃ offers better solubility and basicity, often improving rates.
    Temperature 180 °C 140 °C 120 °C Modern ligand systems often allow for significantly lower reaction temperatures, reducing byproduct formation.

    | Solvent | NMP | Dioxane | Toluene | Choice of solvent can influence solubility and reaction rate. |

Problem 2: Formation of a Rearranged Isomer (Smiles Rearrangement)

Q2: During my attempted intramolecular SₙAr cyclization to form the oxazepine ring, I'm isolating a significant amount of an isomeric byproduct. My analytical data suggests a rearrangement has occurred. Could this be a Smiles rearrangement, and how can I suppress it?

A2: Senior Application Scientist Insights

Yes, this is a classic signature of an unwanted Smiles rearrangement.[5][6] This intramolecular nucleophilic aromatic substitution is a common side reaction in the synthesis of diaryl ethers and amines, especially when certain electronic factors are present.

Causality and Mechanism: The Smiles rearrangement occurs when a nucleophile attacks an aromatic ring, but instead of displacing the leaving group directly, it forms a spirocyclic intermediate (a Meisenheimer complex). If an alternative nucleophilic site exists within the tether connecting it to the ring, this site can attack the other aromatic ring, leading to a rearranged product.

For oxazepine synthesis, this is most likely to occur if the aryl ring intended for displacement is activated by a strong electron-withdrawing group (EWG), like a nitro or cyano group, positioned ortho or para to the leaving group.

Visualizing the Competing Pathways

dot

Caption: Competing reaction pathways: Direct SₙAr vs. Smiles Rearrangement.

Protocol for Suppressing Smiles Rearrangement

  • Modify Electronic Factors:

    • If possible, choose a synthetic route that avoids a highly activated aromatic ring for the cyclization step. Using a less potent EWG or changing its position can disfavor the formation of the stable Meisenheimer complex required for rearrangement.

  • Optimize the Base and Temperature:

    • Base: Use the weakest base necessary to deprotonate your nucleophile. A very strong base can increase the rate of the initial attack that leads to the rearrangement pathway. Try switching from NaH or KHMDS to a milder carbonate base like K₂CO₃ or Cs₂CO₃.

    • Temperature: Run the reaction at the lowest possible temperature that still allows for the desired cyclization to proceed at a reasonable rate. Lower temperatures can often increase the selectivity for the kinetically favored (and desired) product over the thermodynamically favored rearranged product.

  • Change the Leaving Group:

    • The nature of the leaving group (X) can influence the reaction outcome. A highly labile leaving group like fluorine may favor the direct SₙAr pathway. If you are using a poorer leaving group like chlorine, consider synthesizing the fluoro-analogue of your precursor.

    Table 2: Experimental Strategies to Minimize Smiles Rearrangement

    Strategy Action Expected Outcome
    Reduce Ring Activation Use a precursor with a weaker EWG (e.g., -CO₂Me instead of -NO₂) Decreases stability of Meisenheimer complex, slowing the rearrangement pathway.
    Weaken the Base Switch from NaH to K₂CO₃ Reduces the rate of the initial, reversible attack that can lead to rearrangement.
    Lower Temperature Decrease reaction temp. from 80 °C to 40 °C Favors the kinetic (desired) product over the thermodynamic (rearranged) product.

    | Improve Leaving Group | Synthesize precursor with Ar-F instead of Ar-Cl | Accelerates the rate of the desired direct displacement (Path A). |

References

Technical Support Center: Optimizing Catalyst Selection for 1,4-Oxazepan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Oxazepan-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The synthesis of this seven-membered heterocyclic scaffold, a valuable building block in medicinal chemistry, is often nuanced, with catalyst choice being a critical determinant of success. This resource provides in-depth, experience-driven advice to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing the this compound core?

A1: The construction of the this compound ring system typically involves an intramolecular cyclization, often an amidation reaction. Key catalytic strategies include:

  • Carbodiimide-mediated coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with an additive such as 4-Dimethylaminopyridine (DMAP), are frequently used to facilitate the lactamization of a keto-acid precursor.[1] This method is versatile but can sometimes lead to purification challenges due to urea byproducts.

  • Lewis Acid Catalysis: Lewis acids can activate the carboxylic acid group, promoting nucleophilic attack by the amine. While not as common for this specific ring system, it's a viable strategy to explore, especially for substrates with unique electronic properties.

  • Enzyme-catalyzed reactions: Lipases and other enzymes can offer high chemo- and stereoselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical catalysts.

Q2: How does the choice of N-substituent on the precursor affect catalyst selection and reaction outcome?

A2: The electronic and steric properties of the N-substituent play a pivotal role. For instance, an electron-withdrawing group like N-Boc (tert-butyloxycarbonyl) can decrease the nucleophilicity of the amine, potentially inhibiting the cyclization and leading to no product.[2] Conversely, electron-donating groups may enhance reactivity. Sterically bulky substituents near the reacting centers can hinder the approach of the catalyst and the intramolecular cyclization. It is often necessary to screen different protecting groups or substituents to find the optimal balance for a given catalytic system.[2]

Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A3: Incomplete conversion is a frequent issue. A systematic approach to troubleshooting is essential:

  • Verify Starting Material Purity: Impurities in your starting materials can act as catalyst poisons or introduce side reactions.

  • Check Catalyst Activity: Ensure your catalyst has not degraded. Many catalysts are sensitive to air and moisture.

  • Optimize Reaction Conditions: Temperature and solvent can have a significant impact. For some reactions, heating is necessary to overcome the activation energy barrier.[2]

  • Consider Catalyst Loading: Insufficient catalyst may lead to slow or incomplete reactions. A stepwise increase in catalyst loading can be investigated.

Troubleshooting Guide: Common Synthesis Problems

This section delves into specific issues you may encounter during the synthesis of this compound and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield or No Product Formation

A lack of desired product is a frustrating but common starting point for optimization. The underlying causes can range from substrate reactivity to catalyst deactivation.

  • Poor Substrate Reactivity: As mentioned in the FAQs, the electronic nature of the substituents can render the starting material unreactive under the chosen conditions.[2] For example, a highly stable amide bond in the precursor may resist cyclization.

  • Catalyst Deactivation: Catalysts can be deactivated through several mechanisms, including poisoning by impurities, thermal degradation, or unwanted reactions with the solvent or starting materials.[3][4] Water is a common culprit in many catalytic cycles, leading to hydrolysis of intermediates or the catalyst itself.[5]

  • Unfavorable Reaction Kinetics: The reaction may simply be too slow under the initial conditions. The activation energy for the ring-closing step might not be met.[2]

  • Substrate Modification:

    • If an N-Boc group is present and no reaction occurs, consider switching to a less sterically hindering or less electron-withdrawing protecting group like N-allyl or N-phenyl, which have been shown to give good to high yields in similar systems.[2]

    • For amide bond formation, activating the carboxylic acid as an ester or acyl chloride prior to the cyclization step can be beneficial.

  • Catalyst and Condition Screening:

    • Systematically screen a panel of catalysts. This could include different carbodiimides, phosphonium-based coupling reagents (e.g., BOP, PyBOP), or even exploring transition metal-catalyzed approaches.

    • Optimize the solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are common choices. Running the reaction under anhydrous conditions, potentially with the addition of molecular sieves, can prevent catalyst deactivation by water.[5]

    • Vary the temperature. If the reaction is sluggish at room temperature, incrementally increase the temperature. Some cyclizations require heating to 45°C or higher to proceed at a reasonable rate.[2]

Catalyst SystemCommon SubstratesAdvantagesDisadvantages
EDC/DMAPN-alkyl/aryl substituted keto-acidsMild conditions, readily availableUrea byproduct can complicate purification
BOP/PyBOPSterically hindered substratesHigh coupling efficiencyMore expensive, potential toxicity
Molybdenum(VI) Dioxide ComplexesCysteine derivatives (for related thiazoline synthesis)Tolerant to many functional groupsPotential for deactivation by coordinating solvents or products[3]
Borane CatalystsDiketones (for reductive cyclization)Metal-freeSensitive to water[5]
Issue 2: Significant Side Product Formation

The formation of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions (e.g., dimerization) can compete with the desired intramolecular cyclization.

  • Elimination Reactions: Depending on the substrate structure, elimination reactions can occur, leading to unsaturated byproducts.

  • Rearrangements: Certain intermediates may be prone to rearrangement under the reaction conditions, especially in the presence of strong acids or bases. A Beckmann rearrangement of an oxime precursor is one such possibility in related syntheses.

  • Protecting Group Instability: The chosen protecting group might be partially cleaved under the reaction conditions, leading to a mixture of products.

  • Employ High-Dilution Conditions: To favor intramolecular cyclization, perform the reaction at a low concentration of the starting material (e.g., 0.01-0.05 M). This can be practically achieved by the slow addition of the substrate to the reaction mixture.

  • Optimize Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can minimize the formation of degradation products. Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • pH Control: If acid- or base-catalyzed side reactions are suspected, carefully control the pH of the reaction mixture. The use of non-nucleophilic bases or buffered systems can be beneficial.

  • Protecting Group Strategy: Re-evaluate your protecting group strategy. Ensure the chosen protecting group is stable under the cyclization conditions but can be removed orthogonally without affecting the final product. For instance, if an acid-labile protecting group is problematic, consider one that is removed by hydrogenation.

Issue 3: Difficulty in Catalyst Removal and Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

  • Homogeneous Catalysts: Many effective catalysts are soluble in the reaction medium, making their separation from the product difficult.

  • Byproduct Formation: As mentioned, byproducts from the catalyst system (e.g., urea from DCC/EDC) can co-elute with the product during chromatography.

  • Product Properties: The polarity and solubility of the this compound derivative can make standard purification techniques like extraction and crystallization inefficient.

  • Catalyst Choice and Removal:

    • Consider using a polymer-supported catalyst or a catalyst that can be selectively precipitated and filtered off after the reaction.

    • For metal-based catalysts, specific workup procedures, such as washing with a chelating agent solution (e.g., EDTA), can help remove metal residues.

  • Purification Strategy Optimization:

    • Column Chromatography: A systematic screening of different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina) is crucial. A shallow gradient elution can improve the separation of closely related compounds.[6]

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

    • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction with an acidic or basic aqueous solution can be a simple and effective purification step.[6]

Visualizing the Workflow: Catalyst Selection and Troubleshooting

The following diagram illustrates a typical workflow for optimizing the synthesis of this compound, emphasizing the decision-making process in catalyst selection and troubleshooting.

Catalyst_Selection_Workflow cluster_start 1. Initial Synthesis Attempt cluster_analysis 2. Reaction Outcome Analysis cluster_decision 3. Troubleshooting Decision Point cluster_success 4a. Success & Optimization cluster_troubleshooting 4b. Troubleshooting Pathways cluster_no_product No Product cluster_low_yield Low Yield / Side Products start Select Initial Catalyst & Conditions (e.g., EDC/DMAP, RT, DCM) analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis decision Desired Product Formed? analysis->decision success Proceed to Purification & Scale-up decision->success Yes no_product Investigate Substrate Reactivity & Catalyst Activity decision->no_product No low_yield Address Competing Reactions decision->low_yield Partially action1 Screen Catalysts (e.g., PyBOP, Lewis Acids) no_product->action1 action2 Modify Conditions (Increase Temp, Change Solvent) no_product->action2 action3 Redesign Substrate (Change Protecting Group) no_product->action3 action1->analysis Re-evaluate action2->analysis Re-evaluate action3->analysis Re-evaluate action4 High Dilution Conditions low_yield->action4 action5 Optimize Temp & Time low_yield->action5 action6 pH Control low_yield->action6 action4->analysis Re-evaluate action5->analysis Re-evaluate action6->analysis Re-evaluate

Caption: A decision-tree workflow for catalyst selection and troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for EDC/DMAP-Mediated Cyclization

This protocol provides a starting point for the intramolecular cyclization of an N-substituted amino acid precursor to form this compound.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the keto-acid precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.01 M.

  • Reagent Addition: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Catalyst Deactivation by Water

This protocol outlines steps to mitigate the effects of water in the reaction.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Dry any solid reagents in a vacuum oven before use.

  • Reaction Setup: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.

  • Use of Drying Agents: Add activated 4 Å molecular sieves to the reaction mixture before adding the catalyst.[5] This will sequester any trace amounts of water.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

References

Technical Support Center: Scalable Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the scalable synthesis of 3-substituted 1,4-benzodiazepin-2-ones. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.

Overview: The Synthetic Challenge

The 1,4-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of substituents at the C3 position is crucial for modulating pharmacological activity. While several synthetic routes exist, a robust and scalable approach often involves the alkylation of a benzodiazepine enolate. This method, while powerful, presents distinct challenges related to regioselectivity, yield, and purification, especially during scale-up.

A common and effective pathway begins with a substituted 2-aminobenzophenone, which undergoes cyclization to form the core lactam ring, followed by N-alkylation (if necessary) and subsequent C3-alkylation.[3][4][5]

General Synthetic Workflow

Below is a generalized workflow illustrating the key transformations in the synthesis of a 3-substituted 1,4-benzodiazepin-2-one.

G A 2-Aminobenzophenone B α-Bromoacetamide Intermediate A->B Bromoacetyl Bromide C 1,4-Benzodiazepin-2-one B->C Amination & Acidic Cyclization D N1-Methylated Benzodiazepine C->D E C3-Enolate Intermediate D->E Strong Base (e.g., KOtBu) THF, -78°C F 3-Substituted Product E->F Alkylating Agent (R-X)

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1,4-Oxazepan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-oxazepan-3-one core is a privileged seven-membered heterocyclic scaffold that appears in numerous pharmacologically active molecules. Its unique conformational properties and hydrogen bonding capabilities make it a valuable building block for drug discovery professionals targeting a range of therapeutic areas. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. The discussion is grounded in authoritative literature to ensure scientific accuracy and reproducibility.

Strategic Approaches to the this compound Core

The synthesis of a seven-membered lactam presents unique challenges due to unfavorable entropic and enthalpic barriers associated with forming a medium-sized ring.[1] Successful strategies must overcome these hurdles through careful selection of precursors and reaction conditions. We will compare three robust and distinct methodologies:

  • Direct Intramolecular Cyclization: The most intuitive approach, involving the formation of an amide bond from a linear precursor.

  • Ring-Closing Metathesis (RCM): A powerful, modern technique that forms a carbon-carbon double bond to construct the cyclic backbone, followed by reduction.

  • Tandem Intramolecular Cyclization: An efficient one-pot strategy that forms two bonds, typically an ether and an amide, to rapidly assemble the heterocycle.

Method 1: Direct Intramolecular Cyclization of an Amino-Ether Acid

This strategy represents the most classical and direct approach to this compound. The core logic is to synthesize a linear precursor that already contains the requisite N-C-C-O-C-C backbone and then induce an intramolecular condensation to form the thermodynamically challenging seven-membered lactam.

Causality and Experimental Design

The key to this synthesis is the preparation of the open-chain precursor, N-protected-2-(2-aminoethoxy)acetic acid. The choice of the nitrogen protecting group is critical. A group like tert-butoxycarbonyl (Boc) is ideal as it is robust enough to survive the oxidation of the primary alcohol to a carboxylic acid, yet it can be cleanly removed under acidic conditions without affecting the ether linkage to reveal the free amine necessary for cyclization.

The cyclization step itself is the crux of the synthesis. Direct thermal condensation is often low-yielding for seven-membered rings. Therefore, the use of modern peptide coupling agents is essential. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an organic base like DIPEA (N,N-Diisopropylethylamine) activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions to afford the desired lactam.

G cluster_0 Precursor Synthesis cluster_1 Cyclization A 2-(2-Aminoethoxy)ethanol B N-Boc-2-(2-hydroxyethoxy)ethylamine A->B Boc₂O, NaHCO₃ C N-Boc-2-(2-aminoethoxy)acetic acid B->C Oxidation (e.g., TEMPO, bleach) D 2-(2-Aminoethoxy)acetic acid C->D Deprotection (e.g., TFA) E This compound D->E Coupling Agent (e.g., HATU, DIPEA) or Heat

Caption: Workflow for Direct Intramolecular Cyclization.

Experimental Protocol: Synthesis via N-Boc Intermediate

Step 1: Synthesis of N-Boc-2-(2-hydroxyethoxy)ethylamine

  • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir the mixture vigorously at room temperature for 18 hours.

  • Remove dioxane under reduced pressure. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected alcohol, which is often used without further purification.

Step 2: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid

  • Dissolve N-Boc-2-(2-hydroxyethoxy)ethylamine (1.0 eq) in acetonitrile.

  • Add phosphate buffer (pH 6.7), TEMPO (0.05 eq), and sodium chlorite (3.0 eq).

  • Slowly add a dilute aqueous solution of sodium hypochlorite (bleach, 0.05 eq) and stir at 35 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 3-4 with citric acid and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.

Step 3: Deprotection and Cyclization

  • Dissolve the N-Boc protected acid intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the crude amino acid salt in a large volume of DMF.

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq) and stir at room temperature for 24 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography (silica gel) to afford this compound.

Method 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile strategy for the formation of unsaturated rings, including challenging medium-sized rings.[2] The reaction utilizes a transition metal catalyst, typically ruthenium-based, to form a new carbon-carbon double bond between two existing terminal alkenes within the same molecule, releasing volatile ethylene as the only byproduct.[3] This provides a strong thermodynamic driving force for the reaction.

Causality and Experimental Design

The success of an RCM strategy hinges on the design of the acyclic diene precursor. For this compound, a suitable precursor is N-allyl-2-(vinyloxy)acetamide. This molecule contains the two terminal olefin groups required for the metathesis reaction. The choice of catalyst is also crucial. Second-generation Grubbs catalysts (e.g., Grubbs-II or Hoveyda-Grubbs II) are generally preferred due to their higher activity and broader functional group tolerance compared to first-generation catalysts.[4]

The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene at reflux. High dilution conditions are often employed to favor the intramolecular RCM reaction over competing intermolecular oligomerization. The resulting unsaturated lactam is then subjected to a standard hydrogenation reaction (e.g., using H₂ gas with a palladium on carbon catalyst) to yield the saturated this compound target.

G A N-allyl-2-(vinyloxy)acetamide B 6,7-Dihydro-1,4-oxazepin-3(2H)-one A->B Grubbs-II Catalyst DCM, Reflux (-C₂H₄) C This compound B->C H₂, Pd/C MeOH

Caption: Synthetic workflow using Ring-Closing Metathesis (RCM).

Experimental Protocol: RCM Approach

Step 1: Synthesis of N-allyl-2-(vinyloxy)acetamide (Precursor)

  • To a solution of allylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, slowly add a solution of 2-(vinyloxy)acetyl chloride (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the diene precursor.

Step 2: Ring-Closing Metathesis

  • Prepare a solution of the diene precursor in anhydrous, degassed DCM (approx. 0.01 M concentration).

  • Add the Grubbs-II catalyst (2-5 mol%) to the solution.

  • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours, monitoring for the evolution of ethylene and consumption of the starting material by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the unsaturated lactam.

Step 3: Hydrogenation

  • Dissolve the unsaturated lactam (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) (5-10 wt%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Stir vigorously until the reaction is complete (monitor by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate to yield this compound, which can be further purified by recrystallization or chromatography if necessary.

Method 3: Tandem Intramolecular N-Alkylation and Lactamization

For maximum efficiency, tandem or one-pot reactions that form multiple bonds and rapidly build molecular complexity are highly desirable. A particularly elegant approach to this compound involves the intramolecular cyclization of an N-(haloacetyl) substituted amino alcohol. This strategy leverages a strong base to promote two key bond-forming events in a single operation.

Causality and Experimental Design

This route begins with the acylation of 2-(2-aminoethoxy)ethanol with a haloacetyl halide, such as chloroacetyl chloride, to form N-(2-chloroacetyl)-2-(2-aminoethoxy)ethanol. The critical step is the subsequent base-mediated cyclization. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) is used.[5]

The reaction proceeds via a proposed mechanism where the base first deprotonates the alcohol to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in a classic Williamson ether synthesis to form the seven-membered ring. While this could in principle form the amide first, the alkoxide is a more potent nucleophile for Sₙ2 displacement. The amide formation (lactamization) can occur subsequently or concurrently. This one-pot cyclization is highly efficient as it avoids the isolation of intermediates.[5]

G cluster_0 Precursor Synthesis cluster_1 Tandem Cyclization A 2-(2-Aminoethoxy)ethanol B N-(2-chloroacetyl)-2-(2-aminoethoxy)ethanol A->B ClCOCH₂Cl, Base C This compound B->C Strong Base (e.g., NaH) THF, One-Pot

Caption: Workflow for the Tandem Intramolecular Cyclization.

Experimental Protocol: One-Pot Tandem Cyclization

Step 1: Synthesis of N-(2-chloroacetyl)-2-(2-aminoethoxy)ethanol

  • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with THF.

  • The resulting filtrate containing the crude product is used directly in the next step without purification.

Step 2: Base-Mediated Tandem Cyclization

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0 °C, add the crude solution of N-(2-chloroacetyl)-2-(2-aminoethoxy)ethanol from the previous step dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the mixture with ethyl acetate multiple times.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Direct CyclizationMethod 2: Ring-Closing MetathesisMethod 3: Tandem Cyclization
Overall Yield ModerateGood to ExcellentGood
Number of Steps 3-4 steps3 steps2 steps (one-pot cyclization)
Starting Materials Readily available, inexpensiveRequires synthesis of diene precursorReadily available, inexpensive
Key Reagents Peptide coupling agents (HATU, EDC)Grubbs Ru-catalyst, H₂/Pd-CStrong base (NaH, NaOtBu)
Scalability Moderate; cost of coupling agentsGood; catalyst loading can be lowExcellent; suitable for large scale
Advantages Conceptually simple, well-understoodHigh yielding, excellent functional group tolerance, powerful for complex analogsHighly efficient, one-pot cyclization, cost-effective
Disadvantages Can require high dilution, expensive coupling agentsHigh cost of Ru catalyst, requires hydrogenation step, potential for metal contaminationRequires handling of pyrophoric bases (NaH), strict anhydrous conditions

Conclusion and Recommendations

The optimal synthetic route to this compound is contingent upon the specific goals of the research program, including scale, budget, and available equipment.

  • For large-scale, process chemistry applications , the Tandem Intramolecular Cyclization (Method 3) is the most attractive option. Its operational simplicity, use of inexpensive reagents, and high efficiency make it ideal for producing large quantities of the target molecule.

  • For medicinal chemistry and library synthesis , where versatility and yield are paramount, Ring-Closing Metathesis (Method 2) offers significant advantages. Although the catalyst is expensive, its reliability and tolerance for diverse functional groups make it the premier choice for creating a wide array of substituted analogs for structure-activity relationship (SAR) studies.

  • The Direct Intramolecular Cyclization (Method 1) serves as a reliable, albeit potentially less efficient, alternative. It is a valuable route when metathesis catalysts are not available or when the specific precursor for the tandem approach is not readily accessible.

Ultimately, each method provides a viable pathway to the this compound core. By understanding the causality behind each experimental design, researchers can select and optimize the synthetic route that best aligns with their objectives.

References

A Comparative Guide to the Reactivity of 1,4-Oxazepan-3-one and 1,3-Oxazepane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of the 1,4-oxazepan-3-one and 1,3-oxazepane heterocyclic systems. Drawing from experimental data and established mechanistic principles, this document elucidates the key differences in stability and reactivity that are critical for applications in medicinal chemistry and drug development.

Introduction: Structural and Electronic Distinctions

The this compound and 1,3-oxazepane rings are seven-membered heterocycles containing both oxygen and nitrogen atoms. However, the positional difference of these heteroatoms leads to fundamentally distinct electronic properties and, consequently, disparate chemical reactivity.

  • This compound: This system incorporates a lactam (a cyclic amide) functionality. The nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group through resonance, rendering the nitrogen less nucleophilic and the amide bond relatively stable. The carbonyl group itself introduces a site for nucleophilic attack.

  • 1,3-Oxazepane: This structure contains a cyclic aminal -like linkage (O-C-N). In this arrangement, the nitrogen's lone pair is not involved in resonance with a carbonyl group, making it more available and the nitrogen atom more nucleophilic compared to its counterpart in this compound. The aminal functionality is known to be susceptible to hydrolysis, particularly under acidic conditions.[1]

The following diagram illustrates the fundamental structural differences between the two systems.

G cluster_0 This compound cluster_1 1,3-Oxazepane A O B NH C C=O D Lactam Moiety node1 This compound Structure E O F NH G O-CH2-NH H Aminal-like Linkage node2 1,3-Oxazepane Structure

Figure 1: Core structures of this compound and 1,3-Oxazepane.

Comparative Reactivity Analysis

The distinct functionalities within these two heterocyclic systems dictate their behavior in key chemical transformations.

Hydrolytic Stability

A significant point of divergence in the reactivity of these two systems is their stability towards hydrolysis.

  • This compound: The lactam bond in this system is relatively resistant to hydrolysis, similar to acyclic amides. The reaction requires forcing conditions, such as heating in the presence of strong acid or base.[2][3] The mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

  • 1,3-Oxazepane: The aminal linkage in the 1,3-oxazepane ring is significantly more susceptible to acid-catalyzed hydrolysis.[1] Protonation of the nitrogen or oxygen atom facilitates ring opening to form an iminium ion intermediate, which is then readily attacked by water to yield an amino alcohol and an aldehyde. This inherent instability under acidic conditions is a critical consideration in synthetic design and drug development.

HeterocycleFunctional GroupHydrolytic StabilityConditions for Hydrolysis
This compound Lactam (Cyclic Amide)Relatively HighStrong acid or base with heating
1,3-Oxazepane Cyclic AminalLow (especially in acid)Mild acidic conditions

Experimental Protocol: Acid-Catalyzed Hydrolysis of a 1,3-Oxazepine Derivative

The following is a representative protocol for the hydrolysis of a 1,3-oxazepine derivative, which would be expected to be more facile than the hydrolysis of a this compound under similar conditions.

  • Dissolve the 1,3-oxazepine derivative (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and 1 M aqueous hydrochloric acid (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ring-opened product.

  • Purify the product by column chromatography on silica gel.

G cluster_0 Acid-Catalyzed Hydrolysis of 1,3-Oxazepane A 1,3-Oxazepane Derivative B Protonation A->B H+ C Ring Opening to Iminium Ion B->C D Nucleophilic Attack by Water C->D H2O E Amino Alcohol + Aldehyde D->E

Figure 2: Generalized workflow for the acid-catalyzed hydrolysis of a 1,3-oxazepane.
Reduction with Metal Hydrides

The reduction of these two heterocyclic systems with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields different products, reflecting the nature of the reducible functional groups.

  • This compound: The lactam functionality is reduced to a cyclic amine. The carbonyl group is completely removed, yielding the corresponding 1,4-oxazepane. This is a standard transformation for amides and lactams.[4][5]

  • 1,3-Oxazepane: A simple 1,3-oxazepane lacks a carbonyl group and is therefore stable to reduction by LiAlH₄ under standard conditions. However, if the ring were to open under the reaction conditions (which is less likely under basic/nucleophilic conditions), the resulting fragments could be reduced. More relevantly, the reduction of a precursor to a 1,3-oxazepane, such as an oxazepine with a reducible double bond, would lead to the saturated 1,3-oxazepane.

HeterocycleFunctional GroupProduct of LiAlH₄ Reduction
This compound Lactam1,4-Oxazepane (Cyclic Amine)
1,3-Oxazepane Cyclic AminalNo reaction

Experimental Protocol: LiAlH₄ Reduction of a this compound Derivative

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the this compound derivative (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,4-oxazepane derivative.

  • Purify the product by distillation or column chromatography.

G cluster_1 LiAlH4 Reduction of this compound F This compound Derivative G Nucleophilic Attack by Hydride F->G LiAlH4 H Formation of Tetrahedral Intermediate G->H I Elimination of Aluminate H->I J Reduction of Iminium Ion Intermediate I->J K 1,4-Oxazepane Derivative J->K

References

A Comparative Guide for Medicinal Chemists: 1,4-Oxazepan-3-one as a Strategic Alternative to Piperidone Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity of Piperidone and the Imperative for Innovation

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and clinically approved drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile, conformationally flexible framework that can be readily functionalized to engage with a multitude of biological targets.[2] Piperidone, the ketone-containing analog, serves as a critical synthetic intermediate and a core structural motif in its own right, found in drugs targeting CNS disorders, cancer, and infectious diseases.[1][3] Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, prominently features a 1,4-disubstituted piperidine core, underscoring the scaffold's therapeutic importance.[4]

However, the very success of the piperidone scaffold also presents challenges. The relentless pursuit of novel chemical matter with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties necessitates looking beyond established frameworks. Metabolic instability, particularly cytochrome P450-mediated oxidation at positions adjacent to the nitrogen atom, can limit the clinical potential of piperidine-containing drug candidates.[1] This has driven the exploration of bioisosteric replacement and scaffold hopping—strategies that aim to retain the essential pharmacophoric features of a molecule while altering its physicochemical and metabolic profile.[5]

This guide introduces the 1,4-oxazepan-3-one scaffold as a compelling and strategic alternative to the traditional piperidone core. By replacing a methylene group with an oxygen atom and incorporating a lactam functionality, this seven-membered ring offers a distinct set of properties that can be leveraged to overcome common drug design hurdles, particularly those related to metabolic stability and solubility.

Structural and Physicochemical Profile: A Head-to-Head Comparison

The fundamental difference between the 4-piperidone and this compound scaffolds lies in the heteroatom composition and ring size. The introduction of an ether linkage and an amide (lactam) carbonyl group into the seven-membered oxazepanone ring significantly alters its electronic and steric properties compared to the six-membered piperidone.

dot```dot graph Scaffolds { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Piperidone pip [label="4-Piperidone"]; pip_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=33721&t=l", label=""]; pip -- pip_img;

// Oxazepanone oxa [label="this compound", pos="4,0!"]; oxa_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12298579&t=l", label="", pos="4,-1!"]; oxa -- oxa_img; }

Caption: General synthetic workflow for this compound synthesis.

Exemplary Protocol: Synthesis of a Substituted this compound

The following protocol is adapted from methodologies described in the patent literature for the synthesis of monoamine reuptake inhibitors, demonstrating a field-proven application. [6]This specific example illustrates an intramolecular Williamson ether synthesis approach.

Objective: To synthesize a 4-benzyl-1,4-oxazepan-3-one derivative via intramolecular cyclization.

Step 1: Synthesis of the Acyclic Precursor (N-Acylation)

  • Reactants: Dissolve N-benzyl-2-aminoethanol (1 equivalent) and a suitable base like triethylamine (1.2 equivalents) in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reaction Condition: Cool the solution to 0 °C in an ice bath.

  • Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Causality: The dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Reactants: Dissolve the crude chloroacetamide from Step 1 in a suitable solvent like THF.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) or sodium tert-butoxide (t-BuONa, 1.5 equivalents), portion-wise at 0 °C. Causality: The strong base is required to deprotonate the hydroxyl group, forming a nucleophilic alkoxide which then displaces the chloride in an intramolecular Sₙ2 reaction to form the seven-membered ring.

  • Reaction Condition: Stir the mixture at room temperature or gently heat to 40-50 °C for 4-12 hours until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate. Purify the resulting crude product by column chromatography on silica gel to afford the desired 4-benzyl-1,4-oxazepan-3-one.

Strategic Advantages in Drug Design

Enhanced Metabolic Stability

A primary driver for considering the this compound scaffold is the potential for improved metabolic stability. Piperidine rings are often susceptible to CYP450-mediated oxidation, particularly at the α-carbon positions relative to the nitrogen. This metabolic pathway can lead to rapid clearance or the formation of reactive metabolites.

The this compound structure inherently blocks one of these key metabolic hotspots. The C-2 position is now a carbonyl, which is less prone to oxidation, and the C-5 position is adjacent to an ether oxygen, not the nitrogen. This strategic replacement can significantly increase the half-life of a compound. [1][7] dot

Caption: Metabolic liability comparison between the two scaffolds.

Modulating Physicochemical Properties and Exploring New Chemical Space

The shift from a six- to a seven-membered ring, combined with the change in heteroatoms, allows for the exploration of new chemical space. The this compound scaffold presents different bond angles and a different conformational profile compared to piperidone. This can lead to novel interactions with a biological target, potentially improving potency or selectivity. The increased polarity can be exploited to improve solubility, while the retained hydrogen bonding capacity ensures that critical pharmacophoric interactions can be maintained. [8]

Case Study: Application in CNS Drug Discovery

Derivatives of 1,4-oxazepane have been investigated as potent monoamine (serotonin, norepinephrine, dopamine) reuptake inhibitors. [6]These compounds are being developed for treating psychoneurotic diseases such as depression and anxiety. In this context, the scaffold serves as a central framework to correctly orient the substituents required for binding to the monoamine transporters. The properties of the oxazepanone core likely contribute to achieving the necessary ADME profile for a CNS-acting drug.

dot

pathway presynaptic Presynaptic Neuron Norepinephrine Serotonin Dopamine synapse Synaptic Cleft (Increased Neurotransmitter Concentration) presynaptic->synapse Release postsynaptic Postsynaptic Neuron Receptors transporter Monoamine Transporter (SERT, NET, DAT) transporter->presynaptic drug This compound Derivative drug->transporter Inhibition synapse->postsynaptic:R Binding synapse->transporter Reuptake

Caption: Mechanism of action for a this compound based reuptake inhibitor.

Conclusion and Future Perspectives

The this compound scaffold is more than just a novelty; it is a rationally designed bioisostere of the classical piperidone ring that offers tangible solutions to persistent challenges in drug discovery. Its key advantages—namely the potential for enhanced metabolic stability and the modulation of physicochemical properties like solubility—make it an invaluable tool for lead optimization.

While the synthesis may be less routine than that of some piperidones, the routes are reliable and offer ample opportunity for diversification. Researchers and drug development professionals should consider the this compound scaffold as a primary strategy when facing metabolic liabilities with piperidone-containing compounds or when seeking to enter novel chemical space without abandoning a proven pharmacophore. As the demand for safer, more effective therapeutics continues to grow, the strategic deployment of such innovative scaffolds will be crucial for success.

References

A Senior Application Scientist's Guide to Morpholine vs. 1,4-Oxazepane Scaffolds in Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Heterocyclic Scaffold

In the intricate process of drug discovery, the selection of a core heterocyclic scaffold is a foundational decision that profoundly shapes the trajectory of a lead compound. It dictates not only the three-dimensional arrangement of pharmacophoric elements but also influences critical pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] Among the saturated N-heterocycles, the six-membered morpholine ring is a ubiquitous and well-validated motif, present in numerous approved drugs like the antidepressant reboxetine and the oncology drug gefitinib.[2][3] Its prevalence stems from its ability to improve aqueous solubility and metabolic stability while providing a rigid, chair-like conformation that orients substituents in well-defined vectors.[4][5]

However, the very rigidity that makes morpholine a reliable scaffold can also be a limitation. The exploration of novel chemical space and the targeting of complex or allosteric binding sites often demand greater conformational flexibility. This has led to a growing interest in its seven-membered counterpart, the 1,4-oxazepane ring.[6] While less explored, this scaffold offers a larger, more flexible framework, potentially enabling novel interactions with target receptors.[7]

This guide provides an in-depth, data-driven comparison of morpholine and 1,4-oxazepane derivatives as receptor ligands. We will dissect their fundamental physicochemical differences, analyze their comparative performance at a key G-protein coupled receptor (GPCR), provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationship (SAR) implications for medicinal chemists.

Physicochemical and Structural Comparison: A Tale of Two Rings

The addition of a single methylene unit when expanding from a morpholine to a 1,4-oxazepane ring introduces significant changes in size, shape, and flexibility. These alterations have direct consequences for a molecule's drug-like properties.

Caption: Structural relationship of morpholine and 1,4-oxazepane.

The table below summarizes the key physicochemical differences, which are critical considerations during the initial phases of scaffold selection.

PropertyMorpholine Derivatives1,4-Oxazepane DerivativesRationale & Expert Insight
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework of the 1,4-oxazepane ring can increase lipophilicity.[6] This is not an absolute rule, as substituent effects are dominant, but it's a key starting consideration for balancing permeability and off-target effects.
Aqueous Solubility Generally goodVariable, potentially lowerThe morpholine ring is a well-known "solubilizing group".[5][8] The potential increase in LogP for oxazepanes may decrease solubility, requiring careful placement of polar groups to compensate.
Conformational Flexibility More rigid (defined chair)More flexible (multiple low-energy conformations)This is the most significant difference. 1,4-oxazepane's flexibility can be a "double-edged sword." It can allow for an induced-fit binding to a target but may also come with an entropic penalty upon binding.[7]
3D Shape & Exit Vectors Defined chair conformation provides specific axial/equatorial exit vectors for substituents.Greater diversity of substituent vectors due to multiple accessible conformations (e.g., chair, twist-boat).[7]The well-defined geometry of morpholine can be advantageous for structure-based design. The diverse vectors of 1,4-oxazepane offer more possibilities for scaffold hopping and exploring new binding pockets.
Basicity (pKa) ~8.5~8.0 - 9.0Both scaffolds have a secondary amine that is typically protonated at physiological pH. Their pKa values are comparable, making them suitable for forming salt bridges with acidic residues in a receptor binding pocket.[7]

Case Study: Dopamine D₄ Receptor Ligands

To move from theoretical properties to practical application, we will examine a study where both scaffolds were directly compared as ligands for the dopamine D₄ receptor, a GPCR target implicated in schizophrenia.[9][10] This work by Feenstra et al. provides an excellent head-to-head comparison of 2,4-disubstituted morpholines and 1,4-oxazepanes.[11]

CompoundScaffoldKᵢ (nM) for D₄Selectivity D₄ vs D₂
1a Morpholinep-chlorobenzyl4-(2-methoxyphenyl)piperazin-1-yl1.1>900
1b 1,4-Oxazepane p-chlorobenzyl4-(2-methoxyphenyl)piperazin-1-yl0.56 >1780
2a Morpholinep-methylbenzyl4-(2-methoxyphenyl)piperazin-1-yl1.8>550
2b 1,4-Oxazepane p-methylbenzyl4-(2-methoxyphenyl)piperazin-1-yl0.67 >1490
3a Morpholinebenzyl4-(2-methoxyphenyl)piperazin-1-yl2.5>400
3b 1,4-Oxazepane benzyl4-(2-methoxyphenyl)piperazin-1-yl1.2 >830
(Data synthesized from Feenstra et al., J. Med. Chem. 2001, 44 (16), pp 2558–2566)[10]

Analysis of Binding Data: The experimental data clearly demonstrates that for this particular substitution pattern and receptor target, the 1,4-oxazepane ring consistently confers higher binding affinity and selectivity for the D₄ receptor over the D₂ receptor.[9][10] The study's 3D-QSAR analysis suggested that the size of the heterocyclic ring itself is an important factor for affinity.[11] This highlights a key principle: the increased conformational flexibility of the seven-membered ring likely allows the substituents to adopt a more optimal orientation within the D₄ binding pocket, leading to enhanced binding.

Experimental Protocols: Generating Actionable Data

The binding affinities presented above are determined through rigorous in vitro assays. Below are detailed, self-validating protocols for the key experiments required to compare novel ligands.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[12][13]

G start Start: Prepare Reagents prep_membranes Prepare Receptor Source (e.g., CHO cell membranes expressing D4 receptor) start->prep_membranes prep_ligands Prepare Radioligand ([3H]-spiperone) & Test Compounds (Serial Dilutions) start->prep_ligands incubation Incubation Step: Combine Membranes, Radioligand, & Test Compound in Assay Buffer prep_membranes->incubation prep_ligands->incubation separation Separate Bound from Free Ligand (Rapid Vacuum Filtration over GF/B filters) incubation->separation quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % Inhibition vs. [Test Compound] - Calculate IC50 - Convert IC50 to Ki using Cheng-Prusoff quantification->analysis end End: Determine Ki analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Culture CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D₄ receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

    • Expert Insight: The washing steps are critical to remove endogenous substances that could interfere with ligand binding. Consistent protein concentration is key for assay reproducibility.

  • Assay Execution:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • 25 µL of radioligand (e.g., [³H]-spiperone at a final concentration near its Kₑ).

      • 25 µL of test compound (at 10-12 different concentrations) or vehicle for total binding, or a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol) for non-specific binding.

      • 100 µL of the prepared receptor membranes (e.g., 10-20 µg protein).

    • Expert Insight: Using a radioligand concentration close to its dissociation constant (Kₑ) provides the best sensitivity for measuring competitive inhibition.[14]

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

    • Expert Insight: The time to reach equilibrium should be determined empirically in preliminary kinetic binding experiments.[12]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., in Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Functional Assay: cAMP Accumulation Assay

Since the D₄ receptor is typically Gᵢ/ₒ-coupled, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] This functional response can be measured to determine if a ligand is an agonist, antagonist, or inverse agonist.

Ligand D4 Ligand (Agonist) Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates

References

A Tale of Two Scaffolds: A Structural and Functional Comparison of 1,4-Oxazepane and Pyrrolobenzodiazepine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The structural framework of a molecule influences its three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. This guide provides an in-depth technical comparison of two heterocyclic scaffolds that have garnered significant interest for distinct therapeutic applications: the flexible 1,4-oxazepane ring system and the potent DNA-interactive pyrrolobenzodiazepine (PBD) framework.

This comparison will not serve as a head-to-head competition for the same biological target, as these scaffolds typically operate in different biological contexts. Instead, we will dissect their unique structural attributes, synthetic accessibility, and functional capabilities to provide researchers, scientists, and drug development professionals with a clear understanding of their respective strengths and potential applications.

At a Glance: Key Distinctions

Feature1,4-OxazepanePyrrolobenzodiazepine (PBD)
Core Structure Saturated seven-membered ring with one oxygen and one nitrogen atom.Tricyclic system with a fused pyrrolidine, benzene, and diazepine ring.
Primary Therapeutic Area Central Nervous System (CNS) disorders, inflammation.[1][2]Oncology, particularly as payloads in Antibody-Drug Conjugates (ADCs).[3][4]
Primary Mechanism of Action Receptor modulation (e.g., Dopamine D4), enzyme inhibition (e.g., COX-2).[1][2]Sequence-selective DNA minor groove binding and alkylation, leading to cytotoxicity.[5][6]
Structural Flexibility High conformational flexibility (chair and boat-twist-boat forms).[7][8]Rigid, right-handed twist that complements the DNA minor groove.[9]
Synthetic Complexity Generally moderate.High, often requiring multi-step syntheses.[10][11]

Structural Deep Dive: Flexibility vs. Rigidity

The fundamental difference between the 1,4-oxazepane and PBD scaffolds lies in their inherent structural topology and resulting conformational freedom.

1,4-Oxazepane: The Conformational Chameleon

The 1,4-oxazepane is a seven-membered saturated heterocycle containing an oxygen and a nitrogen atom.[12] This seven-membered ring possesses significant conformational flexibility and can adopt multiple low-energy conformations, most notably chair and boat-twist-boat forms.[8][13] This flexibility can be a distinct advantage in drug design, allowing the scaffold to adapt its shape to fit into diverse and complex protein binding pockets. The ability to present substituents in a variety of spatial vectors enables a broader exploration of chemical space around a central core.[7]

dot graph "1_4_oxazepane_conformations" { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_for_chair.png"]; chair; node [shape=none, image="https://i.imgur.com/your_image_for_boat.png"]; boat; chair -- boat [label="Conformational Interconversion"]; }

Pyrrolobenzodiazepine: A Scaffold Pre-organized for DNA Recognition

In stark contrast, the pyrrolobenzodiazepine scaffold is a rigid, tricyclic system.[9] A key structural feature of PBDs is the chiral center at the C11a-position, which imparts a right-handed twist to the molecule.[9] This specific three-dimensional shape is exquisitely pre-organized to fit snugly within the minor groove of B-form DNA.[9] This structural rigidity is paramount to its biological function, as it ensures the precise positioning of the electrophilic N10-C11 imine moiety for covalent bond formation with the C2-amino group of a guanine base.[4][14]

Functional Consequences: From Neuromodulation to Cytotoxicity

The distinct structural characteristics of these two scaffolds directly translate into their disparate biological activities and therapeutic applications.

1,4-Oxazepane: Modulating Cellular Signaling

The conformational adaptability of the 1,4-oxazepane scaffold makes it a versatile framework for targeting a range of proteins involved in cellular signaling. Its derivatives have been successfully developed as:

  • Dopamine D4 Receptor Ligands: The 1,4-oxazepane ring has been employed to orient pharmacophoric groups in a manner that achieves high affinity and selectivity for the dopamine D4 receptor, a target for antipsychotic drug development.[2][15][16]

  • Anti-inflammatory Agents: By serving as a central scaffold, 1,4-oxazepane derivatives have been designed to inhibit enzymes like cyclooxygenase-2 (COX-2), a key player in inflammatory pathways.[1]

dot graph "1_4_oxazepane_moa" { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "1,4-Oxazepane Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dopamine D4 Receptor" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "COX-2 Enzyme" [fillcolor="#FBBC05", fontcolor="#202124"]; "Neuromodulation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reduced Inflammation" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1,4-Oxazepane Derivative" -> "Dopamine D4 Receptor" [label="Binds to"]; "Dopamine D4 Receptor" -> "Neuromodulation" [label="Leads to"]; "1,4-Oxazepane Derivative" -> "COX-2 Enzyme" [label="Inhibits"]; "COX-2 Enzyme" -> "Reduced Inflammation" [label="Results in"]; }

Pyrrolobenzodiazepine: A DNA-Damaging Warhead

The primary function of the PBD scaffold is to act as a potent cytotoxic agent by targeting the genetic material of the cell.[5] The mechanism of action involves several key steps:

  • Minor Groove Binding: The PBD molecule selectively binds to purine-guanine-purine sequences in the minor groove of DNA.[6]

  • Covalent Adduct Formation: The electrophilic imine at the N10-C11 position forms a covalent bond with the exocyclic amino group of a guanine base.[4][14]

  • DNA Cross-linking (for PBD dimers): PBD dimers, which consist of two PBD units linked together, can form highly cytotoxic interstrand DNA cross-links.[5][6] This cross-linking physically prevents the separation of the DNA strands, thereby halting critical cellular processes like replication and transcription.[5]

This potent, DNA-damaging capability has made PBDs a payload of choice in the development of Antibody-Drug Conjugates (ADCs) for cancer therapy.[4][17]

dot graph "PBD_MOA" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PBD Dimer" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA Minor Groove" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Interstrand Cross-link" [fillcolor="#FBBC05", fontcolor="#202124"]; "Replication/Transcription Block" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Death" [fillcolor="#202124", fontcolor="#FFFFFF"];

"PBD Dimer" -> "DNA Minor Groove" [label="Binds to"]; "DNA Minor Groove" -> "Interstrand Cross-link" [label="Forms"]; "Interstrand Cross-link" -> "Replication/Transcription Block" [label="Causes"]; "Replication/Transcription Block" -> "Cell Death"; }

Experimental Protocols: Synthesis and Functional Evaluation

Synthesis of a 1,4-Oxazepane Core

The synthesis of the 1,4-oxazepane ring can be achieved through various routes. A common approach involves the cyclization of an amino alcohol with a dihaloalkane.[12][18][19]

Protocol: Synthesis of an N-Substituted 1,4-Oxazepane

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the starting amino alcohol in an anhydrous solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl and amino groups.

  • Cyclization: Add a dihaloalkane (e.g., 1,2-dibromoethane) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of a Pyrrolobenzodiazepine (PBD) Core

The synthesis of the tricyclic PBD core is a more complex undertaking, often involving multiple steps to construct the fused ring system.[10][11][20]

Protocol: General Synthetic Strategy for a PBD Monomer

  • A-Ring and C-Ring Precursors: Begin with appropriately substituted anthranilic acid (A-ring precursor) and proline (C-ring precursor).

  • Amide Coupling: Couple the two precursors using standard peptide coupling reagents (e.g., EDC/HOBt) to form an amide bond.

  • C-Ring Closure: Perform an intramolecular Friedel-Crafts type reaction or a similar cyclization to form the diazepine ring.

  • Formation of the Imine: The final step typically involves the formation of the reactive N10-C11 imine moiety, often from a carbinolamine precursor. This step is usually performed immediately before biological testing due to the reactivity of the imine.

  • Purification: Each intermediate and the final product require careful purification, typically by column chromatography or preparative HPLC.

dot graph "Synthetic_Workflow" { rankdir="TB"; subgraph "cluster_Oxazepane" { label="1,4-Oxazepane Synthesis"; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="Amino Alcohol + Dihaloalkane"]; O2 [label="Cyclization"]; O3 [label="Purification"]; O1 -> O2 -> O3; } subgraph "cluster_PBD" { label="PBD Synthesis"; node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; P1 [label="Precursor Coupling"]; P2 [label="Ring Closures"]; P3 [label="Imine Formation"]; P4 [label="Purification"]; P1 -> P2 -> P3 -> P4; } }

Functional Evaluation: In Vitro Assays

For 1,4-Oxazepane Derivatives (Example: COX-2 Inhibition)

  • Assay Type: Enzyme inhibition assay.

  • Principle: Measure the ability of the 1,4-oxazepane derivative to inhibit the enzymatic activity of COX-2. This can be done using a variety of commercially available kits that measure the production of prostaglandins.

  • Data Output: IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

For Pyrrolobenzodiazepine Derivatives (Example: Cytotoxicity)

  • Assay Type: Cell viability assay (e.g., MTT or CellTiter-Glo).[21]

  • Principle: Treat cancer cell lines with varying concentrations of the PBD derivative and measure the number of viable cells after a set incubation period (e.g., 72 hours).

  • Data Output: GI₅₀ or IC₅₀ value, representing the concentration of the compound required to inhibit cell growth by 50%.

Biophysical Characterization of PBD-DNA Interaction

To confirm the DNA-binding mechanism of PBDs, several biophysical techniques can be employed:

  • Thermal Denaturation Studies (DNA Melting): Monitor the change in the melting temperature (Tm) of DNA in the presence of the PBD. A significant increase in Tm indicates stabilization of the DNA duplex upon binding.

  • Isothermal Titration Calorimetry (ITC): Directly measure the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[]

  • DNase I Footprinting: Identify the specific DNA sequence where the PBD binds by observing the protection of that region from cleavage by the DNase I enzyme.[23]

Conclusion: Choosing the Right Tool for the Job

The 1,4-oxazepane and pyrrolobenzodiazepine scaffolds represent two distinct and powerful tools in the medicinal chemist's arsenal. The choice between them, or indeed any other scaffold, is fundamentally driven by the therapeutic goal.

The 1,4-oxazepane scaffold, with its conformational flexibility, is well-suited for the design of ligands that target the nuanced and diverse topographies of protein binding sites, making it a valuable framework for developing modulators of CNS receptors and enzymes.

Conversely, the pyrrolobenzodiazepine scaffold is a testament to the power of structural rigidity and pre-organization for molecular recognition. Its unique shape is finely tuned for its singular and potent purpose: to bind and damage DNA, making it an exceptional warhead for targeted cancer therapies.

By understanding the intrinsic structural and functional properties of these and other scaffolds, drug discovery professionals can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

The Strategic Advantage: A Comparative Guide to One-Pot Versus Multi-Step Synthesis of Oxazepines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Oxazepines, a vital class of seven-membered heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[1] Their diverse applications include anti-inflammatory, antifungal, anti-epileptic, and anti-psychotic agents.[1] The construction of the oxazepine core is a critical step in the development of novel therapeutics, and the synthetic strategy employed can significantly impact the efficiency, cost, and environmental footprint of the process. This guide provides an in-depth comparison of one-pot and multi-step synthetic approaches to oxazepine derivatives, offering experimental insights to inform strategic decisions in drug discovery and development.

The Classical Approach: Multi-Step Synthesis

Conventional multi-step synthesis involves the sequential construction of the target molecule through a series of distinct reactions. Each step typically requires the isolation and purification of an intermediate product before proceeding to the next transformation. This methodical approach offers a high degree of control over each reaction step, facilitating optimization and characterization of intermediates.

A Representative Multi-Step Protocol: Synthesis of 1,3-Oxazepine Derivatives

A common multi-step route to 1,3-oxazepine derivatives involves the initial formation of a Schiff base, followed by cyclization with an anhydride.[2][3]

Step 1: Schiff Base Formation

  • Reaction: An aromatic amine (e.g., 4-aminoantipyrine) is reacted with an aromatic ketone (e.g., 4-aminoacetophenone) in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid.[3]

  • Procedure: Equimolar amounts of the amine and ketone are refluxed in ethanol for a specified period. Upon cooling, the Schiff base intermediate precipitates and is isolated by filtration.[3]

  • Rationale: This condensation reaction forms the crucial C=N (imine) bond that will be part of the final heterocyclic ring. The isolation and purification of the Schiff base ensure that the subsequent cyclization step starts with a clean, well-characterized material, minimizing potential side reactions.

Step 2: Cyclization to form the Oxazepine Ring

  • Reaction: The purified Schiff base is reacted with a cyclic anhydride (e.g., maleic anhydride or phthalic anhydride) in a solvent such as tetrahydrofuran (THF).[2]

  • Procedure: The Schiff base and anhydride are refluxed in THF for an extended period (e.g., 14-16 hours).[2] After the reaction is complete, the solvent is removed under vacuum, and the crude product is purified, typically by recrystallization.[2]

  • Rationale: This [2+5] cycloaddition reaction forms the seven-membered oxazepine ring.[3] The choice of anhydride allows for the introduction of various substituents on the final oxazepine core, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

While reliable, this multi-step approach has inherent drawbacks, including increased solvent consumption, potential for material loss at each isolation and purification step, and longer overall reaction times. These factors can negatively impact the overall yield and increase the environmental impact, as measured by metrics like the E-factor (mass of waste per mass of product).[4][5]

The Efficiency Revolution: One-Pot Synthesis

One-pot synthesis, a cornerstone of green chemistry, combines multiple reaction steps in a single reaction vessel without the isolation of intermediates.[6][7] This strategy significantly enhances synthetic efficiency by reducing reaction time, solvent usage, and waste generation.[7] Multicomponent reactions (MCRs), a prominent class of one-pot syntheses, are particularly powerful for rapidly building molecular complexity from simple starting materials.[8]

A Powerful One-Pot Protocol: Ugi Three-Component Synthesis of Oxazepine-Quinazolinones

A notable example of a one-pot synthesis of complex oxazepine derivatives is the Ugi three-component reaction.[1][9][10] This approach allows for the efficient construction of fused oxazepine-quinazolinone scaffolds, which are of significant pharmacological interest.[1][10]

Reaction: A bifunctional starting material, 2-(2-formylphenoxy)acetic acid, is reacted with another bifunctional reagent, 2-aminobenzamide, and an isocyanide in a suitable solvent.[1][10]

Experimental Protocol:

  • To a solution of 2-(2-formylphenoxy)acetic acid (1 mmol) and 2-aminobenzamide (1 mmol) in a suitable solvent, add the isocyanide (1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration, yielding a high-purity product.[1]

Causality Behind the Efficiency:

This one-pot process involves a cascade of reactions, including the formation of an iminium intermediate, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclizations to form both the oxazepine and quinazolinone rings.[1] The absence of intermediate isolation and purification steps dramatically reduces solvent consumption and waste generation, leading to a significantly improved atom economy.[11][12]

Head-to-Head Comparison: Synthetic Efficiency Metrics

To objectively evaluate the two approaches, we can compare key synthetic efficiency metrics.

MetricMulti-Step Synthesis (Representative)One-Pot Synthesis (Representative)Advantage
Overall Yield Often lower due to material loss in multiple work-up and purification steps.Typically higher, with reported yields often exceeding 90%.[1]One-Pot
Reaction Time Significantly longer, spanning multiple days including intermediate isolation.Much shorter, often completed within 24 hours.[1]One-Pot
Solvent Consumption High, due to multiple reaction and purification steps.Significantly lower, as the entire sequence occurs in a single vessel.One-Pot
Atom Economy Generally lower, as byproducts are formed and reagents are used for intermediate protection/deprotection.[11]Higher, as more atoms from the starting materials are incorporated into the final product.[12]One-Pot
E-Factor Higher, indicating more waste generated per unit of product.[4]Lower, reflecting a more environmentally friendly process.[5]One-Pot
Operational Simplicity More complex, requiring multiple setups and purifications.Simpler, with fewer handling steps.[6]One-Pot

Visualizing the Workflow

The following diagrams illustrate the contrasting workflows of multi-step and one-pot syntheses of oxazepines.

G cluster_0 Multi-Step Synthesis A Starting Materials (Amine + Ketone) B Step 1: Schiff Base Formation (Reflux, Isolate, Purify) A->B C Schiff Base Intermediate B->C D Step 2: Cyclization with Anhydride (Reflux, Isolate, Purify) C->D E Final Oxazepine Product D->E

Caption: A typical multi-step workflow for oxazepine synthesis.

G cluster_1 One-Pot Synthesis F Starting Materials (Bifunctional Acid, Bifunctional Amine, Isocyanide) G One-Pot Reaction (Cascade of transformations in a single vessel) F->G H Final Fused Oxazepine Product G->H

Caption: A streamlined one-pot workflow for oxazepine synthesis.

Conclusion and Future Outlook

While multi-step synthesis offers a high degree of control and is a valuable tool for foundational research, one-pot methodologies, particularly multicomponent reactions, present a clear advantage in terms of efficiency, sustainability, and scalability. For drug development professionals, the adoption of one-pot strategies can accelerate the synthesis of compound libraries for screening, reduce development costs, and align with the principles of green chemistry.

The continued development of novel one-pot reactions and the integration of technologies like flow chemistry are poised to further revolutionize the synthesis of oxazepines and other medicinally important heterocycles, paving the way for more rapid and sustainable drug discovery.

References

A Comparative Guide to the Synthesis of 1,4- and 1,5-Benzodiazepines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Benzodiazepines are a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of therapeutic agents.[1][2] Their seven-membered diazepine ring fused to a benzene ring can have the nitrogen atoms at various positions, with the 1,4- and 1,5-isomers being the most extensively studied and pharmacologically significant.[1][2] This guide provides an in-depth comparative analysis of the synthetic strategies for 1,4- and 1,5-benzodiazepines, offering insights into the underlying mechanisms, practical experimental protocols, and a data-driven comparison to aid researchers in selecting the optimal synthetic route for their specific applications.

Section 1: The Foundational Precursor: o-Phenylenediamine

The majority of synthetic routes to both 1,4- and 1,5-benzodiazepines utilize o-phenylenediamine (OPD) as a key starting material.[1][2] The two adjacent amino groups on the benzene ring provide the necessary nucleophilic sites for the construction of the seven-membered diazepine ring through condensation with various carbonyl-containing compounds. The choice of the carbonyl-containing reactant is the primary determinant of whether a 1,4- or 1,5-benzodiazepine is formed.

Section 2: Synthesis of 1,5-Benzodiazepines: A Tale of Two Carbonyls

The synthesis of 1,5-benzodiazepines is most commonly achieved through the acid-catalyzed condensation of o-phenylenediamine with two equivalents of a ketone or one equivalent of a β-diketone or an α,β-unsaturated carbonyl compound.[2][3][4] This reaction is versatile and has been optimized using a wide array of catalysts, often with a focus on green chemistry principles.[5][6]

Mechanistic Rationale: The Path to the 1,5-Isomer

The reaction of OPD with a simple ketone, such as acetone, proceeds through a series of well-defined steps. Initially, one of the amino groups of OPD attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate which then dehydrates to form an imine (Schiff base). A second molecule of the ketone can then react with the remaining amino group in a similar fashion. The key to the formation of the 1,5-diazepine ring lies in the subsequent intramolecular cyclization. An enamine tautomer of one of the imine units attacks the other imine carbon, leading to the formation of the seven-membered ring after proton transfer and stabilization.

A plausible mechanism for the formation of 1,5-benzodiazepines from OPD and a ketone is depicted below. The process begins with the reaction of the amino groups of o-phenylenediamine with the carbonyl group of the ketone, leading to the formation of a diimine intermediate. A subsequent 1,3-hydride shift results in an enamine intermediate, which then undergoes cyclization to yield the final 1,5-benzodiazepine product.[7]

G OPD o-Phenylenediamine Diimine Diimine Intermediate OPD->Diimine + Ketone Ketone Ketone (2 equiv.) Ketone->Diimine Enamine Enamine Intermediate Diimine->Enamine 1,3-H Shift Benzodiazepine 1,5-Benzodiazepine Enamine->Benzodiazepine Cyclization

Caption: Generalized reaction mechanism for the synthesis of 1,5-benzodiazepines.

When α,β-unsaturated ketones (chalcones) are used, the reaction proceeds via a Michael addition of one of the amino groups to the β-carbon of the enone, followed by an intramolecular condensation of the second amino group with the carbonyl carbon.[8][9]

Experimental Protocol: Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines

The following protocol is a representative example of the synthesis of 1,5-benzodiazepines using p-toluenesulfonic acid (p-TSA) as a catalyst.[10]

Materials:

  • o-Phenylenediamine (OPDA)

  • 3-Pentanone

  • p-Toluenesulfonic acid (p-TSA)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottomed flask, grind together 1.08 g (10 mmol) of o-phenylenediamine and 0.12 g (0.6 mmol) of p-TSA.

  • Add 1.72 g (20 mmol) of 3-pentanone to the flask.

  • Heat the reaction mixture at 80-85 °C for 10-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of EtOAc:Cyclohexane (1:6).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 2,2,4-triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine.

Section 3: Synthesis of 1,4-Benzodiazepines: Navigating Regioselectivity

The synthesis of 1,4-benzodiazepines requires a different strategic approach to ensure the formation of the desired isomer. The key is to use precursors that guide the cyclization to form the 1,4-diazepine ring. This is often achieved through multi-step sequences or by using specialized reagents like α-haloketones or through modern catalytic methods.[11][12][13]

Mechanistic Rationale: The Path to the 1,4-Isomer

A classic route to 1,4-benzodiazepines involves the reaction of a 2-aminobenzophenone with an amino acid derivative. A more direct approach utilizes the reaction of OPD with an α-haloketone. In this case, one of the amino groups of OPD acts as a nucleophile, displacing the halide. The second amino group then condenses with the ketone carbonyl to form the seven-membered 1,4-diazepine ring.

Modern synthetic methods often employ palladium-catalyzed reactions.[12][13] For instance, the intramolecular Buchwald-Hartwig amination is a powerful tool for the synthesis of 1,4-benzodiazepines.[12] Another elegant strategy involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[11] This reaction proceeds through the formation of a π-allylpalladium intermediate, which undergoes intramolecular nucleophilic attack by the amide nitrogen to construct the 1,4-benzodiazepine core.[11]

G Substrate1 N-Tosyl-2-aminobenzylamine Intermediate π-Allylpalladium Intermediate Substrate1->Intermediate Substrate2 Propargylic Carbonate Substrate2->Intermediate Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Intermediate Benzodiazepine 1,4-Benzodiazepine Intermediate->Benzodiazepine Intramolecular Cyclization

Caption: Palladium-catalyzed synthesis of 1,4-benzodiazepines.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted 1,4-Benzodiazepine

The following is a representative protocol for a palladium-catalyzed synthesis of a 1,4-benzodiazepine derivative.[11]

Materials:

  • N-Tosyl-2-aminobenzylamine derivative

  • Propargylic carbonate derivative

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., dppf)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-tosyl-2-aminobenzylamine derivative (1.0 equiv), the propargylic carbonate derivative (1.2 equiv), the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5 mol%), and the base (e.g., 2.0 equiv).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours), with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1,4-benzodiazepine product.

Section 4: Comparative Analysis

The choice between synthesizing a 1,4- or 1,5-benzodiazepine is fundamentally dictated by the desired biological activity and the availability of starting materials. The synthetic routes to each isomer present distinct advantages and disadvantages.

Feature1,5-Benzodiazepine Synthesis1,4-Benzodiazepine Synthesis
Primary Precursors o-Phenylenediamine and ketones, β-diketones, or α,β-unsaturated carbonyls.[2][3]o-Phenylenediamine derivatives, α-haloketones, 2-aminobenzophenones, or specialized substrates for catalytic cyclization.[11][12]
Reaction Type Typically a one-pot acid-catalyzed condensation-cyclization.[10]Often multi-step, involving protection/deprotection, or advanced catalytic methods like palladium-catalyzed cross-coupling.[11][12][13]
Catalysts Wide variety of Lewis and Brønsted acids (e.g., p-TSA, Sc(OTf)₃, zeolites, etc.).[3][4][5] Many green and reusable options are available.[6]Transition metal catalysts (e.g., Palladium, Copper) are common for modern methods.[11][12][13][14]
Reaction Conditions Often mild to moderate temperatures, with reaction times ranging from minutes to a few hours.[3][10] Solvent-free conditions are also reported.[5]Can require higher temperatures, inert atmospheres, and longer reaction times, especially for catalytic methods.[11]
Yields Generally good to excellent yields are reported for a wide range of substrates.[3][5]Yields can be variable and are often highly dependent on the specific substrates and catalytic system used.[11]
Scalability & Cost Generally more scalable and cost-effective due to readily available starting materials and simpler procedures.Can be less scalable and more expensive due to the need for specialized precursors, catalysts, and ligands.
Structural Diversity Diversity is primarily introduced through the choice of ketone or α,β-unsaturated carbonyl compound.High degree of structural diversity can be achieved through modern catalytic methods, allowing for the introduction of various substituents.[11]

Section 5: Conclusion and Future Outlook

The synthesis of 1,4- and 1,5-benzodiazepines has evolved significantly, with a clear trend towards more efficient, selective, and environmentally benign methodologies. The synthesis of 1,5-benzodiazepines from o-phenylenediamine and carbonyl compounds remains a robust and high-yielding approach, amenable to a wide range of catalytic systems. For the synthesis of 1,4-benzodiazepines, while classical methods are still employed, the development of transition-metal-catalyzed reactions has opened up new avenues for the construction of complex and diverse molecular architectures.

For researchers in drug development, the choice of synthetic route will depend on a careful consideration of the target molecule's structure, the desired scale of synthesis, and the available resources. The continued exploration of novel catalytic systems and multicomponent reactions will undoubtedly lead to even more powerful and versatile methods for the synthesis of these vital heterocyclic compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,4-Oxazepan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 1,4-Oxazepan-3-one. As a heterocyclic compound frequently utilized in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental stewardship. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights to foster a culture of safety and compliance.

Hazard Identification and Core Safety Principles

This compound must be handled as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents specific risks that dictate the necessary handling and disposal precautions.[1][2] The primary hazards are associated with its irritant properties.[1]

Understanding these hazards is the first step in a risk-based approach to safety. The potential for skin, eye, and respiratory irritation necessitates that this compound is always handled with appropriate engineering controls (e.g., a chemical fume hood) and personal protective equipment.

Hazard Class GHS Classification Hazard Statement Practical Implication & Rationale
Skin Corrosion/IrritationSkin Irrit. 2H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation. This necessitates the use of chemically resistant gloves to prevent dermal exposure.
Serious Eye Damage/IrritationEye Irrit. 2AH319: Causes serious eye irritationSplashes can cause significant, potentially painful, eye damage.[1] This underscores the mandatory use of tightly sealed safety goggles or a face shield.
Specific Target Organ ToxicitySTOT SE 3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[1][2] Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.

Data synthesized from the National Institutes of Health PubChem database.[1]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound. The selection of specific PPE is directly informed by the hazard assessment and is designed to create a barrier between the researcher and the chemical.

PPE Category Specification Rationale for Use
Hand Protection Impervious gloves (e.g., Nitrile Rubber) tested for chemical resistance.To prevent skin contact and irritation as identified by the H315 hazard statement.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and aerosols that can cause serious eye irritation (H319).[3][4]
Skin and Body A laboratory coat or a chemical-resistant disposable gown.To protect skin and personal clothing from contamination during routine handling or in the event of a small spill.[3][5]
Respiratory A NIOSH-certified respirator with an appropriate cartridge.Recommended when handling the solid form outside of a fume hood or during spill cleanup to prevent respiratory tract irritation (H335).[2][3]

Standard Operating Procedure for Disposal

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste from the point of generation through final disposal.[6] This approach is mandated by its inherent hazards and aligns with federal and local environmental regulations.

Critical Directive: Prohibition of Sewer Disposal

Under regulations established by the Environmental Protection Agency (EPA), the disposal of hazardous waste pharmaceuticals down the drain is strictly prohibited.[7][8] While this compound may be a research compound, its structural similarity to other biologically active molecules means it should be managed under these stringent guidelines to prevent its release into aquatic ecosystems, where such compounds can be persistent and harmful to wildlife.[8][9][10]

Waste Segregation & Disposal Workflow

Proper segregation is critical for safe and compliant disposal. Do not mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

G cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition start This compound (Used or Unwanted) liquid Liquid Waste (e.g., solutions, reaction mixtures) start->liquid Is it liquid? solid Solid Waste (e.g., contaminated gloves, paper towels, vials) start->solid Is it solid? sharps Contaminated Sharps (e.g., needles, scalpels) start->sharps Is it a sharp? liquid_container Hazardous Liquid Waste Container (Properly sealed, compatible material) liquid->liquid_container Collect in solid_container Hazardous Solid Waste Container (Sealed bag or drum) solid->solid_container Collect in sharps_container Puncture-Resistant Sharps Container (Designated for chemical waste) sharps->sharps_container Collect in ehs Arrange Pickup by Institutional EHS liquid_container->ehs Store for disposal note All containers must be clearly labeled: - 'Hazardous Waste' - 'this compound' - Associated Hazards (Irritant) liquid_container->note solid_container->ehs Store for disposal solid_container->note sharps_container->ehs Store for disposal sharps_container->note

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • Solid Waste: All materials contaminated with this compound, such as gloves, weigh boats, paper towels, and vials, must be collected in a designated hazardous waste container, typically a lined drum or a clearly marked bag.[3]

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container made of a compatible material.[3]

    • Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[3]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled.[3] The label must include, at a minimum:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary associated hazards (e.g., "Irritant")

  • Storage:

    • Keep waste containers sealed when not in use.

    • Store the containers in a designated satellite accumulation area within the laboratory that is away from general traffic and incompatible materials.

    • Consult your institution's EHS guidelines for specific storage time limits.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Waste must be disposed of at an approved waste disposal facility in accordance with all local, state, and federal regulations.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[3]

  • Don PPE: Before initiating cleanup, put on the full PPE detailed in Section 2, including respiratory protection.[3]

  • Contain the Spill:

    • For liquid spills, use an inert, commercial sorbent material to absorb the substance.[3][4][11]

    • For solid spills, carefully cover the material to avoid generating dust.[3] Do not sweep dry powder.

  • Cleanup: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a labeled hazardous waste container.[3][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[3] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[3] For large or unmanageable spills, contact your emergency response team immediately.

Decontamination of Equipment

All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be decontaminated. A standard procedure is to rinse the equipment with a suitable solvent that will dissolve the compound, followed by a thorough washing with soap and water. The initial solvent rinse should be collected and disposed of as hazardous liquid waste.

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, regulatory compliance, and environmental protection.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Oxazepan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,4-Oxazepan-3-one. As laboratory professionals, our primary responsibility is to mitigate risk through rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety science to ensure your work is conducted with the highest degree of safety and integrity.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling procedures. Understanding these classifications is the foundational step in developing a robust safety plan.

According to available safety data, this compound presents the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (Category 2A, H319): Causes serious and potentially damaging eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

While comprehensive toxicological properties have not been fully investigated for this specific compound, its classification necessitates handling it as a potent irritant. A thorough risk assessment should precede any handling of this compound.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure—dermal, ocular, and respiratory. The following protocols are based on established standards for handling hazardous chemicals.[3][4]

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1][2] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.

  • Enhanced Precaution: When there is a significant risk of splashing or aerosol generation (e.g., during solution preparation or transfer), a face shield must be worn over the chemical splash goggles to provide full facial protection.[5][6]

Hand Protection

To prevent skin irritation, appropriate hand protection is critical.[7] The principle of double-gloving is recommended to provide a fail-safe barrier.[3][5]

  • Glove Type: Use powder-free nitrile gloves. Nitrile offers good resistance to a broad range of chemicals.[6] Always consult the glove manufacturer's resistance chart for the specific solvents being used in your procedure.

  • Procedure: Wear two pairs of gloves. The inner glove should be tucked under the cuff of your lab coat, while the outer glove cuff should go over the lab coat sleeve.[3] This prevents any skin exposure at the wrist.

  • Integrity: Gloves must be inspected for any signs of degradation or puncture before use. Change your outer gloves immediately if they become contaminated, are torn, or after completing a task.[3] The contaminated outer glove should be removed and disposed of within the chemical fume hood to prevent spreading contamination.[5]

Body Protection

A protective laboratory coat is essential to shield the skin and personal clothing from contamination.

  • Specification: A flame-resistant laboratory coat with a solid front and long sleeves with tight-fitting knit or elastic cuffs is required.[3][6] It should remain fully buttoned at all times.

  • Material: Impermeable or low-permeability fabric is recommended. Standard cloth lab coats are not suitable as they can absorb chemical spills.[5]

Respiratory Protection

Given that this compound may cause respiratory irritation, engineering controls are the first line of defense.[1][2]

  • Primary Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[8][9]

  • Secondary Control: If engineering controls are insufficient or if dust generation is unavoidable, a properly fitted NIOSH-approved respirator is necessary.[6] The specific cartridge type should be determined by a qualified safety professional based on the nature and scale of the work.

PPE Selection Summary

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesImpermeable Lab CoatRequired: Chemical Fume Hood. Respirator if dust is generated.
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesImpermeable Lab CoatRequired: Chemical Fume Hood.
Transferring Solutions Chemical Splash GogglesDouble Nitrile GlovesImpermeable Lab CoatRecommended: Chemical Fume Hood.
General Lab Operations Chemical Splash GogglesSingle Nitrile GlovesLab CoatNot required if compound is contained.

Operational and Disposal Plans

Adherence to a strict, procedural workflow is paramount for safety. The following steps and diagram outline the process from preparation to disposal.

Step-by-Step PPE and Handling Protocol
  • Preparation: Before entering the designated handling area, wash hands thoroughly.

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don the impermeable lab coat, ensuring cuffs are snug.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves.[3]

    • Don chemical splash goggles.

    • Don a face shield if required for the task.

  • Handling: Perform all manipulations of this compound inside a chemical fume hood.[8]

  • Post-Handling:

    • Decontaminate any reusable equipment.

    • Securely seal the primary container of the compound and any waste containers.

  • Doffing PPE (inside the lab, before exiting):

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and goggles. Clean and store them properly.

    • Remove the lab coat, turning it inward to contain any surface contamination, and hang it in its designated area.

    • Remove the inner pair of gloves and dispose of them as hazardous waste.

  • Final Step: Wash hands thoroughly with soap and water.

Safe Handling and Disposal Workflow

G Workflow: Handling and Disposal of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_decon Decontamination & Doffing Phase cluster_disposal Disposal prep_area 1. Enter Designated Area wash_hands1 2. Wash Hands prep_area->wash_hands1 don_ppe 3. Don Full PPE (Double Gloves, Coat, Goggles) wash_hands1->don_ppe handle_chem 4. Perform Chemical Work don_ppe->handle_chem Proceed to Hood seal_waste 5. Seal Waste Container handle_chem->seal_waste doff_outer 6. Doff Outer Gloves (in hood) seal_waste->doff_outer Complete Work doff_face 7. Doff Eye/Face Protection doff_outer->doff_face doff_coat 8. Doff Lab Coat doff_face->doff_coat doff_inner 9. Doff Inner Gloves doff_coat->doff_inner wash_hands2 10. Wash Hands Thoroughly doff_inner->wash_hands2 dispose 11. Dispose of Sealed Waste (per institutional guidelines) wash_hands2->dispose

Caption: A step-by-step workflow for safe handling of this compound.

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste material, including excess solid compound and solutions, must be collected in a clearly labeled, sealed hazardous waste container.[2]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the same designated hazardous waste container.

  • Disposal Protocol: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.[2] All waste must be disposed of through an approved waste disposal plant in accordance with national and local regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.